molecular formula C10H10O4 B1354753 Methyl 4-formyl-3-methoxybenzoate CAS No. 74733-24-7

Methyl 4-formyl-3-methoxybenzoate

Cat. No.: B1354753
CAS No.: 74733-24-7
M. Wt: 194.18 g/mol
InChI Key: KCBBJVDPDKULDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formyl-3-methoxybenzoate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBJVDPDKULDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442713
Record name Methyl 4-formyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-24-7
Record name Benzoic acid, 4-formyl-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74733-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-formyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 74733-24-7

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-3-methoxybenzoate is a versatile bifunctional molecule that serves as a crucial intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing methyl ester and a reactive aldehyde group on a methoxy-activated benzene ring, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of pharmacologically active compounds. The content herein is designed to equip researchers and drug development professionals with the technical insights and practical knowledge required to effectively utilize this important chemical entity.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1] It is advisable to store this compound in an inert atmosphere at 2-8°C.[2]

PropertyValueSource
CAS Number 74733-24-7[1][3]
Molecular Formula C₁₀H₁₀O₄[1][3]
Molecular Weight 194.18 g/mol [1]
IUPAC Name This compound[1]
SMILES COC1=C(C=CC(=C1)C(=O)OC)C=O[1][4][5]
Physical Form Solid
Storage Inert atmosphere, 2-8°C[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most strategically achieved through the formylation of a readily available precursor, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The Duff reaction, a classic method for the ortho-formylation of phenols, presents a logical and efficient pathway.[6][7]

Proposed Synthetic Pathway: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6][7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating hydroxyl group of methyl vanillate directs the formylation to the ortho position.

Duff Reaction for this compound Synthesis start Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) intermediate Iminium Ion Intermediate start->intermediate Electrophilic Aromatic Substitution reagents Hexamethylenetetramine (HMTA) Acidic Medium (e.g., TFA) product This compound intermediate->product Hydrolysis hydrolysis Acidic Hydrolysis

Caption: Proposed synthesis of this compound via the Duff reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Methyl vanillate

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Sodium carbonate solution

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl vanillate in trifluoroacetic acid, add hexamethylenetetramine in portions with stirring.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium carbonate and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following sections detail the expected spectral data based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two methoxy groups. The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde functionalities. Additionally, C-H stretching and bending vibrations of the aromatic ring and the methoxy groups, as well as C-O stretching bands, will be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak. The fragmentation pattern is anticipated to involve the loss of the methoxy group from the ester, followed by the sequential loss of carbon monoxide, similar to the fragmentation of methyl 4-formylbenzoate.[11]

Applications in Pharmaceutical and Organic Synthesis

This compound is a valuable building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other fine chemicals.[12] Its bifunctional nature allows for a wide range of chemical transformations.

Precursor to Pharmaceutical Scaffolds

While specific examples of drugs synthesized directly from this compound are not extensively documented, its structural motifs are present in numerous pharmacologically active compounds. For instance, the structurally related methyl 3-hydroxy-4-methoxybenzoate is a key starting material in the synthesis of the anticancer drug Gefitinib.[13][14] This underscores the potential of the title compound as a crucial intermediate for novel drug candidates, particularly in the development of anti-inflammatory and antimicrobial agents.[12]

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound makes it an ideal substrate for condensation reactions to form various heterocyclic systems. For example, it can be envisioned as a key component in the synthesis of isoquinoline alkaloids through reactions like the Pictet-Spengler reaction. Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[15]

Pictet-Spengler Reaction start This compound intermediate Schiff Base Intermediate start->intermediate amine β-Arylethylamine amine->intermediate product Tetrahydroisoquinoline Derivative intermediate->product Cyclization cyclization Intramolecular Electrophilic Substitution

References

An In-Depth Technical Guide to Methyl 4-formyl-3-methoxybenzoate: A Key Bifunctional Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

Methyl 4-formyl-3-methoxybenzoate (CAS No. 74733-24-7) is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry and advanced organic synthesis.[1] Structurally derived from vanillin, this molecule presents a unique and synthetically valuable scaffold, featuring three distinct functional groups: an aldehyde, a methyl ester, and a methoxy ether. This strategic arrangement allows for orthogonal chemical manipulations, making it a powerful building block for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its molecular structure, physicochemical properties, a field-proven synthetic protocol, and its application in multi-step synthesis, grounded in the principles of mechanistic causality and validated methodologies.

Molecular Structure and Spectroscopic Profile

Core Molecular Identity

The foundational identity of this intermediate is captured by its key identifiers, which are crucial for accurate sourcing, cataloging, and regulatory compliance.

IdentifierValueSource(s)
IUPAC Name This compound[PubChem]
CAS Number 74733-24-7[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [PubChem]
SMILES COC1=C(C=CC(=C1)C(=O)OC)C=O[PubChem]
InChI Key KCBBJVDPDKULDQ-UHFFFAOYSA-N[PubChem]
Structural Visualization

The molecule's architecture is key to its synthetic utility. The aldehyde at C4, the ester at C1, and the methoxy group at C3 create a specific electronic and steric environment that dictates its reactivity.

G start 4-Formyl-3-hydroxybenzoic Acid reaction SN2 Methylation Reaction (O-methylation & Esterification) start->reaction reagents Potassium Carbonate (K₂CO₃) Methyl Iodide (CH₃I) DMSO reagents->reaction workup Aqueous Workup (Dilution with H₂O) reaction->workup extraction Extraction with EtOAc workup->extraction product This compound extraction->product G start This compound mid start->mid reagents 1. CH₃MgBr, THF, 0°C2. Sat. aq. NH₄Cl reagents->mid Grignard Reaction product Methyl 4-(1-hydroxyethyl)-3-methoxybenzoate mid->product

References

An In-Depth Technical Guide to Methyl 4-formyl-3-methoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-methoxybenzoate is a polysubstituted aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a methyl ester, a formyl (aldehyde) group, and a methoxy group on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.

Part 1: Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2]

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several other names:

  • 4-Formyl-3-methoxybenzoic acid methyl ester[1]

  • Methyl 3-methoxy-4-formylbenzoate

  • 4-Carbomethoxy-2-methoxybenzaldehyde

Chemical Identifiers

For precise database searching and regulatory purposes, the following identifiers are crucial:

IdentifierValueSource
CAS Number 74733-24-7[1][2]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
InChI InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3[1]
SMILES COC1=C(C=C(C=C1)C=O)C(=O)OC[1]

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and use in chemical reactions.

Physical Properties
PropertyValue
Appearance White to off-white crystalline powder
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl ester protons. The splitting patterns and chemical shifts of the aromatic protons provide valuable information about the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde groups, typically in the region of 1680-1730 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as C-O stretching of the ether and ester groups, will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ), along with fragmentation patterns that can help confirm the structure.

Part 3: Synthesis of this compound

The synthesis of this compound can be approached through various routes. A common and logical strategy involves the esterification of vanillic acid followed by formylation of the resulting methyl vanillate.

Proposed Synthetic Pathway: From Vanillic Acid

A plausible and efficient two-step synthesis starting from the readily available and bio-based vanillic acid is outlined below.

Synthesis_Pathway Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl Vanillate Vanillic_Acid->Methyl_Vanillate   Step 1: Fischer Esterification (Methanol, H₂SO₄ catalyst, Reflux) Target_Molecule This compound Methyl_Vanillate->Target_Molecule   Step 2: Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann Reaction)

Caption: Proposed two-step synthesis of this compound from vanillic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed synthetic route based on established organic chemistry principles and requires experimental validation.

Step 1: Synthesis of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)

  • Reaction Principle: This step involves a Fischer esterification, where the carboxylic acid group of vanillic acid is converted to a methyl ester in the presence of an acid catalyst and an excess of methanol. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add vanillic acid (1 equivalent).

    • Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.

    • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

    • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl vanillate.

    • Purify the product by recrystallization or column chromatography.

Step 2: Formylation of Methyl Vanillate to Yield this compound

  • Reaction Principle: This step introduces a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds like methyl vanillate. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The formylation is expected to occur at the position ortho to the activating hydroxyl group and para to the methoxy group.

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the low temperature. Allow the Vilsmeier reagent to form over 30-60 minutes.

    • Add a solution of methyl vanillate (1 equivalent) in the same solvent to the Vilsmeier reagent dropwise, still maintaining the cold temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium acetate.

    • Stir vigorously until the hydrolysis is complete.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part 4: Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a modifiable ester group, makes it a valuable synthon for the preparation of a wide range of biologically active molecules.

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents.[3] The aldehyde and ester functionalities provide convenient handles for introducing diverse substituents and building complex molecular scaffolds.

Example: Synthesis of Anti-inflammatory and Analgesic Agents

The presence of the aldehyde group allows for reactions such as:

  • Reductive amination: To introduce amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Aldol and related condensation reactions: To build larger carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid.

The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. This versatility allows for the systematic exploration of the chemical space around a core scaffold, a key strategy in lead optimization during drug discovery.

Building Block in Organic Synthesis

Beyond its direct application in pharmaceutical synthesis, this compound is a useful building block for the synthesis of other complex organic molecules. Its substitution pattern is relevant to many natural products and other biologically active compounds.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the discovery and development of new drugs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the work of researchers and scientists in the field.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-formyl-3-methoxybenzoate (MFMB), a key intermediate in organic synthesis. While direct, publicly available experimental spectra for MFMB are limited, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. This approach is designed to empower researchers in identifying and characterizing this compound with a high degree of confidence.

Molecular Structure and Key Features

This compound (C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol ) is a substituted aromatic compound featuring an aldehyde, a methyl ester, and a methoxy group.[1] The interplay of these functional groups dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[2] For MFMB, both ¹H and ¹³C NMR are invaluable for confirming its structural integrity.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of MFMB is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Expected ¹H NMR Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H~10.2Singlet1H-
Aromatic-H (H-5)~7.8Doublet1H~8.0
Aromatic-H (H-6)~7.6Doublet of doublets1H~8.0, ~2.0
Aromatic-H (H-2)~7.5Doublet1H~2.0
Methoxy-H~3.9Singlet3H-
Methyl Ester-H~3.9Singlet3H-

Causality Behind the Predictions: The aldehyde proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The aromatic protons are split into a characteristic pattern due to their coupling with each other. The methoxy and methyl ester protons appear as sharp singlets as they are not coupled to any other protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
Aldehyde C=O~192
Ester C=O~166
Aromatic C-4~135
Aromatic C-1~132
Aromatic C-3~158
Aromatic C-5~128
Aromatic C-6~112
Aromatic C-2~110
Methoxy C~56
Methyl Ester C~52

Expert Insights: The carbonyl carbons of the aldehyde and ester groups are the most downfield signals due to the deshielding effect of the attached oxygen atoms. The chemical shifts of the aromatic carbons are influenced by the combination of the electron-withdrawing aldehyde and ester groups and the electron-donating methoxy group.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • Referencing : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Aldehyde C-H Stretch~2850 and ~2750Medium, Sharp
Aromatic C-H Stretch>3000Medium
Aldehyde C=O Stretch~1700Strong, Sharp
Ester C=O Stretch~1720Strong, Sharp
Aromatic C=C Stretch~1600, ~1580, ~1470Medium to Strong
C-O Stretch (Ester, Ether)~1250-1000Strong

Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol: ATR-FTIR
  • Background Spectrum : Record a background spectrum of the clean ATR crystal.

  • Sample Application : Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application : Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition : Acquire the sample spectrum.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺) : m/z = 194

  • Key Fragments :

    • m/z = 163 ([M-OCH₃]⁺) - Loss of the methoxy group from the ester.

    • m/z = 165 ([M-CHO]⁺) - Loss of the formyl group.

    • m/z = 135 ([M-COOCH₃]⁺) - Loss of the carbomethoxy group.

    • m/z = 94 - A fragment resulting from cleavage of the ether bond with hydrogen rearrangement.

Authoritative Grounding in Fragmentation: The fragmentation of aromatic ethers often involves cleavage at the β-bond to the aromatic ring. Aromatic esters typically undergo α-cleavage with the loss of the alkoxy group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation : Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical principles with data from analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols provide a framework for obtaining high-quality, reliable data, ensuring the integrity of research and development activities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Methyl 4-formyl-3-methoxybenzoate, a substituted aromatic aldehyde and ester, presents a unique chemical scaffold of significant interest in synthetic chemistry and drug discovery. Its dual reactive sites—the aldehyde and the methyl ester—make it a versatile building block for the synthesis of more complex molecules. However, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Where specific experimental data for the target molecule is not available, this guide draws upon established principles of organic chemistry and data from structurally similar compounds to provide reasoned estimations. Crucially, this document also furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, empowering researchers to generate the precise data required for their specific applications.

Introduction: The Chemical Landscape of this compound

This compound (MFMB), with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a crystalline solid at room temperature.[1][2][3][4] Its structure, featuring a benzene ring substituted with a formyl group, a methoxy group, and a methyl ester, dictates its chemical behavior. The electron-withdrawing nature of the aldehyde and ester groups, contrasted with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that influences its reactivity, solubility, and stability.

This guide is structured to provide a foundational understanding of MFMB's properties, followed by actionable experimental workflows for in-house characterization.

Solubility Profile: A Theoretical and Practical Framework

The solubility of a compound is a critical parameter for its application in solution-phase reactions, formulation development, and biological assays. A qualitative understanding of solubility can be inferred from the principle of "like dissolves like," while quantitative data requires empirical determination.

Inferred Solubility in Common Solvents

Based on its structure, a qualitative solubility profile for this compound can be predicted:

  • Aqueous Solubility: The presence of polar functional groups (aldehyde, ester, ether) suggests some potential for interaction with water. However, the hydrophobic benzene ring is a significant structural feature. Aromatic aldehydes like benzaldehyde are generally considered insoluble or only slightly soluble in water.[5][6] Therefore, MFMB is expected to have low solubility in water .

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. It is anticipated that MFMB will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are capable of hydrogen bonding and have a moderate polarity. MFMB is expected to be soluble in common alcohols like methanol and ethanol.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the oxygen-containing functional groups suggests that MFMB will have limited solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic molecules. MFMB is likely to be soluble in dichloromethane and chloroform.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
AqueousWater, BuffersLowThe hydrophobic aromatic ring dominates over the polar functional groups.
Polar AproticDMSO, DMF, AcetonitrileHighGood dipole-dipole interactions between the solvent and the polar functional groups of MFMB.
Polar ProticMethanol, EthanolHighCapable of hydrogen bonding and dipole-dipole interactions.
ChlorinatedDichloromethane, ChloroformHighEffective at solvating moderately polar organic compounds.
NonpolarHexanes, TolueneLowMismatch in polarity between the solvent and the solute.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the compound.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant samples into the HPLC.

    • Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration determined by HPLC (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid MFMB to solvent prep2 Seal vial prep1->prep2 equil Shake/stir at constant temperature (24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 analysis2 Analyze standards and samples by HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Workflow for quantitative solubility determination.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Supplier recommendations to store the compound at 2-8°C under an inert atmosphere suggest that it may be sensitive to temperature and oxidation.[1][4]

Potential Degradation Pathways
  • Hydrolysis:

    • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-formyl-3-methoxybenzoic acid and methanol.[7][8][9][10][11] Basic conditions are generally more effective at promoting ester hydrolysis (saponification).

    • Aldehyde Hydration: While not a degradation pathway in the traditional sense, the aldehyde group can exist in equilibrium with its hydrate form in aqueous solutions.

  • Oxidation:

    • The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (4-carboxy-3-methoxybenzoate). This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions.

  • Photodegradation:

    • Aromatic aldehydes and ketones can undergo photochemical reactions upon exposure to light.[12][13][14][15] The specific degradation products will depend on the wavelength of light and the presence of other reactive species. It is advisable to protect the compound from light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[16][17][18][19][20]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or other suitable organic solvent

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a controlled temperature (e.g., 70°C).

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method. A PDA detector can help in identifying new peaks, while an MS detector can provide mass information for the degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Elucidate the structure of major degradation products using techniques like LC-MS/MS and NMR.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation acid Acidic Hydrolysis (HCl, heat) sampling Sample at time points acid->sampling base Basic Hydrolysis (NaOH) base->sampling oxidation Oxidation (H₂O₂) oxidation->sampling thermal Thermal Stress (Dry Heat) thermal->sampling photo Photolytic Stress (Light Exposure) photo->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc compare Compare to control hplc->compare identify Identify & Quantify Degradants compare->identify elucidate Elucidate Structures (LC-MS/MS, NMR) identify->elucidate

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability testing, allowing for the separation, identification, and quantification of the parent compound and its degradation products.[21][22]

Key considerations for developing a stability-indicating HPLC method:

  • Column Chemistry: A C18 reversed-phase column is a common starting point for aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve the parent compound from its more polar degradation products.

  • Detector: A PDA detector is highly recommended as it can provide spectral information to assess peak purity and help in the initial identification of degradants. Mass spectrometry (MS) provides definitive mass information.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion and Recommendations

While specific public-domain data on the solubility and stability of this compound is limited, a strong predictive framework can be established based on its chemical structure and the properties of related compounds. It is anticipated to be soluble in common polar organic solvents and have limited aqueous solubility. The presence of aldehyde and ester functional groups suggests susceptibility to oxidative and hydrolytic degradation.

For researchers and drug development professionals, the following recommendations are crucial:

  • Empirical Data Generation: It is strongly advised to perform the detailed experimental protocols outlined in this guide to generate precise solubility and stability data relevant to your specific application and formulation.

  • Proper Storage: To maintain the integrity of the compound, it should be stored at refrigerated temperatures (2-8°C), protected from light, and under an inert atmosphere.

  • Careful Handling in Solution: When working with aqueous solutions, be mindful of the potential for hydrolysis, especially at non-neutral pH. Solutions should be prepared fresh and stored appropriately.

By adhering to these principles and employing the robust experimental designs provided, scientists can confidently utilize this compound in their synthetic and developmental endeavors, ensuring the reliability and reproducibility of their results.

References

The Versatile Building Block: A Technical Guide to Methyl 4-formyl-3-methoxybenzoate for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and functional materials. Among these, substituted aromatic compounds with multiple functional groups offer a rich platform for molecular diversity and targeted design. This guide provides an in-depth technical overview of Methyl 4-formyl-3-methoxybenzoate (CAS No. 74733-24-7), a trifunctional aromatic intermediate whose unique arrangement of an aldehyde, a methyl ester, and a methoxy group makes it a valuable precursor in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, safety profile, synthesis, and applications, grounded in scientific literature and established safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid that serves as a key intermediate in various synthetic pathways. A comprehensive understanding of its fundamental properties is the first step towards its effective and safe utilization in the laboratory.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 74733-24-7[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white crystalline powder-
Melting Point Not explicitly available-
Boiling Point Not explicitly available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.-

Molecular Structure:

The strategic placement of the electron-withdrawing formyl and carboxylate groups, along with the electron-donating methoxy group on the benzene ring, dictates the reactivity of this compound.

Caption: Chemical structure of this compound.

Hazard Identification and Safety Profile: A Mechanistic Perspective

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The irritant nature of this compound can be attributed to the presence of the aldehyde functional group. Aldehydes are known to be reactive electrophiles that can readily form Schiff bases with the amine groups of proteins found in skin, eyes, and the respiratory tract, leading to an inflammatory response and irritation.

Recommended Safety Precautions:

Precautionary Statement CodeDescription
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264 Wash skin thoroughly after handling.[1]
P271 Use only outdoors or in a well-ventilated area.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352 IF ON SKIN: Wash with plenty of water.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthesis Strategies: Navigating the Pathway to a Key Intermediate

While a definitive, step-by-step protocol for the synthesis of this compound is not widely published, its structure suggests several plausible synthetic routes starting from readily available precursors. The choice of synthetic strategy will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

One potential and logical starting material is methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), which possesses the desired methyl ester and methoxy groups in the correct positions. The key transformation would then be the introduction of a formyl group at the C4 position of the benzene ring.

Proposed Synthesis via Formylation of Methyl Vanillate

A common method for the ortho-formylation of phenols is the Reimer-Tiemann reaction .[4] This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.

Hypothetical Reimer-Tiemann Reaction for this compound:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product Methyl Vanillate Methyl Vanillate Reimer-Tiemann\nFormylation Reimer-Tiemann Formylation Methyl Vanillate->Reimer-Tiemann\nFormylation Chloroform (CHCl3) Chloroform (CHCl3) Chloroform (CHCl3)->Reimer-Tiemann\nFormylation Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH)->Reimer-Tiemann\nFormylation This compound This compound Reimer-Tiemann\nFormylation->this compound

References

The Synthetic Cornerstone: A Technical Guide to Methyl 4-formyl-3-methoxybenzoate for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Pharmaceutical Building Block.

Introduction: Unveiling a Versatile Scaffolding Molecule

Methyl 4-formyl-3-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a critical building block in the intricate world of pharmaceutical synthesis. Its unique trifunctional nature, possessing an aldehyde, a methyl ester, and a methoxy group on a benzene ring, offers medicinal chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its commercial availability, synthesis, and pivotal role in the development of novel therapeutics.

Chemical Identity:

PropertyValue
IUPAC Name This compound
CAS Number 74733-24-7
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Physical Form Solid

Commercial Availability: Sourcing for Synthesis

The accessibility of high-quality starting materials is paramount in drug discovery. This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are typically high, often exceeding 97%. When selecting a supplier, researchers should consider not only the cost per gram but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), to ensure the integrity of their experimental work.

Table of Commercial Suppliers:

SupplierAvailable QuantitiesPurityPrice (USD)
TRC (Toronto Research Chemicals) 250 mg, 500 mg, 1 gHigh Quality$103 (250mg)
Biosynth 5 g, 10 g, 25 g≥95%$519.20 (5g)
Achmem 5 g, 10 g, 25 g, 50 g, 100 g95%$128 (5g)
Simson Pharma Limited Custom SynthesisHigh QualityInquiry-based
Parchem Bulk quantitiesInquiry-basedInquiry-based
BLD Pharm Inquiry-basedInquiry-basedInquiry-based
Aaronchem Catalog ItemHigh PurityInquiry-based

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

The Art of Synthesis: Crafting the Building Block

Understanding the synthetic routes to this compound provides valuable insights into its chemical properties and potential impurities. The most commonly cited method involves the methylation of 4-formyl-3-hydroxybenzoic acid. An alternative conceptual approach involves the selective oxidation of the corresponding methyl group on a precursor molecule.

Primary Synthesis Route: Methylation of 4-formyl-3-hydroxybenzoic acid

This robust and widely used method involves the reaction of 4-formyl-3-hydroxybenzoic acid with a methylating agent, such as methyl iodide, in the presence of a base. The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the potassium carbonate and the phenoxide intermediate.

Detailed Experimental Protocol:

  • To a solution of 4-formyl-3-hydroxybenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add finely ground potassium carbonate (K2CO3, ~6 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide (CH3I, 1 equivalent) dropwise to the mixture.

  • Continue stirring at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic methyl iodide.

  • DMSO: This polar aprotic solvent is ideal for SN2 reactions, as it effectively solvates cations while leaving the anionic nucleophile relatively free and highly reactive.

  • Methyl Iodide: A highly effective methylating agent due to the good leaving group ability of iodide.

synthesis_methylation start 4-formyl-3-hydroxybenzoic acid reagents K2CO3, CH3I DMSO, rt, 3h start->reagents product This compound reagents->product caption Methylation Synthesis Route grignard_reaction start This compound reagents Methylmagnesium bromide (CH3MgBr) THF, ice-cooling start->reagents intermediate Secondary Alcohol Intermediate reagents->intermediate caption Grignard Reaction for EP4 Antagonist Precursor

Methyl 4-formyl-3-methoxybenzoate: A Versatile Ortho-Substituted Benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-formyl-3-methoxybenzoate, a multifunctional aromatic building block, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a methyl ester, and a directing methoxy group on a benzene ring, offers a versatile platform for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key properties, and diverse applications of this compound, with a focus on the causal factors influencing experimental design and outcomes. Detailed, field-proven protocols for its synthesis and subsequent utilization in pivotal organic reactions are presented, underpinned by mechanistic insights to empower researchers in leveraging this potent synthetic tool.

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (MFMB), with its distinct trifunctional arrangement, represents a paradigm of a well-designed building block. The aldehyde at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through reactions such as Wittig olefination, reductive amination, and aldol condensation. The methyl ester at the 1-position offers a site for saponification and subsequent amide bond formation or other derivatizations. Crucially, the methoxy group at the 3-position not only influences the electronic properties of the aromatic ring but also provides steric and electronic direction in electrophilic aromatic substitution reactions, enabling regioselective functionalization. This inherent multifunctionality allows for sequential and orthogonal chemical modifications, minimizing the need for extensive protecting group strategies and thereby streamlining synthetic pathways.

This guide will delve into the practical aspects of utilizing MFMB, moving beyond a mere recitation of reactions to provide a deeper understanding of the underlying principles that govern its reactivity and application.

Synthesis of this compound: A Sustainable Route from Vanillin

The accessibility of a building block is paramount to its widespread adoption. A highly attractive and sustainable route to this compound begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-based raw material.[1][2] The synthesis proceeds through a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by esterification.

Overall Synthetic Workflow

Vanillin Vanillin VanillicAcid Vanillic Acid Vanillin->VanillicAcid Oxidation MFMB This compound VanillicAcid->MFMB Esterification

Caption: Synthetic pathway from Vanillin to MFMB.

Experimental Protocol: From Vanillin to this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of MFMB from vanillin.

Step 1: Oxidation of Vanillin to Vanillic Acid

  • Principle: The aldehyde functional group of vanillin is selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed; however, a common and effective method involves the use of a mild oxidizing agent in an alkaline medium. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which can influence the reaction rate and selectivity.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the solution to a moderate temperature (e.g., 60-70 °C).

    • Slowly add a solution of a suitable oxidizing agent, such as potassium permanganate or a milder alternative like silver (I) oxide, portion-wise to the stirred solution. The choice of oxidant is critical; stronger oxidants may lead to undesired side reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the vanillin is consumed.

    • Upon completion, cool the reaction mixture to room temperature and quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate).

    • Filter the mixture to remove any insoluble byproducts (e.g., manganese dioxide).

    • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the vanillic acid.

    • Collect the solid vanillic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of Vanillic Acid to this compound

  • Principle: The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. The use of a large excess of methanol drives the equilibrium towards the product side.

  • Procedure:

    • Suspend the dried vanillic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq). The choice of a non-volatile acid catalyst is preferable for reactions conducted at reflux.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 74733-24-7[3]
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white crystalline solidCommercially available data
Melting Point 98-102 °CCommercially available data
Solubility Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.General chemical knowledge

Core Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of this compound is best illustrated through its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed protocols and mechanistic insights for these transformations.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The reaction of MFMB with a phosphorus ylide provides a reliable route to substituted styrenes, which are valuable precursors for polymers and biologically active molecules.

MFMB This compound Alkene Substituted Alkene MFMB->Alkene Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Alkene TPO Triphenylphosphine Oxide

Caption: General scheme of the Wittig reaction with MFMB.

Experimental Protocol: Wittig Olefination of this compound

  • Principle: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. The choice of the ylide (stabilized or non-stabilized) and reaction conditions can influence the stereoselectivity (E/Z) of the resulting alkene. Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides with a strong base, generally favor the Z-alkene, while stabilized ylides, which contain an electron-withdrawing group, tend to yield the E-alkene.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium or sodium hydride (1.05 eq), dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and slowly add the solution of MFMB via a cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify the product by column chromatography on silica gel to separate the alkene from the phosphine oxide byproduct.

Reductive Amination: A Direct Route to Substituted Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

MFMB This compound ProductAmine Substituted Amine MFMB->ProductAmine Amine Primary or Secondary Amine (RNH₂ or R₂NH) Amine->ProductAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ProductAmine

Caption: Reductive amination of MFMB.

Experimental Protocol: Reductive Amination of this compound

  • Principle: The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is typically used because it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. The choice of solvent can also be critical, with chlorinated solvents like 1,2-dichloroethane (DCE) or ethereal solvents like THF being commonly employed.[1]

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., DCE or THF) at room temperature, add the primary or secondary amine (1.0-1.2 eq).

    • If the amine is used as a salt, a tertiary amine base (e.g., triethylamine) may be added to liberate the free amine.

    • After stirring for a short period (e.g., 15-30 minutes) to allow for iminium ion formation, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise. The use of NaBH(OAc)₃ is often preferred due to its mildness and lack of toxicity compared to NaBH₃CN.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the amine product by column chromatography on silica gel or by acid-base extraction.

Aldol Condensation: Formation of α,β-Unsaturated Carbonyl Compounds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that allows for the construction of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds. The reaction of MFMB with a ketone or another enolizable carbonyl compound provides access to chalcone-like structures, which are prevalent in many natural products and pharmacologically active molecules.

Experimental Protocol: Aldol Condensation of this compound

  • Principle: In the presence of a base, a ketone with α-hydrogens is deprotonated to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the non-enolizable MFMB. The resulting aldol addition product can then undergo dehydration, often under the reaction conditions, to yield the more stable α,β-unsaturated carbonyl compound. The choice of base (e.g., NaOH, KOH, or LDA) and reaction temperature can influence the outcome and prevent side reactions.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and a ketone (e.g., acetone or acetophenone, 1.0-2.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture.

    • Allow the reaction to stir at room temperature for several hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining base.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated carbonyl compound.

Application in the Synthesis of Bioactive Molecules: The Case of Cediranib

The utility of ortho-substituted benzaldehydes as key intermediates in pharmaceutical synthesis is well-established. A notable example is the use of a close derivative of MFMB, methyl 4-(benzyloxy)-3-methoxybenzoate, in the synthesis of the anticancer drug Cediranib.[4] This highlights the potential of MFMB in similar synthetic strategies for accessing complex molecular architectures with significant biological activity. The synthesis of the core of Cediranib would involve the conversion of the formyl group of a protected MFMB derivative into a quinazoline ring system, demonstrating the strategic importance of this building block in medicinal chemistry.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature, coupled with its accessibility from sustainable sources like vanillin, makes it an invaluable tool for researchers in both academic and industrial settings. The ability to selectively and sequentially manipulate its functional groups provides a streamlined and efficient pathway to a diverse range of complex molecules. A thorough understanding of the principles governing its reactivity, as outlined in this guide, empowers chemists to harness the full potential of this versatile building block in the pursuit of novel materials and life-saving therapeutics.

References

The Versatile Scaffold: A Technical Guide to Methyl 4-formyl-3-methoxybenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Core

In the landscape of medicinal chemistry and materials science, the identification of versatile molecular scaffolds is paramount to the efficient discovery and development of novel functional molecules. Methyl 4-formyl-3-methoxybenzoate, a seemingly unassuming aromatic ester, represents one such privileged core. Its strategic placement of reactive functional groups—an electrophilic aldehyde, a readily diversifiable ester, and a methoxy group that influences electronic properties—renders it an exceptionally valuable starting material for the synthesis of a diverse array of derivatives. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, potential applications, and mechanistic underpinnings of various classes of compounds derived from this core. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, thereby offering a comprehensive resource for harnessing the full potential of this compound.

The Core Moiety: Physicochemical Properties and Synthetic Accessibility

This compound (MFMB) is a solid at room temperature with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. Its structure is characterized by a benzene ring substituted with a methyl ester group, a formyl (aldehyde) group, and a methoxy group. The aldehyde at position 4 and the methyl ester at position 1 are key handles for synthetic transformations, while the methoxy group at position 3 modulates the reactivity of the aromatic ring and the adjacent aldehyde.

PropertyValueSource
CAS Number 74733-24-7--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--[1]
Molecular Weight 194.18 g/mol --INVALID-LINK--[1]
Appearance SolidN/A
IUPAC Name This compound--INVALID-LINK--[1]

The synthesis of MFMB can be achieved through various routes, often starting from more readily available precursors like vanillin or 3-hydroxy-4-methylbenzoic acid. These methods typically involve esterification and formylation or oxidation reactions. The accessibility of this starting material is a crucial factor in its widespread consideration for derivative synthesis.

Chalcone Derivatives: Potent Anticancer Agents

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of natural and synthetic compounds with a broad spectrum of biological activities, including notable anticancer properties. The aldehyde functionality of MFMB makes it an ideal precursor for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.

Synthetic Strategy: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and straightforward method for forming the chalcone backbone. It involves the base-catalyzed reaction of an aldehyde (in this case, MFMB) with a ketone. The choice of base (commonly NaOH or KOH in an alcoholic solvent) is critical for promoting the enolate formation of the ketone, which then acts as a nucleophile attacking the aldehyde.

G MFMB This compound reaction Claisen-Schmidt Condensation MFMB->reaction Ketone Substituted Acetophenone Ketone->reaction Base Base (e.g., NaOH, EtOH) Base->reaction Catalyst Chalcone Chalcone Derivative H2O H₂O reaction->Chalcone reaction->H2O

Caption: General workflow for the synthesis of chalcone derivatives from MFMB.

Experimental Protocol: Synthesis of a Representative Chalcone Derivative

Objective: To synthesize (E)-methyl 4-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)-3-methoxybenzoate.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 40%)

  • Hydrochloric Acid (for neutralization)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound and 4-hydroxyacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. The reaction is often accompanied by a color change.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Rationale: The use of a strong base like NaOH is essential to deprotonate the α-carbon of the acetophenone, generating the reactive enolate. The reaction is typically carried out at room temperature to prevent side reactions. Acidification is necessary to neutralize the excess base and protonate the phenoxide (if a hydroxyacetophenone is used) to yield the final product.

Anticancer Potential and Mechanism of Action

Numerous studies have demonstrated the potent cytotoxic effects of chalcone derivatives against various cancer cell lines. While specific studies on chalcones derived directly from MFMB are emerging, the broader class of methoxy-substituted chalcones has been extensively investigated.

Table of Anticancer Activity of Representative Chalcone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204--INVALID-LINK--[2]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849--INVALID-LINK--[2]
Chalcone-1,2,3-triazole hybridA549, HeLa, DU145, HepG2GI₅₀: 1.3–186.2--INVALID-LINK--[3]
Novel chalcone-1,2,3-triazole derivativeHepG20.9--INVALID-LINK--[3]

Mechanism of Action: Chalcones exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many chalcones trigger programmed cell death in cancer cells by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often associated with the activation of caspases (e.g., caspase-3, -8, and -9) and an increase in reactive oxygen species (ROS), which leads to cellular damage and apoptosis[4][5].

  • Cell Cycle Arrest: Chalcone derivatives can arrest the cell cycle at various phases (e.g., G2/M), preventing cancer cell proliferation.

  • Inhibition of Tubulin Polymerization: Some chalcones bind to tubulin, disrupting microtubule dynamics, which is crucial for cell division and integrity. This leads to cell cycle arrest and apoptosis[3].

G Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., -3, -8, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption leads to CellCycle->Apoptosis

Caption: Key anticancer mechanisms of chalcone derivatives.

Schiff Base Derivatives: Broad-Spectrum Antimicrobial Agents

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The azomethine (-C=N-) linkage is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial effects. The aldehyde group of MFMB is readily converted into a Schiff base, providing a straightforward route to a large library of potential antimicrobial agents.

Synthetic Strategy: Condensation Reaction

The synthesis of Schiff bases from MFMB is typically a one-step condensation reaction with a primary amine, often catalyzed by a few drops of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol.

G MFMB This compound reaction Condensation MFMB->reaction Amine Primary Amine (R-NH₂) Amine->reaction Acid Acid Catalyst (e.g., Acetic Acid) Acid->reaction Catalyst SchiffBase Schiff Base Derivative H2O H₂O reaction->SchiffBase reaction->H2O

Caption: General synthetic route to Schiff base derivatives of MFMB.

Experimental Protocol: Synthesis of a Representative Schiff Base

Objective: To synthesize a Schiff base from this compound and sulfamethoxazole.

Materials:

  • This compound (1.0 eq)

  • Sulfamethoxazole (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an equimolar amount of sulfamethoxazole to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent to obtain pure Schiff base.

Rationale: The acidic catalyst protonates the oxygen of the aldehyde's carbonyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is typically reversible, and refluxing helps to drive the reaction to completion, often by removing the water formed.

Antimicrobial Activity and Structure-Activity Relationship

Schiff bases derived from various aldehydes have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While specific data for MFMB-derived Schiff bases is an area of active research, studies on Schiff bases from the structurally similar vanillin (4-hydroxy-3-methoxybenzaldehyde) provide strong evidence of their potential. The antimicrobial activity is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or chelate with metal ions essential for microbial growth[6].

Table of Antimicrobial Activity of Representative Schiff Bases

Schiff Base DerivativeMicroorganismMIC (µg/mL)Reference
4-((4-methoxyphenylimino)methyl)-2-methoxyphenol (from vanillin)Staphylococcus aureus---INVALID-LINK--[7]
4-((4-methoxyphenylimino)methyl)-2-methoxyphenol (from vanillin)Escherichia coli---INVALID-LINK--[7]
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivativeCandida albicans62.5--INVALID-LINK--[8]
Halogenated aminobenzoic acid derivativeClostridioides difficile0.1--INVALID-LINK--[6]
Halogenated aminobenzoic acid derivativeBlautia coccoides0.01--INVALID-LINK--[6]

Note: MIC values for direct derivatives of MFMB are an area of ongoing research. The data presented for vanillin derivatives suggests the potential of this class of compounds.

Hydrazone Derivatives: Promising Anti-inflammatory Agents

Hydrazones, containing the >C=N-NH- functional group, are another class of compounds readily synthesized from MFMB. They are known to possess a wide range of pharmacological properties, including significant anti-inflammatory activity.

Synthetic Strategy: Condensation with Hydrazides

Similar to Schiff base formation, hydrazones are synthesized by the condensation of an aldehyde with a hydrazide. The reaction is often carried out in an alcoholic solvent and may be acid-catalyzed.

Experimental Protocol: Synthesis of a Representative Hydrazone

Objective: To synthesize a hydrazone derivative from this compound and isoniazid.

Materials:

  • This compound (1.0 eq)

  • Isoniazid (isonicotinohydrazide) (1.0 eq)

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add an equimolar amount of isoniazid.

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture. The product will likely precipitate.

  • Filter the solid, wash with cold methanol, and dry to obtain the pure hydrazone.

Rationale: The hydrazide nitrogen is a potent nucleophile that readily attacks the aldehyde carbonyl, leading to the formation of the stable hydrazone linkage.

Anti-inflammatory Activity and Mechanism of Action

Hydrazone derivatives have shown promise as anti-inflammatory agents in various preclinical models. For instance, hydrazones derived from vanillin have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Table of In Vivo Anti-inflammatory Activity of Representative Hydrazone Derivatives

Compound (Vanillin-derived)Dose% Inhibition of EdemaTime (h)Reference
4d (R = 4-F)10 mg/kgSignificant1, 2, 3, 4--INVALID-LINK--
4e (R = 4-OH)10 mg/kgSignificant1, 2, 3, 4--INVALID-LINK--
4g (R = 4-SO₂Me)10 mg/kgSignificant1, 2, 3, 4--INVALID-LINK--
4j (R = 2,4-difluoro)10 mg/kgSignificant1, 2, 3, 4--INVALID-LINK--
4n (R = 3,4,5-trimethoxy)10 mg/kgSignificant1, 2, 3, 4--INVALID-LINK--

Mechanism of Action: The anti-inflammatory effects of such derivatives are often linked to the inhibition of pro-inflammatory mediators. While the exact mechanisms for MFMB-derived hydrazones are yet to be fully elucidated, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophages Macrophages InflammatoryStimulus->Macrophages COX COX Enzymes Macrophages->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophages->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation Hydrazone Hydrazone Derivative Hydrazone->COX Inhibition Hydrazone->Cytokines Inhibition

Caption: Potential anti-inflammatory mechanism of hydrazone derivatives.

Quinazoline and Other Heterocyclic Derivatives: Expanding the Therapeutic Horizon

The reactivity of the functional groups on the MFMB core allows for its use in the synthesis of more complex heterocyclic systems, such as quinazolines. Quinazolines are a well-known class of compounds with a wide range of therapeutic applications, including as anticancer agents (e.g., gefitinib, erlotinib).

Synthetic Approaches to Quinazolines

The synthesis of quinazolines from MFMB would likely involve a multi-step process. A plausible route could involve the conversion of the formyl group to an amine or a related functional group that can participate in a cyclization reaction with a suitable partner to form the quinazoline ring system.

Anticancer Potential of Quinazoline Derivatives

Quinazoline derivatives have shown remarkable efficacy as anticancer agents, particularly as inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR).

Table of Anticancer Activity of Representative Quinazoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 21HeLa2.81--INVALID-LINK--[2]
Compound 22HeLa1.85--INVALID-LINK--[2]
Compound 23HeLa2.53--INVALID-LINK--[2]
Gefitinib (Standard)HeLa4.3--INVALID-LINK--[2]

Conclusion and Future Perspectives

This compound has unequivocally demonstrated its value as a versatile and privileged scaffold in synthetic and medicinal chemistry. The ease with which it can be derivatized into chalcones, Schiff bases, hydrazones, and more complex heterocyclic systems opens up a vast chemical space for exploration. The derivatives discussed in this guide exhibit promising anticancer, antimicrobial, and anti-inflammatory properties, underscoring the therapeutic potential embedded within this core structure.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, with a particular emphasis on establishing clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as therapeutic agents. The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

Methodological & Application

Synthesis of Methyl 4-formyl-3-methoxybenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-formyl-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a methyl ester, makes it a versatile building block for diverse chemical transformations. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing with the readily available starting material, 3-methoxybenzoic acid. The protocol first outlines the Fischer esterification of 3-methoxybenzoic acid to yield methyl 3-methoxybenzoate, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the desired position. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction

The strategic synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents and functional materials. This compound stands out as a valuable scaffold due to the orthogonal reactivity of its functional groups. The aldehyde can undergo a variety of transformations, including reductive amination, oxidation, and olefination, while the methyl ester provides a handle for hydrolysis and amidation reactions. The specific substitution pattern of this molecule makes it a precursor for more complex molecular architectures.

This document details a reliable and reproducible two-step synthesis of this compound. The chosen synthetic route is designed for both scalability and efficiency, utilizing common laboratory reagents and techniques.

Synthetic Strategy

The synthesis is approached in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the protection of the carboxylic acid functionality of 3-methoxybenzoic acid as a methyl ester. This is a crucial step as the free carboxylic acid would interfere with the subsequent formylation reaction. The second step is the introduction of the formyl group onto the aromatic ring via a Vilsmeier-Haack reaction. The regioselectivity of this electrophilic aromatic substitution is directed by the activating methoxy group, favoring substitution at the para position.

Synthesis_Workflow Start 3-Methoxybenzoic Acid Step1_product Methyl 3-methoxybenzoate Start->Step1_product Step 1: Fischer Esterification Step1_reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Final_Product This compound Step1_product->Final_Product Step 2: Vilsmeier-Haack Formylation Step2_reagents Phosphorus oxychloride (POCl3) N,N-Dimethylformamide (DMF)

Caption: Overall synthetic workflow for this compound.

Part 1: Fischer Esterification of 3-Methoxybenzoic Acid

The first step of the synthesis is the conversion of 3-methoxybenzoic acid to its corresponding methyl ester via a Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and reliable method for ester formation.

Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes a proton transfer and subsequent elimination of a water molecule to form the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is used.[1]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methoxybenzoic acid152.1510.0 g0.0657
Methanol (anhydrous)32.04100 mL2.47
Sulfuric acid (conc.)98.082.0 mL0.036
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-
Diethyl ether74.12As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (10.0 g, 0.0657 mol) and anhydrous methanol (100 mL).

  • Stir the mixture until the 3-methoxybenzoic acid is completely dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-methoxybenzoate.

  • The crude product can be purified by vacuum distillation to yield a colorless oil.

Part 2: Vilsmeier-Haack Formylation of Methyl 3-methoxybenzoate

The second and final step is the regioselective formylation of methyl 3-methoxybenzoate to introduce the aldehyde group at the 4-position. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[2]

Mechanistic Insight and Regioselectivity

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of methyl 3-methoxybenzoate.

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. Due to steric hindrance at the ortho positions, the formylation occurs predominantly at the para position, yielding the desired this compound.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 Substrate Methyl 3-methoxybenzoate Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 3-methoxybenzoate166.175.0 g0.0301
N,N-Dimethylformamide (DMF)73.0920 mL0.27
Phosphorus oxychloride (POCl₃)153.334.0 mL0.043
Dichloromethane (DCM)84.9350 mL-
Ice-As needed-
Saturated sodium acetate solution-As needed-
Ethyl acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (4.0 mL, 0.043 mol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of methyl 3-methoxybenzoate (5.0 g, 0.0301 mol) in dichloromethane (20 mL) dropwise to the Vilsmeier reagent over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice (100 g) with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), the methoxy protons (around 3.9 ppm), and the methyl ester protons (around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and the ester, as well as the aromatic carbons and the methoxy and methyl ester carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (194.18 g/mol ).

  • Melting Point: The purified product should have a sharp melting point.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Concentrated sulfuric acid is a strong acid and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Formylation of methyl 3-methoxybenzoate to yield "Methyl 4-formyl-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl 4-formyl-3-methoxybenzoate

This compound is a key aromatic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for a diverse range of subsequent chemical transformations. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the ester can be hydrolyzed or converted to other functional groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.

This application note provides a detailed protocol for the regioselective formylation of the readily available starting material, methyl 3-methoxybenzoate. We will explore the underlying chemical principles that govern the reaction's selectivity and provide a step-by-step guide for its successful execution and the characterization of the final product.

Strategic Approach: The Rieche Formylation for Ortho-Selectivity

Several methods exist for the formylation of aromatic rings, including the Vilsmeier-Haack, Gattermann, and Duff reactions.[1][2][3] For the specific transformation of methyl 3-methoxybenzoate, achieving formylation at the C4 position (ortho to the methoxy group and para to the methyl ester) is paramount. The methoxy group is a strong ortho-, para-directing group due to its electron-donating resonance effect. The methyl ester is a meta-directing group. Therefore, the position ortho to the methoxy group and para to the ester is electronically favored for electrophilic aromatic substitution.

To achieve high regioselectivity, we will employ the Rieche formylation . This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[4][5] The Rieche reaction is particularly effective for electron-rich aromatic compounds like anisole derivatives and offers a high degree of control over the position of formylation.[6]

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Rieche formylation involves the in-situ generation of a highly electrophilic dichloromethyl cation, which is then attacked by the electron-rich aromatic ring.

Rieche_Mechanism reagent reagent intermediate intermediate product product DCMME Dichloromethyl methyl ether Electrophile [Cl₂CH]⁺[TiCl₄(OCH₃)]⁻ DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ SigmaComplex Sigma Complex (Wheland Intermediate) Electrophile->SigmaComplex Substrate Methyl 3-methoxybenzoate Substrate->SigmaComplex Electrophilic Attack Intermediate_Imine Iminium Intermediate SigmaComplex->Intermediate_Imine - H⁺ Product Methyl 4-formyl- 3-methoxybenzoate Intermediate_Imine->Product Hydrolysis (Workup)

Caption: Mechanism of the Rieche Formylation.

The key steps are:

  • Formation of the Electrophile: Dichloromethyl methyl ether reacts with titanium tetrachloride to form a highly reactive dichloromethyl cation complex.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of methyl 3-methoxybenzoate attacks the electrophilic carbon of the dichloromethyl cation. The attack is directed to the C4 position due to the strong activating and ortho-directing effect of the methoxy group.

  • Rearomatization: A proton is lost from the intermediate sigma complex to restore the aromaticity of the ring.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde product.

Experimental Protocol

This protocol is adapted from the established Rieche formylation procedure for electron-rich aromatic compounds.[7]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 3-methoxybenzoateReagentSigma-AldrichStarting material
Titanium tetrachloride (TiCl₄)≥99.9%Sigma-AldrichUse fresh, moisture-sensitive
Dichloromethyl methyl ether≥98%Sigma-AldrichHighly toxic, handle with care
Dichloromethane (DCM)AnhydrousSigma-AldrichSolvent
Hydrochloric acid (HCl)1 M aqueous solutionFisher ScientificFor workup
Saturated sodium bicarbonate solutionFor neutralization
Saturated sodium chloride solution (brine)For washing
Anhydrous magnesium sulfate (MgSO₄)For drying
Silica gel60 Å, 230-400 meshFor column chromatography
HexaneACS GradeFor column chromatography
Ethyl acetateACS GradeFor column chromatography
Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 3-methoxybenzoate (5.0 g, 30.1 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (7.2 g, 38.0 mmol, 1.26 equiv.) via the dropping funnel over 15 minutes. The solution will likely turn a deep color.

  • Stir the mixture at 0 °C for an additional 15 minutes.

Formylation Reaction: 6. Slowly add dichloromethyl methyl ether (4.1 g, 35.7 mmol, 1.18 equiv.) to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C. 7. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

Workup and Purification: 9. Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 1 M HCl. 10. Stir vigorously until the ice has melted and the mixture has separated into two layers. 11. Transfer the mixture to a separatory funnel and separate the layers. 12. Extract the aqueous layer with dichloromethane (2 x 50 mL). 13. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. 15. Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity).[8] 16. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield "this compound" as a solid.

Product Characterization

The identity and purity of the synthesized "this compound" should be confirmed by spectroscopic methods.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[9]
Molecular Weight194.18 g/mol [9]
AppearanceWhite to off-white solid
IUPAC NameThis compound[9]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic peaks for the aromatic protons, the aldehyde proton, and the two methoxy groups. The aromatic protons should appear as a three-proton system with distinct coupling patterns. The aldehyde proton will be a singlet in the downfield region (around 10 ppm). The two methoxy groups will each appear as a singlet.[10]

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and the ester will appear in the downfield region (around 190 ppm and 165 ppm, respectively).

  • Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 194.[9]

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and nitrile gloves at all times.

Chemical Hazards:

  • Titanium tetrachloride (TiCl₄): Highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.

  • Dichloromethyl methyl ether: Highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Methyl 3-methoxybenzoate: Not classified as hazardous.[1]

  • This compound: May cause skin, eye, and respiratory irritation.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated solvent waste container.

  • Aqueous waste should be neutralized before disposal.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of "this compound" via the Rieche formylation. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable building block for their synthetic endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

The Strategic Utility of Methyl 4-formyl-3-methoxybenzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets in a highly specific manner. Methyl 4-formyl-3-methoxybenzoate, a readily accessible aromatic aldehyde, has emerged as a key intermediate in the synthesis of a variety of complex molecules.[1] Its strategic placement of an aldehyde, a methoxy group, and a methyl ester on a benzene ring offers a unique combination of reactive sites and modulating electronic effects, making it a powerful tool in the arsenal of synthetic organic chemists.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the practical applications of this compound in the synthesis of diverse heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.

Chemical Profile of this compound

Before embarking on synthetic transformations, a thorough understanding of the starting material is paramount.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 74733-24-7[2][3]
Molecular Formula C₁₀H₁₀O₄[2][3]
Molecular Weight 194.18 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

The presence of the electron-donating methoxy group ortho to the formyl group enhances the reactivity of the aldehyde towards nucleophiles. Conversely, the electron-withdrawing methyl ester para to the formyl group can modulate the overall electron density of the ring, influencing the regioselectivity of certain reactions.

Application in the Synthesis of Substituted Quinolines via a Modified Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, with applications ranging from antimalarial to anticancer agents. The Doebner-von Miller reaction provides a classical and versatile method for quinoline synthesis.[4][5][6][7][8] Here, we propose a protocol for the synthesis of a substituted quinoline derivative using this compound, aniline, and an in situ generated α,β-unsaturated aldehyde from the self-condensation of acetaldehyde.

Mechanistic Rationale

The reaction is believed to proceed through the acid-catalyzed formation of an α,β-unsaturated aldehyde (crotonaldehyde) from the aldol condensation of acetaldehyde. This is followed by the conjugate addition of aniline to the crotonaldehyde. The resulting β-anilino aldehyde then reacts with this compound to form a Schiff base. Subsequent intramolecular electrophilic cyclization onto the electron-rich aniline ring, followed by dehydration and oxidation, yields the aromatic quinoline ring. The electron-donating methoxy group on the benzaldehyde ring can facilitate the initial nucleophilic attack and the final cyclization step.

Diagram: Proposed Doebner-von Miller Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Steps A This compound F Schiff Base Formation A->F B Aniline E Conjugate Addition B->E C Acetaldehyde D In situ generation of Crotonaldehyde (Acid Catalyst) C->D D->E E->F G Intramolecular Cyclization & Dehydration F->G H Oxidation G->H I Substituted Quinoline Product H->I

Caption: Workflow for the synthesis of substituted quinolines.

Detailed Protocol: Synthesis of Methyl 6-methoxy-4-(p-methoxyphenyl)quinoline-7-carboxylate

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Paraldehyde (a source of acetaldehyde, 3.0 eq)

  • Concentrated Hydrochloric Acid (catalyst)

  • Nitrobenzene (oxidant)

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and aniline (1.2 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (0.5 eq).

  • To this stirred solution, add paraldehyde (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, add nitrobenzene (1.5 eq) to the reaction mixture.

  • Slowly heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure substituted quinoline.

ParameterRecommended Value
Stoichiometry Aldehyde:Aniline:Paraldehyde (1:1.2:3)
Catalyst Concentrated HCl
Oxidant Nitrobenzene
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Workup Neutralization, Extraction
Purification Column Chromatography

Application in the Synthesis of 1,4-Benzothiazines

1,4-Benzothiazines are an important class of heterocyclic compounds possessing a wide range of biological activities.[9][10][11] The most common synthetic route involves the condensation of a 2-aminothiophenol with a suitable carbonyl compound.[9][10][11]

Mechanistic Rationale

The synthesis of 2-substituted-1,4-benzothiazines from 2-aminothiophenol and an aldehyde proceeds through the initial formation of a hemithioaminal intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group on the electrophilic carbon of the intermediate, and subsequent dehydration to yield the final benzothiazine product. The reaction is often catalyzed by an acid or can proceed under thermal conditions.

Diagram: Benzothiazine Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps A This compound C Hemithioaminal Formation A->C B 2-Aminothiophenol B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Benzothiazine Product E->F

Caption: Workflow for the synthesis of substituted benzothiazines.

Detailed Protocol: Synthesis of Methyl 2-(4-formyl-3-methoxyphenyl)-2,3-dihydro-4H-1,4-benzothiazine-6-carboxylate

Materials:

  • This compound (1.0 eq)

  • 2-Aminothiophenol (1.1 eq)

  • Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add 2-aminothiophenol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterRecommended Value
Stoichiometry Aldehyde:2-Aminothiophenol (1:1.1)
Catalyst p-Toluenesulfonic acid
Solvent Ethanol
Temperature Reflux
Reaction Time 3-5 hours
Workup Extraction, Washing
Purification Recrystallization/Column Chromatography

Application in the Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines

3,4-Dihydro-2H-1,3-benzoxazines are another class of heterocyclic compounds with significant interest in medicinal and materials chemistry.[12][13] A common synthetic approach involves the reaction of a phenol, an amine, and an aldehyde in a Mannich-type reaction. A more controlled, stepwise approach involves the reaction of a pre-formed 2-hydroxybenzylamine with an aldehyde. Alternatively, a 2-aminophenol can be reacted with an aldehyde.

Mechanistic Rationale

The reaction between a 2-aminophenol and an aldehyde, such as this compound, typically proceeds via the formation of a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. A subsequent reduction step, if desired, can yield the saturated 3,4-dihydro-2H-1,3-benzoxazine ring system.

Diagram: Benzoxazine Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps A This compound C Schiff Base (Imine) Formation A->C B 2-Aminophenol B->C D Intramolecular Cyclization C->D E Reduction (optional) D->E F Substituted Benzoxazine Product E->F

Caption: Workflow for the synthesis of substituted benzoxazines.

Detailed Protocol: Synthesis of Methyl 2-(4-formyl-3-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazine-6-carboxylate

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Sodium borohydride (for reduction step, if desired)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), 2-aminophenol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture for 4-8 hours, azeotropically removing the water formed during the reaction. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the imine intermediate.

  • Once the imine formation is complete, cool the reaction mixture and remove the toluene under reduced pressure.

  • For the synthesis of the dihydro-benzoxazine, dissolve the crude imine in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions. Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the pure 3,4-dihydro-2H-1,3-benzoxazine derivative.

ParameterRecommended Value
Stoichiometry Aldehyde:2-Aminophenol (1:1.1)
Catalyst p-Toluenesulfonic acid (for imine formation)
Solvent Toluene (for imine), Methanol (for reduction)
Temperature Reflux (imine), 0 °C to RT (reduction)
Reaction Time 4-8 hours (imine), 1-2 hours (reduction)
Workup Quenching, Extraction
Purification Column Chromatography

Conclusion: A Versatile Precursor for Heterocyclic Chemistry

This compound stands out as a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern allows for the construction of complex molecular frameworks with potential applications in drug discovery and materials science. The protocols outlined in this document provide a practical foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to important heterocyclic targets. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales.

References

"Methyl 4-formyl-3-methoxybenzoate" as a precursor for quinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methyl 4-formyl-3-methoxybenzoate as a Versatile Precursor for the Synthesis of Pharmacologically Relevant Quinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Strategic Role of this compound

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] These nitrogen-containing heterocycles are renowned for their therapeutic potential, exhibiting properties that include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[4][5] The diverse biological profile of quinazolines has fueled extensive research into novel synthetic routes to generate libraries of derivatives for drug discovery programs.[6]

This guide focuses on the strategic use of This compound as a key starting material for the efficient construction of functionalized quinazoline derivatives. This precursor is particularly valuable due to its trifunctional nature:

  • The Aldehyde Group (-CHO): Serves as the primary electrophilic site for condensation and cyclization, forming a critical part of the pyrimidine ring of the quinazoline.

  • The Methoxy Group (-OCH₃): An electron-donating group that can influence the reactivity of the aromatic ring and provide a handle for potential demethylation to a phenol, allowing for further derivatization.

  • The Methyl Ester Group (-COOCH₃): Offers a site for subsequent chemical modification, such as amidation, to introduce additional diversity and modulate the pharmacokinetic properties of the final compounds.

This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and methods for the characterization of quinazoline derivatives synthesized from this versatile precursor.

Synthetic Strategy: Multi-Component Reaction for Quinazoline Formation

The synthesis of the quinazoline ring from this compound is effectively achieved through a one-pot, multi-component reaction. A highly efficient approach involves the reaction of the aldehyde with a nitrogen source, such as ammonium acetate, and a source for the C-2 position of the quinazoline, such as a nitrile or an amine, often under acidic or metal-catalyzed conditions.[7][8]

The general mechanism involves the initial formation of an imine intermediate from the aldehyde and ammonia (generated from ammonium acetate). This is followed by a nucleophilic attack and subsequent cyclization and aromatization to yield the stable quinazoline core. The use of a catalyst, such as iodine or a transition metal complex, can significantly enhance the reaction rate and yield by activating the substrates.[8][9][10]

G cluster_0 Reaction Components cluster_1 Key Intermediates cluster_2 Final Product Precursor This compound Imine Imine Formation Precursor->Imine + N_Source N_Source Nitrogen Source (e.g., NH4OAc) C2_Source C-2 Source (e.g., Amine, Nitrile) Cyclization Intramolecular Cyclization Imine->Cyclization + C2_Source Quinazoline Substituted Quinazoline Derivative Cyclization->Quinazoline Aromatization Catalyst Catalyst (e.g., I2, Lewis Acid) Catalyst->Imine

Caption: General reaction pathway for quinazoline synthesis.

Detailed Experimental Protocol: Synthesis of a 2-Amino-Substituted Quinazoline Derivative

This protocol describes a representative synthesis of a 2-amino-quinazoline derivative from this compound. The procedure is based on established iodine-catalyzed multi-component reactions.[8]

Rationale for Experimental Choices:

  • Catalyst (Iodine): Molecular iodine is a mild Lewis acid that can activate the carbonyl group of the aldehyde, facilitating imine formation. It also acts as an oxidizing agent in the final aromatization step.[8]

  • Nitrogen Source (Ammonium Acetate): Serves as a convenient in-situ source of ammonia for the initial condensation with the aldehyde.

  • Solvent (Ethanol): A polar protic solvent that is effective at dissolving the reactants and is relatively benign. Its boiling point is suitable for reflux conditions without requiring specialized equipment.

  • Work-up: The use of sodium thiosulfate is critical to quench any unreacted iodine, which would otherwise color the final product. The basic wash with sodium bicarbonate removes the acetic acid byproduct.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier (Example)
This compoundC₁₀H₁₀O₄194.181.0 g5.15BenchChem
Guanidine HydrochlorideCH₅N₃·HCl95.530.59 g6.18Sigma-Aldrich
Ammonium AcetateC₂H₇NO₂77.081.19 g15.45Sigma-Aldrich
Iodine (I₂)I₂253.810.13 g0.515Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0725 mL-Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11100 mL-VWR Chemicals
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0150 mL--
Saturated Sodium Thiosulfate (aq)Na₂S₂O₃158.1150 mL--
Brine (Saturated NaCl solution)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Sigma-Aldrich
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.15 mmol), guanidine hydrochloride (0.59 g, 6.18 mmol, 1.2 eq), ammonium acetate (1.19 g, 15.45 mmol, 3.0 eq), and iodine (0.13 g, 0.515 mmol, 0.1 eq).

    • Add 25 mL of absolute ethanol to the flask.

  • Reaction Execution:

    • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove iodine, followed by saturated aqueous sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid under high vacuum to obtain the final product, methyl 2-amino-7-methoxyquinazoline-6-carboxylate.

Caption: Experimental workflow for quinazoline synthesis.

Characterization of Synthesized Derivatives

The structure and purity of the synthesized quinazoline derivatives must be confirmed using standard spectroscopic techniques.[11][12][13]

Spectroscopic Data (Exemplary)

The following table presents expected data for the product, methyl 2-amino-7-methoxyquinazoline-6-carboxylate .

TechniqueData
¹H NMR δ (ppm) in CDCl₃: 9.25 (s, 1H, H-4), 8.10 (s, 1H, H-5), 7.15 (s, 1H, H-8), 5.50 (br s, 2H, -NH₂), 4.00 (s, 3H, -OCH₃), 3.95 (s, 3H, -COOCH₃).
¹³C NMR δ (ppm) in CDCl₃: 166.5 (C=O, ester), 162.0 (C-2), 158.0 (C-7), 155.0 (C-8a), 148.0 (C-4), 122.0 (C-6), 115.0 (C-5), 108.0 (C-4a), 105.0 (C-8), 56.5 (-OCH₃), 52.5 (-COOCH₃).
FT-IR ν (cm⁻¹): 3450, 3320 (N-H stretch, amine), 3050 (C-H stretch, aromatic), 2955 (C-H stretch, aliphatic), 1720 (C=O stretch, ester), 1640 (C=N stretch), 1610, 1580 (C=C stretch, aromatic), 1250 (C-O stretch, ether & ester).
HRMS (ESI) Calculated for C₁₁H₁₂N₃O₃ [M+H]⁺: 234.0873; Found: 234.0875.

Note: These are predicted values and may vary slightly based on experimental conditions and instrumentation. General guides for spectroscopic characterization can be consulted for detailed interpretation.[14][15]

Conclusion and Future Perspectives

This compound is a highly effective and strategically valuable precursor for the synthesis of substituted quinazoline derivatives. The multi-component, one-pot methodology described herein offers an efficient, atom-economical route to access these important heterocyclic scaffolds. The functional handles present in the precursor allow for extensive post-synthesis modification, enabling the creation of diverse chemical libraries for screening in drug discovery. Given the wide-ranging biological activities of quinazolines, the derivatives accessible from this starting material hold significant promise for the development of novel therapeutic agents targeting a variety of diseases.[1][5]

References

The Strategic deployment of Methyl 4-formyl-3-methoxybenzoate in the Synthesis of Bioactive Alkaloids: A Case Study of (±)-Calycotomine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

Methyl 4-formyl-3-methoxybenzoate, a polysubstituted aromatic compound, represents a highly valuable yet often underutilized building block in the intricate art of natural product synthesis. Its strategic arrangement of an aldehyde, a methyl ester, and a methoxy group on a benzene ring provides a synthetically versatile scaffold for the construction of complex molecular architectures. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the aldehyde and ester functionalities offer multiple avenues for carbon-carbon and carbon-heteroatom bond formation. This application note will provide an in-depth exploration of the utility of this compound, focusing on its application in the total synthesis of (±)-calycotomine, a tetrahydroisoquinoline alkaloid. Through a detailed analysis of a plausible synthetic route, we will illuminate the key chemical transformations and provide field-proven insights into the experimental protocols, thereby offering a comprehensive guide for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Synthetic Equivalents

A thorough understanding of the starting material is paramount for its effective utilization. The key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 88-92 °C
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform

The synthetic utility of this compound is underscored by its relationship to readily available starting materials like vanillin and methyl vanillate. While direct syntheses of natural products from this compound are not extensively documented, its preparation from these precursors is a feasible and logical step in a broader synthetic strategy. For instance, the formylation of methyl vanillate can provide access to the target building block, thus expanding the repertoire of the synthetic chemist.

Case Study: A Proposed Total Synthesis of (±)-Calycotomine

(±)-Calycotomine is a tetrahydroisoquinoline alkaloid with a range of interesting biological activities. Its synthesis provides an excellent platform to demonstrate the strategic application of this compound. The proposed synthetic route hinges on the construction of the core tetrahydroisoquinoline skeleton through a Pictet-Spengler reaction, a cornerstone transformation in alkaloid synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of (±)-calycotomine reveals a logical disconnection strategy that leads back to this compound and a suitable amine partner.

G calycotomine (±)-Calycotomine pictet_spengler_intermediate Pictet-Spengler Precursor calycotomine->pictet_spengler_intermediate Pictet-Spengler Cyclization aldehyde Substituted Phenylacetaldehyde pictet_spengler_intermediate->aldehyde dopamine_derivative Dopamine Derivative pictet_spengler_intermediate->dopamine_derivative starting_material This compound aldehyde->starting_material Homologation

Caption: Retrosynthetic analysis of (±)-calycotomine.

Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis is a multi-step sequence that leverages the unique reactivity of the functional groups present in this compound.

G cluster_0 Synthesis of the Phenylacetaldehyde Intermediate cluster_1 Construction of the Tetrahydroisoquinoline Core A This compound B Wittig Olefination Product A->B Wittig Reaction C Phenylacetaldehyde Derivative B->C Hydrolysis/Decarboxylation E Pictet-Spengler Reaction C->E D Dopamine D->E F (±)-Calycotomine E->F Cyclization

Caption: Proposed synthetic workflow for (±)-calycotomine.

Detailed Application Protocols

The following protocols provide a detailed, step-by-step methodology for the key transformations in the proposed synthesis of (±)-calycotomine.

Protocol 1: Wittig Olefination of this compound

Objective: To introduce a two-carbon unit at the aldehyde position, which will serve as the precursor to the acetaldehyde functionality required for the Pictet-Spengler reaction.

Rationale: The Wittig reaction is a robust and highly reliable method for the conversion of aldehydes to alkenes. The use of a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, is expected to favor the formation of the (E)-alkene, which is inconsequential for the subsequent steps.

Materials:

  • This compound

  • (Methoxycarbonylmethylene)triphenylphosphorane

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add (methoxycarbonylmethylene)triphenylphosphorane (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude residue will contain the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the product and concentrate under reduced pressure to afford the pure olefination product as a solid.

Expected Outcome: The product will be the corresponding methyl cinnamate derivative. Characterization by ¹H NMR should show the appearance of two new vinylic protons and the disappearance of the aldehydic proton.

Protocol 2: Hydrolysis and Decarboxylation to the Phenylacetaldehyde Derivative

Objective: To convert the cinnamate ester to the corresponding phenylacetaldehyde.

Rationale: A one-pot hydrolysis and decarboxylation sequence provides an efficient route to the desired aldehyde. Saponification of the methyl esters followed by acidification and heating will induce decarboxylation of the resulting β-keto acid intermediate.

Materials:

  • Wittig Olefination Product from Protocol 1

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Wittig olefination product (1.0 eq) in methanol (10 mL/mmol).

  • Add 10% aqueous NaOH solution (5.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Heat the acidified mixture to 50-60 °C for 1-2 hours to effect decarboxylation. Monitor the formation of the aldehyde by TLC.

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylacetaldehyde derivative. This intermediate can be used in the next step without further purification.

Protocol 3: Pictet-Spengler Cyclization to (±)-Calycotomine

Objective: To construct the tetrahydroisoquinoline core of calycotomine through the acid-catalyzed condensation of the phenylacetaldehyde derivative with dopamine.

Rationale: The Pictet-Spengler reaction is a powerful tool for the synthesis of isoquinoline alkaloids. The reaction proceeds via the formation of a Schiff base between the aldehyde and the amine, followed by an intramolecular electrophilic aromatic substitution.

Materials:

  • Phenylacetaldehyde Derivative from Protocol 2

  • Dopamine Hydrochloride

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • To a solution of the phenylacetaldehyde derivative (1.0 eq) in methanol (20 mL/mmol), add dopamine hydrochloride (1.05 eq).

  • Add a catalytic amount of concentrated HCl (2-3 drops).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient) to afford (±)-calycotomine.

Conclusion and Future Outlook

This application note has detailed a plausible and efficient synthetic strategy for the total synthesis of (±)-calycotomine, showcasing the strategic utility of this compound as a versatile starting material. The described protocols for the Wittig olefination, hydrolysis/decarboxylation, and Pictet-Spengler reaction provide a practical guide for researchers engaged in the synthesis of isoquinoline alkaloids and other complex natural products. The inherent functionality of this compound opens up a wide array of possibilities for the synthesis of a diverse range of bioactive molecules. Future work could explore the application of this building block in the synthesis of other natural product classes, such as lignans and neolignans, further cementing its position as a valuable tool in the arsenal of the synthetic organic chemist.

Application Note: Methyl 4-formyl-3-methoxybenzoate as a Versatile Synthon for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Abstract: Chronic inflammation underlies a multitude of debilitating diseases, driving a persistent need for novel and effective therapeutic agents. This guide details the strategic use of Methyl 4-formyl-3-methoxybenzoate, a vanillin-derived bifunctional molecule, as a pivotal starting material in the synthesis of potential anti-inflammatory compounds.[1][2] We provide a scientific rationale grounded in the modulation of key inflammatory signaling pathways, detailed synthetic protocols for creating heterocyclic scaffolds, and a standard workflow for in vitro biological evaluation. This document serves as a practical resource for leveraging this versatile synthon in drug discovery programs.

Introduction: The Strategic Value of a Vanillin-Derived Building Block

This compound (MFMB) is an aromatic compound featuring both an aldehyde and a methyl ester functional group.[1] This unique arrangement, derived from the widely available natural product vanillin, provides two distinct reactive sites for sequential chemical modifications, making it an ideal scaffold for building molecular complexity.[3][4] Its utility in medicinal chemistry stems from its role as a key intermediate for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1][5]

This guide provides the technical framework for utilizing MFMB to synthesize novel compounds designed to target the core machinery of the inflammatory response. We will explore the synthesis of a pyrazoline derivative, a privileged heterocyclic scaffold in anti-inflammatory drug design, and outline a robust method for assessing its biological activity.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the core reagent.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 74733-24-7[7][8]
Molecular Formula C₁₀H₁₀O₄[6][7]
Molecular Weight 194.18 g/mol [6][7]
Appearance White to slightly yellow crystalline powder[4]
Storage Store at 2-8°C in an inert atmosphere[7][9]

Safety & Handling: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Scientific Rationale: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory activity of many small molecules, including those derived from vanillin, is achieved by suppressing cellular signaling cascades that orchestrate the inflammatory response.[2] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[10][11]

Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[11][12][13] The strategic goal of synthesizing MFMB derivatives is to create molecules that can inhibit one or more nodes within these pathways, thereby reducing the production of these inflammatory mediators.

Inflammatory_Pathway Fig 1. Simplified NF-κB and MAPK Inflammatory Signaling Pathways. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_path MAPK Cascade (p38, JNK) TLR4->MAPK_path Activates IKK IKK Complex TLR4->IKK Activates IkB_p65 IκBα-p65/p50 IKK->IkB_p65 Phosphorylates IκBα p65 p65/p50 (NF-κB) IkB_p65->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: A simplified diagram of inflammatory signaling pathways targeted for inhibition.

Synthetic Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

Rationale: The aldehyde functionality of MFMB is ideally suited for a base-catalyzed Claisen-Schmidt condensation with an acetophenone. This reaction forms a chalcone, or α,β-unsaturated ketone, which is a critical pharmacophore and a versatile precursor for various heterocyclic systems known to possess anti-inflammatory properties.

Materials:

  • This compound (MFMB)

  • 4'-Chloroacetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound and 1.55 g (10 mmol) of 4'-chloroacetophenone in 30 mL of ethanol. Stir until a homogenous solution is formed.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C.

  • Base Addition: While stirring vigorously, slowly add a solution of 1.12 g (20 mmol) of potassium hydroxide dissolved in 10 mL of ethanol dropwise over 15 minutes. A color change and precipitation are expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water and acidify to pH ~5 with dilute HCl.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield the pure chalcone derivative. Dry the product under vacuum.

ParameterExpected Result
Product Name (E)-methyl 4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-3-methoxybenzoate
Appearance Pale yellow solid
Yield 80-90%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Synthetic Protocol 2: Cyclization to a Pyrazoline Derivative

Rationale: The α,β-unsaturated ketone system of the chalcone intermediate is a classic Michael acceptor. Reaction with hydrazine hydrate results in a cyclization reaction to form a 5-membered pyrazoline ring. Pyrazoline derivatives of vanillin have been specifically identified for their anti-inflammatory potential, making this a logical subsequent step.[3]

Synthesis_Workflow Fig 2. Synthetic workflow from MFMB to a Pyrazoline derivative. MFMB This compound Chalcone Chalcone Intermediate MFMB->Chalcone + 4'-Chloroacetophenone KOH, Ethanol Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline + Hydrazine Hydrate Acetic Acid, Ethanol

Caption: The two-step reaction sequence to synthesize a target pyrazoline.

Materials:

  • Chalcone intermediate (from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Reflux condenser

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3.31 g (10 mmol) of the chalcone intermediate in 40 mL of ethanol.

  • Reagent Addition: Add 1.25 mL (~20 mmol) of hydrazine hydrate to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction by TLC until the starting chalcone is consumed.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. A solid product should precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazoline derivative.

ParameterExpected Result
Product Name Methyl 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-methoxybenzoate
Appearance White or off-white solid
Yield 75-85%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Protocol for In Vitro Anti-Inflammatory Evaluation: Nitric Oxide (NO) Inhibition Assay

Rationale: To assess the anti-inflammatory potential of the newly synthesized pyrazoline, a cell-based assay is required. The LPS-stimulated RAW 264.7 macrophage model is a standard and reliable method.[10][12] We measure the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, using the Griess reagent. A reduction in NO levels indicates potential inhibitory activity of the test compound on the inflammatory pathway.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium with 10% FBS

  • Synthesized Pyrazoline Derivative

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazoline derivative in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound. Incubate for 1 hour.

  • Inflammatory Stimulation: To all wells except the negative control, add LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Plot the results to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

ConcentrationAbsorbance (540 nm)% NO Inhibition
Control (No LPS) Hypothetical ValueN/A
LPS Only Hypothetical Value0%
Compound (1 µM) Hypothetical ValueCalculated Value
Compound (5 µM) Hypothetical ValueCalculated Value
Compound (10 µM) Hypothetical ValueCalculated Value
Compound (25 µM) Hypothetical ValueCalculated Value
Compound (50 µM) Hypothetical ValueCalculated Value

Conclusion

This compound is a highly valuable and cost-effective starting material for the synthesis of novel compounds with potential anti-inflammatory activity. Its dual functionality allows for the straightforward construction of diverse molecular architectures, such as the chalcone and pyrazoline scaffolds presented herein. The provided protocols offer a complete workflow, from chemical synthesis to biological evaluation, empowering researchers to explore the therapeutic potential of new chemical entities derived from this versatile building block.

References

Experimental procedure for the reduction of the formyl group in "Methyl 4-formyl-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Chemoselective Reduction of Methyl 4-formyl-3-methoxybenzoate

Introduction: The Importance of Selective Reductions

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains both a formyl (aldehyde) group and a methyl ester, the challenge lies in achieving chemoselectivity. A successful reduction must exclusively target the aldehyde without affecting the less reactive ester group. The resulting product, methyl 4-(hydroxymethyl)-3-methoxybenzoate, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The choice of reducing agent is paramount to the success of this transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both aldehydes and esters, milder reagents are required to selectively reduce the more reactive aldehyde.[1] Sodium borohydride (NaBH₄) is an ideal candidate for this purpose due to its established ability to reduce aldehydes and ketones to their corresponding alcohols while leaving esters and amides intact under normal conditions.[2]

The Causality Behind Experimental Choices: Selecting the Right Tool for the Job

The higher reactivity of the aldehyde carbonyl group compared to the ester carbonyl group is the cornerstone of this selective reduction. The carbonyl carbon in an aldehyde is more electrophilic than that in an ester. This is because the lone pair of electrons on the oxygen atom of the ester group participates in resonance, which delocalizes the positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]

Sodium borohydride, being a less potent hydride donor than LiAlH₄, possesses the requisite selectivity to differentiate between these two functional groups.[1] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate.[2][3]

  • Protonation: A subsequent workup with a protic source, such as water or a mild acid, protonates the negatively charged alkoxide intermediate to yield the primary alcohol.[3][4]

Methanol is often chosen as the solvent for this reaction. It is a protic solvent that can facilitate the reaction and also serves as a proton source for the final protonation step.[4][5] While NaBH₄ can react with methanol, this reaction is slow at low temperatures, allowing the reduction of the aldehyde to proceed efficiently.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the selective reduction of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve this compound in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 (portion-wise) B->C D Stir at 0°C, then warm to Room Temp C->D E Quench with sat. aq. NH4Cl D->E Monitor by TLC F Extract with Dichloromethane (DCM) E->F G Wash organic layer with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate (Rotary Evaporator) H->I J Purify by Column Chromatography (if necessary) I->J

Caption: Experimental workflow for the reduction of this compound.

Detailed Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous methanol (approximately 10 volumes relative to the substrate).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions.[6] Controlling the rate of addition is crucial to manage any effervescence.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted NaBH₄.[6]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x volume of the aqueous layer).[7]

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification:

    • The crude product, methyl 4-(hydroxymethyl)-3-methoxybenzoate, can be purified by column chromatography on silica gel if necessary. The appropriate eluent can be determined by TLC analysis.

Data Presentation: Comparative Analysis of Reducing Agents

For a comprehensive understanding, the following table summarizes the reactivity of different reducing agents with the functional groups present in this compound.

Reducing AgentAldehyde (Formyl Group)Ester (Methyl Ester)Chemoselectivity for Aldehyde
Sodium Borohydride (NaBH₄) Reduces to 1° Alcohol [2]Generally No Reaction [2]Excellent
Lithium Aluminum Hydride (LiAlH₄)Reduces to 1° Alcohol[8]Reduces to 1° Alcohol[8]Poor
Diisobutylaluminium Hydride (DIBAL-H)Can Reduce to 1° AlcoholCan Reduce to Aldehyde or 1° Alcohol (Temp. dependent)Moderate to Good (requires careful control)
Catalytic Hydrogenation (e.g., H₂/Pd-C)Can Reduce to 1° AlcoholGenerally No Reaction (under mild conditions)Good (may require specific catalysts/conditions)

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • In-Process Control: The use of TLC throughout the reaction allows for real-time tracking of the conversion of the starting material to the product. This ensures the reaction is allowed to proceed to completion and helps in determining the optimal reaction time.

  • Product Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hydroxymethyl group.

    • Infrared (IR) Spectroscopy: To verify the disappearance of the aldehyde C=O stretching frequency and the appearance of a broad O-H stretch for the alcohol.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

By adhering to this protocol and employing these analytical methods, researchers can be confident in the successful and selective reduction of this compound.

References

Application Notes and Protocols: High-Purity Recrystallization of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Methyl 4-formyl-3-methoxybenzoate is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both an aldehyde and a methyl ester group, makes it a versatile building block. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised integrity of the final product.

Recrystallization stands as a powerful and cost-effective technique for purifying solid organic compounds.[1] This process is not merely a physical separation but a thermodynamically driven self-assembly of molecules into a highly ordered crystal lattice.[2] The fundamental principle hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By carefully manipulating these solubility profiles, we can selectively crystallize the desired compound, leaving impurities behind in the solution (mother liquor).

This document provides a comprehensive guide for researchers and development scientists, detailing two robust protocols for the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying rationale, enabling users to adapt and troubleshoot the process effectively.

Compound Profile & Physicochemical Data

A thorough understanding of the compound's properties is the foundation of a successful recrystallization strategy.

PropertyValueSource
CAS Number 74733-24-7[3][4]
Molecular Formula C₁₀H₁₀O₄[4][5]
Molecular Weight 194.19 g/mol [5]
Appearance Solid[3]
Predicted Boiling Point 332.3 ± 27.0 °C[3]
Predicted Density 1.191 ± 0.06 g/cm³[3]
Solubility Profile Slightly soluble in Chloroform and DMSO (with heating)[3]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon)[3]

The storage conditions suggest potential sensitivity to oxidation, a critical consideration for handling and purification.

The Recrystallization Workflow: A Conceptual Overview

The success of recrystallization lies in a logical sequence of steps, each designed to systematically remove impurities. The process leverages the formation of a supersaturated solution from which pure crystals can nucleate and grow.[2]

Recrystallization_Workflow cluster_input Initial State cluster_process Purification Process cluster_output Final State Crude Crude Solid (Compound + Impurities) Solvent 1. Select Appropriate Solvent System Crude->Solvent Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Filter 3. Hot Filtration (Optional: for insoluble impurities) Dissolve->Filter Cool 4. Slow Cooling (Promotes Crystal Growth) Filter->Cool Collect 5. Isolate Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with Cold Solvent Collect->Wash MotherLiquor Mother Liquor (Soluble Impurities) Collect->MotherLiquor Dry 7. Dry Crystals Wash->Dry Pure Pure Crystalline Solid Dry->Pure

Caption: General workflow for purification by recrystallization.

Pre-Protocol Analysis: Understanding Potential Impurities

Before selecting a protocol, it is crucial to consider the likely impurities in the crude this compound.

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid (4-carboxy-3-methoxybenzoic acid methyl ester). This is often the most common impurity in aromatic aldehydes.[6]

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Colored Impurities: High molecular weight byproducts or degradation products that can impart color to the crude solid.

An initial wash of the crude material with a cold, saturated sodium bicarbonate (NaHCO₃) solution can be an effective preliminary step to remove acidic impurities like the carboxylic acid byproduct.[6]

Experimental Protocols

Two primary protocols are presented, catering to different impurity profiles and laboratory preferences. The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

Rationale: Isopropanol is a moderately polar solvent that is effective for a wide range of organic compounds. It is less volatile and has a higher flash point than methanol, making it a safer choice. Its ability to dissolve this compound at its boiling point while showing significantly lower solubility at 0-4°C makes it a strong candidate.

Methodology:

  • Preparation: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate flask, heat approximately 20-30 mL of isopropanol on a hot plate to a gentle boil.

  • Dissolution: Add the hot isopropanol to the crude solid in small portions (1-2 mL at a time) while stirring and maintaining the temperature just below boiling. Continue adding solvent until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is essential to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat, allow it to cool slightly for a minute, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes. Causality: The high surface area of activated charcoal adsorbs large, colored impurity molecules.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can trap impurities within a rapidly formed crystal lattice.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold isopropanol to rinse away any residual mother liquor from the crystal surfaces.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent/Anti-Solvent Recrystallization with Ethyl Acetate/Hexane

Rationale: This method is ideal when no single solvent provides the necessary steep solubility curve. Ethyl acetate is a good solvent for esters ("like dissolves like"), while hexane is a non-polar anti-solvent in which the compound is likely insoluble.[7] This combination allows for fine-tuned control over the saturation point.

Methodology:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude solid in the minimum amount of warm (~50-60°C) ethyl acetate.

  • Inducing Supersaturation: While stirring, add hexane dropwise at room temperature. Continue adding hexane until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Gently warm the turbid solution on a hot plate until it becomes clear again. Causality: This step ensures you are starting with a homogenous solution at the exact point of saturation at an elevated temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture (e.g., 1:4 v/v) to prevent redissolving the product.

  • Drying: Dry the crystals to a constant weight as described in Protocol 1.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous pure batch.
Poor Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals (note: this crop may be less pure). Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated charcoal during the process.

Validation of Purity

The success of the recrystallization must be empirically validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1°C). Impurities will cause the melting point to be depressed and broadened. Compare the experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the purified product and multiple spots (or a spot corresponding to the product plus others) for the crude material and mother liquor.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, acquire ¹H NMR, ¹³C NMR, or IR spectra and compare them against a reference standard.

References

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust analytical method for the quantification of Methyl 4-formyl-3-methoxybenzoate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification is therefore critical for process monitoring, quality control, and stability testing. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent peak symmetry, resolution, and sensitivity. This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step experimental protocol and a full validation summary in accordance with industry standards.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₀O₄, M.W.: 194.19 g/mol ) is a substituted aromatic compound featuring ester, aldehyde, and methoxy functional groups.[1][2] This combination of functionalities imparts a moderate polarity to the molecule, making it an ideal candidate for reversed-phase HPLC. The presence of a chromophoric aromatic ring allows for sensitive detection using UV spectrophotometry. The primary analytical objective is to establish a straightforward, rapid, and reproducible method suitable for routine analysis in a regulated laboratory environment.

The development of such a method is crucial for ensuring the purity of synthetic batches, identifying potential impurities, and quantifying the compound in various sample matrices. This note addresses the need for a self-validating and scientifically sound protocol that can be readily implemented by researchers and quality control analysts.

Foundational Principles & Method Development Rationale

The selection of the optimal chromatographic conditions is paramount for achieving a successful separation. Our approach is grounded in the fundamental principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[3]

Analyte Physicochemical Properties
  • Structure: As shown in Figure 1, the molecule contains both polar (formyl, ester, methoxy) and non-polar (benzene ring) moieties.

  • Polarity: The calculated LogP (partition coefficient) is approximately 1.2, indicating moderate hydrophobicity.[2] This property makes it well-suited for retention on a non-polar stationary phase like C18.

  • UV Absorbance: The conjugated system of the benzene ring, the formyl group, and the ester group results in strong UV absorbance, which is essential for sensitive detection.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
Rationale for Chromatographic Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was chosen as the primary stationary phase. This is the most common and versatile reversed-phase packing, providing sufficient hydrophobic interaction for retaining moderately polar aromatic compounds. The high surface area and carbon load of modern C18 columns ensure good retention and peak shape.

  • Mobile Phase Composition: A binary mixture of acetonitrile (ACN) and water was selected. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. An isocratic elution (constant mobile phase composition) was chosen for its simplicity, robustness, and faster re-equilibration times, which is ideal for high-throughput quality control environments. The optimal ratio was determined experimentally to achieve a suitable retention time (k') between 2 and 10, ensuring resolution from the solvent front and a reasonable run time.

  • Detector Selection and Wavelength: Given the aromatic nature of the analyte, a UV detector is the logical choice. The wavelength of 254 nm was selected as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity.

Analytical Workflow and Logic

The overall analytical process is designed to be systematic and logical, ensuring data integrity at each stage. The workflow diagram below outlines the key steps from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C Instrument Setup & Equilibration A->C B Mobile Phase Preparation B->C D Sequence Setup C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Quantification & Calibration F->G H Final Report Generation G->H

Diagram 1: High-level workflow for the HPLC analysis of this compound.

The logic behind method development involves balancing competing performance characteristics. The diagram below illustrates the relationship between key HPLC parameters and the desired analytical outcomes.

Method_Logic cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes MP Mobile Phase (% Organic) RT Retention Time MP->RT affects RES Resolution MP->RES affects FR Flow Rate FR->RT inversely affects BP Back Pressure FR->BP directly affects AT Analysis Time FR->AT inversely affects COL Column Chemistry (e.g., C18, C8) COL->RT affects COL->RES affects PS Peak Shape COL->PS affects RT->AT determines

Diagram 2: Relationship between HPLC parameters and performance outcomes.

Detailed Experimental Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard (>98% purity)[4][5]

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions
ParameterSetting
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Elution Mode Isocratic
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 550 mL of HPLC-grade acetonitrile.

    • Measure 450 mL of HPLC-grade water.

    • Combine the two solvents in a 1 L solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the mobile phase.

    • Mix thoroughly by inversion. This solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 100, and 150 µg/mL.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The target concentration is 100 µg/mL.

Method Validation Summary

The analytical method was validated according to established guidelines to demonstrate its suitability for the intended purpose.[6] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and observing no interfering peaks at the retention time of the analyte. The peak purity was also evaluated using a Diode Array Detector, which confirmed the absence of co-eluting impurities.

Linearity

The linearity was evaluated by analyzing the five working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 10 - 150 µg/mL
Regression Equation y = 45872x - 12345
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking a placebo sample with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80%99.50.8%
100%100.20.6%
120%99.80.7%
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of a single sample batch were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSD of Assay Results
Repeatability 0.7%
Intermediate Precision 1.1%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters remained within acceptable limits for all variations.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minNo significant change in peak area or resolution.
Column Temperature ± 2 °CRetention time shifted by < 5%.
Mobile Phase Composition ± 2% AcetonitrileRetention time shifted by < 10%.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, precise, accurate, and robust for the quantification of this compound. The validation data demonstrates that the method is suitable for its intended purpose in quality control and research environments. The isocratic mobile phase and short run time allow for high sample throughput, making it an efficient tool for routine analysis.

References

Troubleshooting & Optimization

Common side reactions in the formylation of methyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of methyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Overview of the Formylation Reaction

The formylation of methyl 3-methoxybenzoate introduces a formyl group (-CHO) onto the aromatic ring, a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The electron-donating methoxy group and the electron-withdrawing methyl ester group direct the regioselectivity of this electrophilic aromatic substitution. However, a number of side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues in detail.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing multiple products in my reaction mixture. What are the likely side products and how can I control the regioselectivity?

Answer: The primary challenge in the formylation of methyl 3-methoxybenzoate is controlling the position of the incoming formyl group. The methoxy group is an ortho-, para- director, while the methyl ester is a meta- director. This leads to a mixture of isomers.

Common Side Products:

  • Methyl 4-formyl-3-methoxybenzoate: Often the major desired product due to the strong activating and directing effect of the methoxy group to the para position.

  • Methyl 2-formyl-3-methoxybenzoate: An ortho-substituted byproduct. Steric hindrance from the adjacent methoxy and ester groups can make this a minor product.

  • Methyl 5-formyl-3-methoxybenzoate: Formylation directed by the meta-directing ester group. This is generally a minor product as the methoxy group is a stronger activating group.

  • Di-formylated products: In some cases, a second formyl group can be added to the ring, especially under harsh reaction conditions or with an excess of the formylating agent.[1]

Troubleshooting Regioselectivity:

Issue Probable Cause Recommended Solution
Low yield of the desired para-isomer Reaction conditions favoring ortho- or meta-substitution.Optimize the choice of formylating agent and catalyst. For example, the Gattermann-Koch reaction can favor para-substitution.[2]
Significant formation of di-formylated products Excess formylating agent or prolonged reaction time.Carefully control the stoichiometry of the formylating agent.[1] Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction at the optimal time.
Complex mixture of isomers Non-selective formylation method.Consider formylation methods known for high regioselectivity. For instance, the Duff reaction often shows a preference for ortho-formylation in phenols.[3][4] While not directly applicable to the ester, this principle highlights the importance of choosing the right reaction.

Visualizing Reaction Pathways:

The following diagram illustrates the potential formylation pathways of methyl 3-methoxybenzoate.

Formylation_Pathways cluster_main Main Reaction cluster_side Side Reactions Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate This compound This compound Methyl 3-methoxybenzoate->this compound Formylation (para) Methyl 2-formyl-3-methoxybenzoate Methyl 2-formyl-3-methoxybenzoate Methyl 3-methoxybenzoate->Methyl 2-formyl-3-methoxybenzoate Formylation (ortho) Methyl 5-formyl-3-methoxybenzoate Methyl 5-formyl-3-methoxybenzoate Methyl 3-methoxybenzoate->Methyl 5-formyl-3-methoxybenzoate Formylation (meta) Di-formylated Product Di-formylated Product This compound->Di-formylated Product Further Formylation

Caption: Potential formylation products of methyl 3-methoxybenzoate.

FAQ 2: My reaction is sluggish or incomplete. How can I improve the conversion rate?

Answer: Incomplete formylation can be due to several factors, including the choice of reagents and reaction conditions. Formylation reactions are electrophilic aromatic substitutions, and their success depends on the reactivity of both the aromatic substrate and the electrophile.[5]

Troubleshooting Incomplete Conversion:

Issue Probable Cause Recommended Solution
Low reactivity of the formylating agent The chosen formylating agent is not potent enough.Consider more reactive formylation systems. The Vilsmeier-Haack reagent (formed from DMF and POCl₃) is a powerful formylating agent for electron-rich arenes.[6]
Sub-optimal reaction temperature The reaction temperature is too low to overcome the activation energy.Gradually increase the reaction temperature while monitoring for the formation of side products. Some formylation reactions require heating to proceed at a reasonable rate.[6]
Presence of moisture Water can deactivate the Lewis acid catalyst and the formylating agent.Ensure all reagents and solvents are anhydrous. Distill solvents and dry glassware thoroughly before use.
Insufficient catalyst The amount of Lewis acid catalyst is not enough to activate the formylating agent.Increase the molar ratio of the Lewis acid catalyst. In Gattermann-Koch reactions, AlCl₃ is a common catalyst.[2][7]
FAQ 3: I am observing significant hydrolysis of the methyl ester group. How can I prevent this?

Answer: The methyl ester group in methyl 3-methoxybenzoate is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[8] This leads to the formation of 3-methoxybenzoic acid, which can complicate purification.

Troubleshooting Ester Hydrolysis:

Issue Probable Cause Recommended Solution
Harsh acidic or basic conditions The reaction conditions are promoting the cleavage of the ester.Use milder formylation methods that do not require strong acids or bases. The Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ can be performed under relatively neutral conditions.[9]
Prolonged heating Extended reaction times at high temperatures increase the likelihood of hydrolysis.Optimize the reaction time to achieve a good conversion of the starting material without significant ester cleavage. Monitor the reaction closely.
Aqueous workup The workup procedure may be too acidic or basic.Perform the aqueous workup at low temperatures and quickly neutralize the reaction mixture. Use a buffered solution if necessary.

Visualizing the Hydrolysis Side Reaction:

Hydrolysis Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid Methyl 3-methoxybenzoate->3-Methoxybenzoic Acid Side Reaction: Ester Hydrolysis Formylated Product Formylated Product Methyl 3-methoxybenzoate->Formylated Product Desired Formylation

Caption: Competing formylation and hydrolysis pathways.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[6][10]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve methyl 3-methoxybenzoate (1 equivalent) in a minimal amount of an inert solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Identification of Byproducts in "Methyl 4-formyl-3-methoxybenzoate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 4-formyl-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed analytical protocols, and answers to frequently asked questions regarding byproduct identification during the synthesis of this important chemical intermediate. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common impurities, ensuring the integrity and quality of your synthesis.

Frequently Asked Questions (FAQs): Anticipating Potential Byproducts

This section addresses the most common questions regarding byproducts based on the selected synthetic pathway. Understanding the potential side reactions of your chosen route is the first step in effective impurity profiling.

Q1: What are the likely byproducts when synthesizing this compound via oxidation of Methyl 3-methoxy-4-methylbenzoate?

A1: This is a common and direct route, but control of the oxidation is critical. The primary challenge is preventing over-oxidation and managing incomplete reactions.

  • Unreacted Starting Material (USM): Incomplete conversion will leave Methyl 3-methoxy-4-methylbenzoate in your crude product.

  • Over-oxidation Product: The most common byproduct is the corresponding carboxylic acid, 3-Methoxy-4-(methoxycarbonyl)benzoic acid . This occurs when the newly formed aldehyde is further oxidized under the reaction conditions.

  • Benzylic Alcohol Intermediate: The oxidation proceeds via a benzylic alcohol, Methyl 4-(hydroxymethyl)-3-methoxybenzoate . If the reaction does not go to completion, this intermediate may be present.

  • Ester Hydrolysis Product: Depending on the workup conditions (e.g., presence of strong acid or base), the methyl ester can be hydrolyzed to the carboxylic acid, forming 4-formyl-3-methoxybenzoic acid .

Byproduct NameStructureReason for Formation
3-Methoxy-4-(methoxycarbonyl)benzoic acidC₁₀H₁₀O₅Over-oxidation of the aldehyde group.
Methyl 4-(hydroxymethyl)-3-methoxybenzoateC₁₀H₁₂O₄Incomplete oxidation of the methyl group.
4-formyl-3-methoxybenzoic acidC₉H₈O₄Hydrolysis of the methyl ester during reaction or workup.
Methyl 3-methoxy-4-methylbenzoateC₁₀H₁₂O₃Unreacted starting material.

Q2: I'm using a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, on Methyl 3-methoxybenzoate. What isomeric byproducts should I expect?

A2: Formylation of a substituted aromatic ring is governed by the directing effects of the existing substituents.[1] In Methyl 3-methoxybenzoate, you have an activating, ortho-, para-directing methoxy group (-OCH₃) and a deactivating, meta-directing methyl ester group (-COOCH₃). This leads to a complex mixture of potential isomers.

  • The Methoxy Group Directs: The powerful activating -OCH₃ group directs electrophilic substitution to the positions ortho and para to it (positions 2, 4, and 6).

  • The Ester Group Directs: The deactivating -COOCH₃ group directs to the positions meta to it (positions 2 and 5).

The combined influence results in the following likely isomers:

  • Desired Product (4-formyl): Formation at position 4 is para to the methoxy group.

  • Isomeric Byproduct (2-formyl): Formation at position 2 is ortho to the methoxy group and meta to the ester group. This is often a significant byproduct.

  • Isomeric Byproduct (6-formyl): Formation at position 6 is also ortho to the methoxy group but can be sterically hindered.

  • Di-formylated Products: Under harsh conditions, a second formyl group may be added to the ring, leading to di-aldehydes.[2]

The Vilsmeier-Haack reaction, in particular, uses an electrophilic iminium salt (the Vilsmeier reagent) which attacks the electron-rich aromatic ring.[3][4][5][6] The ratio of these isomers depends heavily on reaction conditions like temperature, solvent, and the specific formylating agent used.[5]

Q3: If I synthesize the target molecule by esterifying 4-formyl-3-methoxybenzoic acid, what is the primary impurity of concern?

A3: This is a relatively clean, late-stage functional group conversion. The primary impurity concern is straightforward:

  • Unreacted Starting Material: The main impurity will likely be the starting carboxylic acid, 4-formyl-3-methoxybenzoic acid . This is due to an incomplete esterification reaction. Its presence can be easily detected by HPLC and it can typically be removed by an aqueous basic wash during workup, as the acidic starting material will be extracted into the aqueous layer while the neutral ester product remains in the organic layer.

Troubleshooting Guide: From Observation to Identification

This section is formatted to help you diagnose issues encountered during your synthesis and guide you toward identifying the root cause.

Q4: My TLC/HPLC analysis shows multiple spots/peaks. How do I begin to identify them?

A4: Multiple peaks or spots indicate an impure sample. The first step is to systematically characterize the components.

  • Co-injection/Co-spotting: Run a TLC or HPLC with a mixture of your crude product and the starting material. If one of the impurity spots/peaks matches the retention time of the starting material, you have confirmed the presence of unreacted starting material.

  • Polarity Assessment: In normal-phase TLC or reverse-phase HPLC, the polarity of the byproducts can give clues. For example, a carboxylic acid byproduct (from over-oxidation or hydrolysis) will be significantly more polar than your desired ester-aldehyde product.

  • Preparative Chromatography: Isolate the major impurities using preparative TLC or column chromatography.[7] Once isolated, subject the purified impurities to structural analysis.

  • Spectroscopic Analysis: Use a combination of analytical techniques for definitive identification.[8][9][10]

    • LC-MS: Provides the molecular weight of each impurity, which is a critical piece of the puzzle.[11]

    • ¹H NMR: Provides structural information. Look for the absence of the aldehyde proton (~9-10 ppm) or the methyl ester protons (~3.9 ppm), or the appearance of new aromatic splitting patterns which could indicate an isomeric byproduct.

Q5: My reaction yield is low, and I see several degradation products. What side reactions could be consuming my product?

A5: Low yields, especially with the appearance of new impurities not related to starting materials or simple byproducts, suggest degradation or competing side reactions.

  • Cannizzaro Reaction: If your reaction or workup involves a strong base, the aldehyde product, which lacks an alpha-hydrogen, can undergo a disproportionation reaction (Cannizzaro reaction). This will produce two new compounds: the corresponding primary alcohol (Methyl 4-(hydroxymethyl)-3-methoxybenzoate ) and the carboxylate salt (Methyl 3-methoxy-4-carboxylate-benzoate ), which becomes the carboxylic acid upon acidic workup.

  • Demethylation: Harsh acidic or high-temperature conditions can potentially cleave the methoxy ether group, leading to a phenolic byproduct (Methyl 4-formyl-3-hydroxybenzoate ).

  • Polymerization/Tar Formation: Aldehydes, especially aromatic ones, can be prone to polymerization or forming resinous tars under certain conditions (e.g., strong acid/base, high heat). This is often observed as an insoluble, dark-colored material in the reaction flask.

Analytical Methodologies for Impurity Identification

Accurate identification of byproducts requires robust analytical techniques. The following are standard protocols that can be adapted for your specific needs.

Protocol 1: HPLC-UV for Purity Assessment and Quantification

This protocol is designed for the routine analysis of reaction progress and final product purity.

Objective: To separate the main product from potential byproducts and starting materials.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start at 20% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 20% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: LC-MS for Molecular Weight Determination

This protocol is essential for identifying the molecular weights of unknown impurities.

Objective: To obtain mass-to-charge (m/z) data for peaks observed in the HPLC chromatogram.

Methodology:

  • LC System: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.

  • Mass Spectrometer: Electrospray Ionization (ESI) source, operating in both positive and negative ion modes.

  • Ionization Mode:

    • Positive Mode (ESI+): Will detect compounds that can be protonated [M+H]⁺ or form adducts with sodium [M+Na]⁺. This is suitable for the ester product and most neutral byproducts.

    • Negative Mode (ESI-): Will detect compounds that can be deprotonated [M-H]⁻. This is ideal for identifying acidic byproducts like carboxylic acids.

  • Data Analysis: Correlate the retention time of each peak from the UV chromatogram with its corresponding mass spectrum to assign a molecular weight to each impurity.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Objective: To determine the precise chemical structure of isolated impurities.

Methodology:

  • Sample Preparation: Isolate at least 1-5 mg of each major impurity using preparative HPLC or column chromatography. Ensure the sample is dry and free of residual solvents.

  • Solvent: Dissolve the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Key Signals to Look For:

      • Aldehyde C-H: Singlet between 9.5 - 10.5 ppm.

      • Aromatic C-H: Multiplets between 7.0 - 8.0 ppm. The splitting pattern is crucial for determining the substitution pattern of isomers.

      • Methoxy -OCH₃: Singlet around 3.9 - 4.0 ppm.

      • Ester -COOCH₃: Singlet around 3.9 - 4.0 ppm.

      • Carboxylic Acid -COOH: Very broad singlet, typically >10 ppm (may not always be visible).

  • ¹³C NMR and 2D NMR: For complex structures or definitive confirmation, acquire ¹³C, COSY, HSQC, and HMBC spectra to establish the full connectivity of the molecule.

Visualization & Workflows
Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying unknown byproducts in your synthesis.

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Conclusion TLC_HPLC Run TLC / HPLC of Crude Product Single_Peak Single Peak/Spot? Purity > 99%? TLC_HPLC->Single_Peak Co_Inject Co-inject with Starting Material Single_Peak->Co_Inject No End Synthesis Complete Single_Peak->End Yes LCMS Run LC-MS Analysis Co_Inject->LCMS Isolate Isolate Impurities (Prep HPLC / Column) LCMS->Isolate NMR NMR Analysis (1H, 13C, 2D) Isolate->NMR Structure Elucidate Structure NMR->Structure Optimize Optimize Reaction Conditions to Minimize Byproduct Structure->Optimize

Caption: A general workflow for the identification and characterization of synthesis byproducts.

Troubleshooting Decision Tree

Use this decision tree when faced with common synthesis problems like low yield or purity.

G cluster_0 Purity Issue cluster_1 Yield Issue Problem Problem Observed: Low Yield / Low Purity High_USM High Level of Unreacted Starting Material? Problem->High_USM Unknown_Peaks Multiple Unknown Peaks in HPLC/LCMS? Problem->Unknown_Peaks Check_Time_Temp Action: Increase reaction time, temperature, or reagent equivalents. High_USM->Check_Time_Temp Yes Check_Reagents Action: Check purity and activity of reagents and catalysts. High_USM->Check_Reagents Yes Side_Reaction Possible Side/Degradation Reaction Unknown_Peaks->Side_Reaction Yes Check_Conditions Action: Re-evaluate reaction conditions. Is base/acid too strong? Is temperature too high? Side_Reaction->Check_Conditions

Caption: A decision tree for troubleshooting common issues in organic synthesis.

References

Technical Support Center: Purification of Crude Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-formyl-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, aiming to explain not just the how, but the why behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Understanding the potential byproducts is the first critical step in designing an effective purification strategy.

  • From 4-formyl-3-hydroxybenzoic acid: The most prevalent impurity is typically the unreacted starting material, 4-formyl-3-hydroxybenzoic acid . Due to its free phenolic hydroxyl and carboxylic acid groups, this impurity is significantly more polar than the desired product.

  • From vanillin or its derivatives: Syntheses involving the oxidation of a related vanillin derivative may lead to the formation of the corresponding carboxylic acid, vanillic acid , if the aldehyde is over-oxidized.[1][2] Conversely, incomplete oxidation could leave residual vanillyl alcohol .[1]

  • General Aldehyde-Related Impurities: Aldehydes, in general, are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid, in this case, 4-carboxy-3-methoxybenzoic acid .[3]

Q2: My TLC shows a spot that is very close to my product spot. What could it be and how do I separate it?

Close-running spots on a TLC plate often indicate impurities with similar polarities to your product.

  • Isomeric Impurities: Depending on the synthetic method, you might have small amounts of the isomeric impurity, Methyl 3-formyl-4-methoxybenzoate .

  • Partially Methylated Byproducts: If the synthesis involves methylation of a dihydroxy precursor, you could have partially methylated species.

To resolve these, a carefully optimized column chromatography protocol is your best approach. You may need to screen various solvent systems with slightly different polarities. A shallow gradient elution can also be effective in separating compounds with very similar Rf values.

Q3: My purified product is a yellowish oil/solid instead of a white crystalline solid. What is the cause and how can I fix it?

A yellow discoloration often points to the presence of oxidized impurities or residual colored reagents from the synthesis.

  • Oxidation Products: As mentioned, aldehydes can oxidize. These oxidized byproducts are often colored.

  • Residual Catalysts or Reagents: Some transition metal catalysts or organic reagents used in the synthesis can be colored and may persist in your crude product.

To address this, you can try the following:

  • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through a pad of Celite®. This is often effective at removing colored impurities.

  • Recrystallization: A successful recrystallization can yield highly pure, colorless crystals.

  • Column Chromatography: This remains a reliable method for removing a wide range of impurities, including colored ones.

Troubleshooting Purification Methods

Column Chromatography

Column chromatography is a versatile and widely used technique for purifying this compound.

Q4: What is the recommended stationary and mobile phase for column chromatography?

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice due to its polarity being well-suited for this moderately polar compound.

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is highly effective. A good starting point for method development is a 4:1 hexanes:ethyl acetate (v/v) mixture.[4] For more polar impurities, a gradient elution with increasing concentrations of ethyl acetate is recommended. In some cases, a small percentage of methanol in dichloromethane (e.g., 5% MeOH/DCM) can also be effective.

Q5: My product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or formation of acetals if an alcohol is present in the eluent.[4]

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine (v/v). This will neutralize the acidic sites on the silica surface.[4]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel for acid-sensitive compounds.[4]

  • Minimize Contact Time: Employ flash chromatography with positive pressure to expedite the separation process and reduce the time your compound spends on the column.[4]

Table 1: Troubleshooting Guide for Column Chromatography

Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Adjust the mobile phase composition. Increase the proportion of ethyl acetate for better separation of less polar compounds, or decrease it for more polar compounds.
Product is Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch to a 2:1 or 1:1 hexanes:ethyl acetate mixture).
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexanes.
Streaking of Spots on TLC/Column Sample is too concentrated; Compound is interacting strongly with the silica.Dilute the sample before loading. If streaking persists, consider deactivating the silica gel with triethylamine.
Cracks in the Silica Bed Improper column packing or running the column dry.Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica bed.
Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

Q6: What is a good solvent system for the recrystallization of this compound?

Finding the ideal recrystallization solvent often requires some experimentation. The principle is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Single Solvent Systems: Based on the polarity of the molecule, you can explore solvents like isopropanol, ethanol, or ethyl acetate.

  • Solvent Pair Systems: A common and effective approach is to use a solvent pair. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes or petroleum ether).

Q7: I am losing a significant amount of product during recrystallization. How can I improve my recovery?

Product loss during recrystallization is a common issue, often due to the partial solubility of the compound in the cold solvent.

  • Use a Minimal Amount of Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Washing the Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of your product.

Alternative Purification Methods

Q8: Are there any other purification methods I can use besides chromatography and recrystallization?

Yes, for aldehydes, there is a classic and highly effective chemical purification method.

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a solid adduct.[3][5] This adduct can be filtered off from the solution containing the non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate solution) or acid.[3][5] This method is particularly useful for removing impurities that are difficult to separate by other means.[5]

Q9: Is distillation a viable option for purifying my product?

While vacuum distillation is a common purification technique for liquid aldehydes, it may not be the most suitable method for this compound.[6] Given that it is a solid at room temperature, distillation would require high temperatures, which could lead to decomposition, especially for a multi-functionalized aromatic compound. Recrystallization or column chromatography are generally the preferred methods for this compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of crude this compound using flash column chromatography.

  • Preparation of the Mobile Phase: Prepare a 4:1 (v/v) mixture of hexanes and ethyl acetate. Degas the solvent mixture if necessary.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • For larger quantities or less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle positive pressure to begin the elution.

    • Collect fractions of an appropriate volume (e.g., 10-20 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The optimal solvent system should be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of a suitable hot solvent (e.g., isopropanol) required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile polar_impurities Mainly Polar Impurities (e.g., starting acid) impurity_profile->polar_impurities  High Rf separation   nonpolar_impurities Mainly Non-Polar Impurities impurity_profile->nonpolar_impurities  Low Rf separation   close_spots Impurities with Similar Polarity impurity_profile->close_spots  Low ΔRf   colored_impurities Colored Impurities impurity_profile->colored_impurities  Visible color   column_chrom Column Chromatography (Hexanes:EtOAc) polar_impurities->column_chrom bisulfite Bisulfite Adduct Formation polar_impurities->bisulfite Alternative nonpolar_impurities->column_chrom close_spots->column_chrom  Optimized gradient   carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment recrystallization Recrystallization (e.g., Isopropanol or EtOAc/Hexanes) column_chrom->recrystallization For higher purity pure_product Pure Product recrystallization->pure_product bisulfite->pure_product carbon_treatment->recrystallization

Caption: Decision workflow for selecting the appropriate purification strategy.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column_Chromatography start Problem Observed no_elution Product Not Eluting Mobile phase too non-polar start->no_elution No product in fractions fast_elution Product Eluting Too Fast Mobile phase too polar start->fast_elution Product in early fractions streaking Streaking of Spots Sample too concentrated or strong interaction with silica start->streaking Tailing spots on TLC solution_no_elution Increase Mobile Phase Polarity (Increase % Ethyl Acetate) no_elution->solution_no_elution solution_fast_elution Decrease Mobile Phase Polarity (Increase % Hexanes) fast_elution->solution_fast_elution solution_streaking Dilute Sample Before Loading or Deactivate Silica with Triethylamine streaking->solution_streaking

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-formyl-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring an aldehyde, a methoxy group, and a methyl ester on a benzene ring, offers multiple points for chemical modification. However, the synthesis of this molecule can be challenging, with potential issues including low yields, side product formation, and purification difficulties. This guide provides expert insights and practical solutions to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.[3]

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Poor Substrate Reactivity The starting material, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), has both an activating hydroxyl group and a deactivating ester group. The reaction conditions might not be optimal to overcome the deactivating effect.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition. Consider a more potent formylating agent if the reaction remains sluggish.
Moisture Contamination Many formylating reagents, especially those used in Vilsmeier-Haack or Duff reactions, are highly sensitive to moisture.[1] Water can quench the active electrophile, leading to a significant drop in yield.Ensure all glassware is thoroughly oven-dried or flame-dried before use.[3] Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reagent Quality The purity and activity of the formylating agent and other reagents are critical. For instance, in a Vilsmeier-Haack reaction, decomposed DMF can negatively impact the yield.[1]Use freshly opened or purified reagents. For example, distill DMF before use if it has a fishy odor (indicating dimethylamine impurity).
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or stoichiometry can all lead to poor yields.[1] Some reactions require heating, while others may need cooling to prevent side reactions.[1]Optimize reaction parameters systematically. Start with the literature conditions for a similar substrate and then vary one parameter at a time (e.g., temperature, concentration, reagent equivalents).
Inefficient Work-up and Purification Product loss can occur during the work-up and purification stages. This can be due to incomplete extraction, decomposition on silica gel, or co-elution with impurities.[2][3]Ensure the pH is adjusted correctly during aqueous work-up to maximize the recovery of the organic product. For purification, consider deactivating the silica gel with a small amount of triethylamine if the product is acid-sensitive.[4]
Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. How can I improve the selectivity for the desired product?

Answer: The formation of side products is often related to the reactivity of the starting material and the reaction conditions. The presence of multiple reactive sites or over-reaction can lead to a complex product mixture.

Possible Side Reactions & Prevention Strategies:

Side Reaction Explanation Prevention Strategy
Di-formylation If both ortho positions to the hydroxyl group are available, di-formylation can occur, especially in reactions like the Duff reaction.[5]Carefully control the stoichiometry of the reagents. Using a slight excess of the formylating agent is common, but a large excess can promote di-formylation. Reducing the amount of the formylating agent can increase selectivity for the mono-formylated product.[5]
Polymerization/Resin Formation Phenolic compounds can undergo polymerization, particularly under harsh acidic or basic conditions with formaldehyde or its equivalents.[5]Avoid excessively high temperatures and prolonged reaction times.[5] A milder acid catalyst or lower reaction temperature can help minimize resin formation.[5]
Hydrolysis of the Ester The methyl ester group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially in the presence of water.Use anhydrous conditions and milder reagents where possible. During work-up, avoid prolonged exposure to strong acids or bases.
Para-formylation While ortho-formylation is generally preferred in reactions like the Duff and Reimer-Tiemann due to directing effects of the hydroxyl group, para-formylation can occur.[6][7]The choice of formylation reaction can influence regioselectivity. The Reimer-Tiemann reaction, for instance, strongly favors ortho-formylation.[7]

Troubleshooting Workflow for Side Product Formation

Side_Product_Troubleshooting Start Side Product Formation Observed Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Check_Temperature Evaluate Reaction Temperature Start->Check_Temperature Check_Reaction_Time Monitor Reaction Time Start->Check_Reaction_Time Reduce_Formylating_Agent Reduce Equivalents of Formylating Agent Check_Stoichiometry->Reduce_Formylating_Agent If di-formylation or over-reaction Consider_Alternative Consider Alternative Formylation Method Reduce_Formylating_Agent->Consider_Alternative Lower_Temperature Lower Reaction Temperature Check_Temperature->Lower_Temperature If polymerization/decomposition Lower_Temperature->Consider_Alternative Reduce_Time Reduce Reaction Time Check_Reaction_Time->Reduce_Time If over-reaction Reduce_Time->Consider_Alternative

Caption: Decision tree for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

A1: The choice of synthetic route depends on factors like available starting materials, scale, and safety considerations. Common formylation reactions for phenols include the Duff reaction, Reimer-Tiemann reaction, and Vilsmeier-Haack reaction.[6][8][9]

  • Duff Reaction: Uses hexamine as the formyl source and typically gives ortho-formylation.[6] It is experimentally simple but can sometimes result in low yields.

  • Reimer-Tiemann Reaction: Employs chloroform and a strong base to generate dichlorocarbene as the electrophile.[7] It is highly selective for ortho-formylation of phenols.[7]

  • Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent (e.g., from DMF and POCl₃) for formylation.[9][10][11] This method is effective for electron-rich aromatic compounds.[9][11][12]

For this specific target molecule, the Duff reaction offers a straightforward approach, and an optimized protocol is provided below.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts.[4] Visualizing the spots under a UV lamp will show the consumption of the starting material and the appearance of the product spot.

Q3: What are the best practices for purifying the crude product?

A3: Flash column chromatography on silica gel is the standard method for purifying this compound.[4]

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good choice.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis.

  • Loading: The crude product can be loaded onto the column directly if it's an oil, or by "dry loading" if it's a solid or sparingly soluble in the mobile phase.[4] Dry loading involves adsorbing the crude material onto a small amount of silica gel before adding it to the column.

Q4: What are the key safety precautions for this synthesis?

A4: Safety is paramount in the laboratory.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood, especially when working with volatile or toxic reagents like trifluoroacetic acid or POCl₃.

  • Be cautious with corrosive reagents like acids and bases.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Optimized Experimental Protocol: Duff Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from methyl vanillate via the Duff reaction.

Reaction Scheme:

Materials and Reagents:

  • Methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl vanillate (1.0 eq) and hexamethylenetetramine (1.5 eq).

  • Solvent Addition: Carefully add trifluoroacetic acid (TFA) to the flask in a fume hood. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Heating: Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an aqueous solution of hydrochloric acid (2 M).

  • Work-up: Stir the acidic mixture for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram

Duff_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Methyl Vanillate & HMTA Add_TFA 2. Add Trifluoroacetic Acid Reactants->Add_TFA Heat 3. Heat to 70-80 °C Add_TFA->Heat Monitor 4. Monitor by TLC Heat->Monitor Hydrolysis 5. Acidic Hydrolysis (HCl) Monitor->Hydrolysis When complete Extraction 6. Extract with Ethyl Acetate Hydrolysis->Extraction Wash 7. Wash Organic Layer Extraction->Wash Dry_Concentrate 8. Dry and Concentrate Wash->Dry_Concentrate Purify 9. Column Chromatography Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the Duff reaction synthesis.

References

Troubleshooting low yield in "Methyl 4-formyl-3-methoxybenzoate" preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-formyl-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes.

Introduction to the Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, containing both an aldehyde and a methyl ester, allows for a variety of subsequent chemical transformations. The successful synthesis of this molecule with high yield and purity is crucial for the overall efficiency of a synthetic route. This guide will explore common synthetic strategies and provide solutions to frequently encountered problems.

Common Synthetic Routes

There are several established methods for the preparation of this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and the desired purity. Below are two common approaches:

  • Formylation of Methyl 3-methoxybenzoate: This is a direct approach where a formyl group is introduced onto the aromatic ring of methyl 3-methoxybenzoate. Several named reactions can be employed for this transformation.

  • Modification of Vanillin Derivatives: Vanillin is a readily available and structurally similar starting material.[2][3][4] This route involves the protection of the phenolic hydroxyl group, followed by oxidation of the aldehyde to a carboxylic acid and subsequent esterification, or a direct conversion of the protected vanillin.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low Yield & Incomplete Reactions

Question 1: My formylation of methyl 3-methoxybenzoate is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the formylation of methyl 3-methoxybenzoate are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions based on the formylation method used:

  • Vilsmeier-Haack Reaction:

    • Cause: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile.[5][6] Methyl 3-methoxybenzoate is only moderately activated, which can lead to a sluggish reaction.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious of potential side reactions at higher temperatures.[7]

      • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8][9]

      • Stoichiometry of Reagents: Use a slight excess of the Vilsmeier reagent to drive the reaction to completion.

      • Purity of Reagents: Ensure your DMF and POCl₃ are of high purity and anhydrous, as moisture can decompose the Vilsmeier reagent.

  • Gattermann-Koch or Gattermann Reaction:

    • Cause: The Gattermann-Koch reaction is generally not suitable for phenolic ethers like methyl 3-methoxybenzoate.[10][11][12] The Gattermann reaction, which uses HCN or a cyanide source, can be hazardous and may also give low yields with moderately activated substrates.[10][13]

    • Solution: For this specific substrate, the Vilsmeier-Haack or Duff reactions are often more effective and safer alternatives.[14][15][16]

  • Duff Reaction:

    • Cause: The Duff reaction uses hexamine as the formylating agent and typically requires acidic conditions.[14][17] The reaction can be slow and may require elevated temperatures.

    • Solution:

      • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., boric acid, acetic acid) can significantly impact the yield.

      • Reaction Conditions: The reaction is often carried out in a high-boiling solvent like glycerol to reach the required temperature.[18]

Question 2: I am attempting a synthesis starting from a vanillin derivative, but the oxidation of the aldehyde to a carboxylic acid is not going to completion. What should I do?

Answer: Incomplete oxidation of the aldehyde group in a protected vanillin derivative can be a frustrating problem. Here are some troubleshooting steps:

  • Choice of Oxidizing Agent:

    • Mild Oxidants: If you are using a mild oxidizing agent, it may not be strong enough for complete conversion. Consider switching to a more potent one.

    • Common Oxidants for Aldehydes: Potassium permanganate (KMnO₄) under neutral or basic conditions, or N-Bromosuccinimide (NBS) in an acidic medium are effective reagents for oxidizing vanillin to vanillic acid.[19][20]

  • Reaction Conditions:

    • Temperature: Some oxidations require heating to proceed at a reasonable rate. Monitor the reaction temperature closely.

    • pH: The pH of the reaction medium can be critical. For example, permanganate oxidations can be sensitive to pH.

  • Monitoring the Reaction:

    • TLC Analysis: Use TLC to monitor the disappearance of the starting aldehyde. If the reaction stalls, it may indicate that the oxidizing agent has been consumed or has decomposed. Adding a fresh portion of the oxidizing agent might help drive the reaction to completion.

Category 2: Side Product Formation & Purification

Question 3: I am observing a significant amount of a side product in my formylation reaction. How can I identify and minimize it?

Answer: Side product formation is a common challenge in electrophilic aromatic substitution reactions. The nature of the side product depends on the starting material and the reaction conditions.

  • Isomer Formation:

    • Cause: The methoxy group in methyl 3-methoxybenzoate is an ortho-, para- director. While the para position is sterically favored for the incoming formyl group, some ortho-formylation can occur, leading to the formation of methyl 2-formyl-3-methoxybenzoate.

    • Minimization:

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.[7]

      • Choice of Formylation Reagent: Different formylation reagents can exhibit different degrees of regioselectivity. The Vilsmeier-Haack reaction often shows good para-selectivity.[6]

  • Over-oxidation:

    • Cause: In routes involving oxidation, the aldehyde product can sometimes be further oxidized to the corresponding carboxylic acid, especially if harsh oxidizing agents or prolonged reaction times are used.[8][9]

    • Minimization:

      • Careful Monitoring: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.

      • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to avoid a buildup of excess oxidant.

Question 4: My final product, this compound, is difficult to purify. What are the best purification strategies?

Answer: Effective purification is key to obtaining a high-purity product. Here are some recommended techniques:

  • Column Chromatography:

    • Principle: This is a highly effective method for separating the desired product from isomers and other impurities with different polarities.[21]

    • Solvent System: A common eluent system for this compound is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

  • Recrystallization:

    • Principle: Recrystallization is an excellent technique for purifying solid compounds.[22] The choice of solvent is crucial.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as methanol/water, can be effective.[22]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath to maximize the yield. Collect the crystals by filtration and wash with a small amount of cold solvent.[22]

Category 3: Reagent & Reaction Condition Issues

Question 5: I suspect my reagents might be the source of the problem. What are some common reagent-related issues?

Answer: The quality and handling of reagents are critical for the success of any chemical synthesis.

  • Air and Moisture Sensitivity:

    • Aldehydes: The aldehyde functional group in this compound can be susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid as an impurity.[8]

    • Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and will decompose in its presence.

    • Precautions: Use oven-dried glassware and anhydrous solvents. It is also good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Store the final product in a tightly sealed container under an inert atmosphere.[8]

  • Purity of Starting Materials:

    • Impact: Impurities in your starting materials can lead to side reactions and a lower yield of the desired product.

    • Verification: Whenever possible, verify the purity of your starting materials by techniques such as NMR or melting point analysis before starting the reaction.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Methyl 3-methoxybenzoate

This protocol provides a general procedure for the formylation of methyl 3-methoxybenzoate using the Vilsmeier-Haack reaction.

Materials:

  • Methyl 3-methoxybenzoate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of methyl 3-methoxybenzoate in anhydrous DCM to the reaction mixture dropwise.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Oxidation of a Protected Vanillin Derivative

This protocol outlines the oxidation of a protected vanillin (e.g., O-benzyl vanillin) to the corresponding carboxylic acid.

Materials:

  • Protected vanillin derivative

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected vanillin derivative in a suitable solvent (e.g., a mixture of acetone and water).

  • In a separate flask, prepare a solution of KMnO₄ in water.

  • Slowly add the KMnO₄ solution to the solution of the protected vanillin derivative with vigorous stirring. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.

  • Stir the reaction at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the solution becomes colorless.

  • Filter the mixture to remove the MnO₂ precipitate.

  • Acidify the filtrate with HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • The crude product can then be esterified to the methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

Visualizations

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material Methyl 3-methoxybenzoate Iminium_Intermediate Iminium Intermediate Starting_Material->Iminium_Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Aqueous Work-up Extraction Extraction Hydrolysis->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of methyl 3-methoxybenzoate.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction_Completion Is the reaction going to completion? (Monitor by TLC) Start->Check_Reaction_Completion Yes_Completion Yes Check_Reaction_Completion->Yes_Completion Yes No_Completion No Check_Reaction_Completion->No_Completion No Workup_Issues Investigate Work-up & Purification (e.g., product loss during extraction/purification) Yes_Completion->Workup_Issues Optimize_Conditions Optimize Reaction Conditions No_Completion->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Check_Reagents Check Reagent Quality (anhydrous conditions, purity) Optimize_Conditions->Check_Reagents

Caption: Troubleshooting logic for addressing low reaction yield.

References

Preventing over-oxidation in the synthesis of "Methyl 4-formyl-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-formyl-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the over-oxidation of the target aldehyde to the corresponding carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Aldehyde

Q: I performed the oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, but my yield of this compound is very low, and I have a significant amount of starting material remaining. What went wrong?

A: A low yield with a substantial recovery of the starting material typically points to an incomplete reaction. Several factors could be at play:

  • Inactive or Insufficient Oxidizing Agent: The oxidizing agent may have degraded or been used in insufficient stoichiometric amounts. For instance, Dess-Martin periodinane (DMP) can be sensitive to moisture.[1]

  • Suboptimal Reaction Temperature: Many selective oxidation reactions are highly temperature-dependent. For example, Swern oxidations are typically conducted at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[2][3] Allowing the temperature to rise prematurely can lead to the decomposition of the active oxidizing species.

  • Poor Solvent Choice: The solubility of both the substrate and the oxidizing agent is crucial for an efficient reaction. Ensure you are using a dry, appropriate solvent as specified in the protocol.

Solutions:

  • Verify Reagent Quality: Use a fresh batch of the oxidizing agent or test its activity on a simple, reliable substrate like benzyl alcohol.

  • Optimize Stoichiometry: While a slight excess of the oxidizing agent is often used, ensure you are using at least the stoichiometric amount required for the reaction.

  • Strict Temperature Control: Maintain the recommended temperature throughout the addition of reagents and for the specified reaction time. Use a suitable cooling bath (e.g., dry ice/acetone for -78 °C).

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the oxidizing agent by moisture.

Problem 2: Formation of Carboxylic Acid Byproduct (Over-oxidation)

Q: My final product is contaminated with Methyl 4-carboxy-3-methoxybenzoate. How can I prevent this over-oxidation?

A: The formation of the carboxylic acid is a classic example of over-oxidation. This is a common issue when the aldehyde product itself is susceptible to further oxidation under the reaction conditions. The choice of oxidizing agent and careful control of reaction parameters are critical to prevent this.

  • Choice of Oxidizing Agent: Stronger oxidizing agents like chromic acid will readily oxidize primary alcohols and aldehydes to carboxylic acids.[4] Milder, more selective reagents are necessary to stop the oxidation at the aldehyde stage.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-oxidation, even with milder reagents.

  • Presence of Water: For some oxidizing agents, the presence of water can facilitate the hydration of the aldehyde to a geminal diol, which can then be more easily oxidized to the carboxylic acid.[5][6]

Solutions:

  • Select a Mild and Selective Oxidizing Agent:

    • Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH) and high chemoselectivity, making it an excellent choice for oxidizing sensitive alcohols to aldehydes with minimal over-oxidation.[7][8]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is performed at low temperatures (-78 °C), which effectively prevents over-oxidation of the resulting aldehyde.[2][9]

    • Pyridinium Chlorochromate (PCC): PCC is a milder alternative to chromic acid and typically stops the oxidation of primary alcohols at the aldehyde stage, especially under anhydrous conditions.[5][6]

  • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to minimize the contact time of the product with the oxidant.

  • Maintain Anhydrous Conditions: As mentioned previously, using dry solvents and an inert atmosphere is crucial to prevent side reactions, including over-oxidation in some cases.[5]

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis of this compound.

Q1: What are the most common oxidizing agents for the synthesis of aromatic aldehydes like this compound, and what are their pros and cons?

A1: The choice of oxidizing agent is critical for a successful synthesis. Here is a comparison of commonly used reagents:

Oxidizing AgentProsCons
Dess-Martin Periodinane (DMP) Mild reaction conditions (room temp, neutral pH)[7], High yields and chemoselectivity[8], Short reaction times, Simple workup[7]Expensive, Potentially explosive under certain conditions[7]
Swern Oxidation Very mild conditions (-78 °C)[10], Wide functional group tolerance[2], Aldehydes are not over-oxidized[9]Requires cryogenic temperatures, Produces foul-smelling dimethyl sulfide byproduct[2], Sensitive to moisture
Pyridinium Chlorochromate (PCC) Milder than chromic acid[6], Stops at the aldehyde stage[5], Commercially available and stableChromium-based reagent (toxic)[11], Can be acidic, potentially affecting acid-sensitive groups[12]

Q2: How can I effectively monitor the progress of the oxidation reaction to prevent over-oxidation?

A2: Careful reaction monitoring is key. Thin Layer Chromatography (TLC) is the most common and convenient method.

  • TLC Analysis:

    • Prepare a TLC plate with your starting material (the alcohol), your target product (the aldehyde), and a co-spot (a mixture of the two) as references.

    • At regular intervals, take a small aliquot of the reaction mixture, quench it (e.g., with a small amount of sodium thiosulfate solution if using an oxidizing agent like DMP), and spot it on the TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

    • The reaction should be stopped once the starting material is no longer visible to avoid prolonged exposure of the aldehyde to the oxidant.

Q3: My synthesis resulted in a mixture of the desired aldehyde and the over-oxidized carboxylic acid. How can I purify my product?

A3: If you have a mixture, you can often separate the aldehyde from the carboxylic acid byproduct using an acid-base extraction.

  • Purification Protocol:

    • Dissolve the crude product mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid is acidic and will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. The aldehyde will remain in the organic layer.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

    • The carboxylic acid can be recovered from the aqueous layer by acidifying it with a strong acid (e.g., HCl) and then extracting it with an organic solvent.

Visualizing the Reaction Pathway and Troubleshooting

Reaction Pathway

The desired reaction is the oxidation of the primary alcohol to an aldehyde. The primary side reaction to avoid is the subsequent oxidation of the aldehyde to a carboxylic acid.

ReactionPathway Start Methyl 4-(hydroxymethyl)-3-methoxybenzoate Aldehyde This compound (Desired Product) Start->Aldehyde Selective Oxidation (e.g., DMP, Swern) Acid Methyl 4-carboxy-3-methoxybenzoate (Over-oxidation Product) Aldehyde->Acid Over-oxidation (Harsh conditions, excess oxidant)

Caption: Desired vs. Undesired Oxidation Pathways.

Troubleshooting Workflow

A logical workflow can help diagnose and solve issues encountered during the synthesis.

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a general procedure for the oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate using DMP.

  • Preparation: To a solution of Methyl 4-(hydroxymethyl)-3-methoxybenzoate (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1 - 1.5 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves and the two layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

This protocol outlines a general procedure for the Swern oxidation.

  • Activation of DMSO: In a three-necked flask under an inert atmosphere, add dry dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.1 - 1.5 eq) dropwise, followed by the dropwise addition of dry dimethyl sulfoxide (DMSO) (2.2 - 3.0 eq). Stir for 15-30 minutes.

  • Addition of Alcohol: Add a solution of Methyl 4-(hydroxymethyl)-3-methoxybenzoate (1.0 eq) in a small amount of dry DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-60 minutes.

  • Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise. The reaction mixture may become thick. Continue stirring for 20 minutes at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Stability issues of "Methyl 4-formyl-3-methoxybenzoate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with Methyl 4-formyl-3-methoxybenzoate (CAS 74733-24-7). We will address common stability challenges encountered during experimental work, particularly under acidic and basic conditions, providing in-depth troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features? this compound is an aromatic organic compound featuring both a methyl ester and an aldehyde functional group.[1][2][3] This bifunctionality dictates its reactivity. The ester is susceptible to hydrolysis, while the aldehyde group can undergo oxidation or, under specific conditions, disproportionation. Crucially, the aldehyde lacks an alpha-hydrogen, making it non-enolizable.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound? To maintain purity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably at temperatures below +30°C.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent air oxidation of the aldehyde group.[4]

Q3: My white, crystalline compound has developed a yellow tint. What does this indicate? A color change from white or cream to yellow is a common indicator of degradation.[4] This is typically caused by the oxidation of the sensitive aldehyde group to a carboxylic acid, forming 4-(methoxycarbonyl)-3-methoxybenzoic acid as an impurity.[4] This process can be accelerated by prolonged exposure to air and light.[1][4] We recommend verifying the purity via HPLC or NMR before use if a color change is observed.

Q4: Which solvents are recommended for dissolving this compound? this compound is reported to be insoluble in water.[1] It is soluble in organic solvents like methanol.[1] Always use anhydrous solvents when the presence of water could interfere with your reaction, such as preventing ester hydrolysis.

Troubleshooting Guide: Stability Under Basic Conditions

Experiments conducted under basic (alkaline) conditions present the most significant stability challenges for this molecule due to the reactivity of both the ester and the aldehyde functional groups.

Issue 1: My reaction has produced multiple, unexpected products, and the yield of my desired product is very low.

Possible Cause A: Saponification (Ester Hydrolysis) Under basic conditions, the methyl ester group is readily and irreversibly hydrolyzed to a carboxylate salt.[5] During acidic workup, this salt is protonated to form 4-formyl-3-methoxybenzoic acid. This is often an undesired side reaction if the ester moiety is required for subsequent steps.

  • Explanation: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a methoxide ion and forming the carboxylic acid, which is deprotonated in the basic media to the carboxylate.

Possible Cause B: The Cannizzaro Reaction This is a critical side reaction for non-enolizable aldehydes in the presence of a strong base.[6][7] Two molecules of the aldehyde undergo a disproportionation reaction: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[6][8]

  • Explanation: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[6][9] This results in the formation of 4-(hydroxymethyl)-3-methoxybenzoate and 4-formyl-3-methoxybenzoic acid (which is deprotonated to its carboxylate salt).

Combined Effect: In a strongly basic aqueous environment, you are likely facing a combination of saponification and the Cannizzaro reaction, leading to a complex mixture of products including:

  • 4-formyl-3-methoxybenzoic acid (from saponification)

  • 4-(hydroxymethyl)-3-methoxybenzoic acid (from Cannizzaro reaction followed by saponification)

  • 3-methoxy-4-carboxybenzoic acid (from Cannizzaro reaction)

Troubleshooting & Prevention Strategy (Basic Conditions)
Strategy Description When to Use
Use a Non-Nucleophilic Base If your reaction requires a base for deprotonation but not nucleophilic attack, consider sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges in anhydrous organic solvents.When trying to avoid both saponification and the Cannizzaro reaction.
Lower Reaction Temperature Both saponification and the Cannizzaro reaction are accelerated by heat. Running the reaction at 0°C or below can significantly reduce the rate of these side reactions.As a general first step to improve selectivity in any base-mediated reaction.
Strictly Anhydrous Conditions The presence of water facilitates both hydrolysis and the Cannizzaro reaction (which typically uses aqueous base). Using anhydrous solvents and reagents can suppress these pathways.Critical when the integrity of the ester group is paramount.
Use a Weaker Base Strong bases like NaOH or KOH are classic reagents for the Cannizzaro reaction.[8][10] Using a weaker base such as potassium carbonate (K₂CO₃) may be sufficient for your intended transformation without aggressively promoting side reactions.[11]If your protocol can tolerate milder basic conditions.

Visualizing Degradation under Basic Conditions

cluster_saponification Saponification Pathway cluster_cannizzaro Cannizzaro Pathway SM This compound OH Strong Base (e.g., NaOH, H₂O) Sapon_Int Tetrahedral Intermediate (Ester Attack) OH->Sapon_Int 1a. Nucleophilic Attack on Ester Cann_Int Tetrahedral Intermediate (Aldehyde Attack) OH->Cann_Int 1b. Nucleophilic Attack on Aldehyde Sap_Prod Sodium 4-formyl-3-methoxybenzoate Sapon_Int->Sap_Prod Methoxide loss Hydride_Transfer Hydride Transfer (to second aldehyde molecule) Cann_Int->Hydride_Transfer Alc_Prod 4-(hydroxymethyl)-3-methoxybenzoate Hydride_Transfer->Alc_Prod Reduction Product Acid_Prod 4-carboxy-3-methoxybenzoate Hydride_Transfer->Acid_Prod Oxidation Product

Caption: Competing degradation pathways under strong basic conditions.

Troubleshooting Guide: Stability Under Acidic Conditions

The compound is generally more stable under acidic conditions compared to basic ones; however, the ester group remains a point of vulnerability.[5]

Issue: After my reaction and workup, I have a significant amount of 4-formyl-3-methoxybenzoic acid contaminating my product.

Possible Cause: Acid-Catalyzed Ester Hydrolysis This is the most common degradation pathway in the presence of acid and water. Unlike basic saponification, this reaction is reversible.[5][12]

  • Explanation: The reaction begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. Following proton transfer steps, methanol is eliminated, and the carboxylic acid is regenerated. To drive the reaction towards hydrolysis, a large excess of water is required.[5]

Troubleshooting & Prevention Strategy (Acidic Conditions)
Strategy Description When to Use
Use Anhydrous Conditions Since water is a reactant in the hydrolysis, using anhydrous solvents and reagents is the most effective way to prevent it. If your reaction generates water, consider using a Dean-Stark apparatus or adding molecular sieves.Whenever the ester functionality must be preserved during an acid-catalyzed reaction.
Limit Water in Workup During the aqueous workup, minimize the contact time with the acidic aqueous layer. Perform extractions quickly and proceed to drying the organic layer promptly.A standard best practice for all acid-sensitive compounds.
Use a Lewis Acid If the goal is to activate the aldehyde, consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) under anhydrous conditions instead of a Brønsted acid (like HCl or H₂SO₄), which always has some associated water.When seeking to avoid protonation and subsequent hydrolysis of the ester.

Visualizing Degradation under Acidic Conditions

Caption: Reversible acid-catalyzed hydrolysis of the methyl ester.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under specific pH conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., HPLC-grade Methanol or Acetonitrile).

  • Sample Preparation:

    • Acidic: Dilute an aliquot of the stock solution into a solution of 0.1 M HCl (or a relevant acidic buffer) to a final concentration of ~50 µg/mL.

    • Basic: Dilute an aliquot of the stock solution into a solution of 0.1 M NaOH (or a relevant basic buffer) to a final concentration of ~50 µg/mL.

    • Neutral: Dilute an aliquot into HPLC-grade water as a control.

  • Incubation: Store the prepared samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Purification from Carboxylic Acid Impurities

This protocol is useful for removing acidic impurities, such as those formed from oxidation or hydrolysis.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] Carboxylic acid impurities will be deprotonated to their sodium salts and move into the aqueous layer.

  • Separation: Carefully separate the organic layer from the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Final Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Workflow

Start Inconsistent or Unexpected Experimental Results CheckPurity Verify Purity of Starting Material (NMR, HPLC, Melting Point) Start->CheckPurity Degraded Material Degraded (e.g., yellow color) CheckPurity->Degraded No Pure Material is Pure CheckPurity->Pure Yes Purify Purify via Recrystallization or Basic Wash Protocol Degraded->Purify NewBatch Acquire New Batch of Compound Degraded->NewBatch CheckConditions Analyze Reaction Conditions Pure->CheckConditions Acidic Acidic Conditions CheckConditions->Acidic Acidic Basic Basic Conditions CheckConditions->Basic Basic Hydrolysis Suspect Acid-Catalyzed Ester Hydrolysis Acidic->Hydrolysis Cannizzaro Suspect Cannizzaro Reaction and/or Saponification Basic->Cannizzaro ImplementAcid Implement Acidic Condition Troubleshooting Strategies Hydrolysis->ImplementAcid ImplementBasic Implement Basic Condition Troubleshooting Strategies Cannizzaro->ImplementBasic

Caption: A logical workflow for troubleshooting stability issues.

References

Interpreting NMR spectra of "Methyl 4-formyl-3-methoxybenzoate" for purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Interpreting NMR Spectra of Methyl 4-formyl-3-methoxybenzoate for Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

Table 1: Predicted ¹H[2] NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Number of Protons Multiplicity Expected Chemical Shift (ppm) Notes
Aldehyde (-CHO)1HSinglet~9.9 - 10.5Highly deshielded due to the carbonyl group.
Aromatic Protons3HMultiplet System~7.5 - 8.2The exact splitting pattern will depend on the coupling constants between the three adjacent protons on the benzene ring.
Methoxy (-OCH₃)3HSinglet~3.9 - 4.1Attached to the aromatic ring.
Methyl Ester (-COOCH₃)3HSinglet~3.8 - 4.0Attached to the carboxyl group.

Note: These are predicted values and may vary slightly depending on the solvent and spectrometer frequency.

Q2: I'm seeing unexpected peaks in my spectrum. What are the likely impurities?

A2: Unexpected peaks are often indicative of impurities from the synthesis or workup process. Common impurities can include starting materials, reagents, or byproducts. A plausible synthesis of this compound could involve the esterification of 4-formyl-3-methoxybenzoic acid.

Potential Impurities a[3]nd Their Spectral Signatures:

  • Residual Solvents: Solvents used in synthesis and purification (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants and can be identified by their characteristic chemical shifts.

  • Starting Materials:[4] Unreacted 4-formyl-3-methoxybenzoic acid would show a broad singlet for the carboxylic acid proton (typically >10 ppm) and might have slightly different aromatic proton shifts.

  • Water: The presence of water in the deuterated solvent will appear as a broad singlet, with its chemical shift being solvent-dependent.

  • Grease: Broad sig[4]nals in the aliphatic region (around 0.8-1.5 ppm) can be due to stopcock grease from glassware.

Q3: My peaks are [4]broad and the baseline is distorted. What can I do to improve the spectrum?

A3: Broad peaks and a distorted baseline can significantly impact the accuracy of integration and, consequently, the purity assessment. Several factors can contribute to these issues.

  • Poor Shimming: T[5]he homogeneity of the magnetic field is crucial for obtaining sharp signals. Always ensure the instrument is properly shimmed before data acquisition.

  • Sample Concentratio[4]n: High sample concentrations can lead to increased viscosity and peak broadening. Diluting the sample may help to sharpen the signals.

  • Paramagnetic Impuri[4]ties: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is meticulously cleaned.

  • Improper Phasing: [4] Incorrect phasing results in a distorted baseline and asymmetric peak shapes. While automatic phase correction is often sufficient, manual phasing may be necessary for complex spectra.

Troubleshooting Gu[4][6]ide

This section addresses specific problems you might encounter during your NMR analysis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise (S/N) Ratio Insufficient sample concentration; Not enough scans acquired.Increase the sample concentration if solubility permits. Increase the number of scans (the S/N ratio improves with the square root of the number of scans).
Overlapping Aromati[4][6]c Signals The chemical shifts of the three aromatic protons are very close.Use a higher field spectrometer to increase signal dispersion. 2D NMR techniques like COSY can help in assigning coupled protons.
Inaccurate Integrat[4]ion Poor phasing; Distorted baseline; Overlapping peaks; Incorrect integration limits.Manually correct the phase and baseline. For overlapping peaks, deconvolution software may be necessary. Ensure integration limits encompass the entire peak, including any ¹³C satellites if desired for consistency.
Center Glitch or Ar[7]tifacts Imbalance in the quadrature detectors; Signal is too strong.This is often more visible with a low number of scans; increasing the number of scans can help. If the sample is highly concentrated, reduce the receiver gain or the tip angle.

Quantitative NMR[6][8] (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte. The principle lies in the[8][9] direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.

Workflow for qNMR[10] Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Phase and baseline correct acquire->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity determination by qNMR.

Step-by-Step Protocol for qNMR
  • Selection of Internal Standard:

    • Choose a high-purity (>99.5%) internal standard that is stable, non-volatile, and does not react with the analyte.

    • The standard should have at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals.

    • Maleic anhydride [10]or 1,4-dinitrobenzene are common choices for qNMR in organic solvents.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh [11]a known amount of the internal standard into the same vial. A 1:1 molar ratio is often ideal.

    • Dissolve the mixt[7]ure in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisiti[4][11]on:

    • Use a single-pulse experiment without ¹³C decoupling.

    • Ensure the relaxa[11]tion delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high accuracy).

    • Set the spectral [7]width to encompass all signals of interest.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, and carefully perform manual phase and baseline correction.

    • Integrate a well-[7]resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • The purity of the analyte can be calculated using the following equation:

      Purity (%) = [7](Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Manalyte / manalyte) * (mstandard / Mstandard) * Pstandard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass [1] * Pstandard = Purity of the internal standard

Logical Relationship for Accurate qNMR

qNMR_Logic cluster_inputs Experimental Inputs cluster_params Acquisition Parameters cluster_processing Processing Steps Accurate_Weighing Accurate Weighing Accurate_Result Reliable Purity Value Accurate_Weighing->Accurate_Result Pure_Standard High Purity Standard Pure_Standard->Accurate_Result Solubility Complete Dissolution Solubility->Accurate_Result Relaxation_Delay Sufficient d1 Relaxation_Delay->Accurate_Result High_SN High S/N Ratio High_SN->Accurate_Result Proper_Pulse Correct Pulse Width Proper_Pulse->Accurate_Result Phasing Correct Phasing Phasing->Accurate_Result Baseline Flat Baseline Baseline->Accurate_Result Integration Accurate Integration Integration->Accurate_Result

Caption: Key factors influencing the accuracy of qNMR results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-methoxybenzoate is a key building block in organic synthesis, serving as a versatile intermediate in the preparation of a wide range of pharmaceuticals and fine chemicals. Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for a diverse array of chemical transformations. The strategic introduction of the formyl group onto the aromatic ring of a substituted methyl benzoate precursor is a critical step, and several classical and modern synthetic methodologies can be employed to achieve this transformation.

This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on available experimental data. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific research and development needs, considering factors such as yield, regioselectivity, scalability, and reagent toxicity.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through several distinct pathways, primarily involving the electrophilic formylation of an electron-rich aromatic precursor or the oxidation of a corresponding benzylic alcohol. The choice of starting material is crucial and often dictates the most viable synthetic route. Common precursors include methyl 3-methoxybenzoate and methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

Herein, we compare the following prominent synthetic strategies:

  • Vilsmeier-Haack Formylation of Methyl 3-methoxybenzoate

  • Gattermann-Koch Formylation of Methyl 3-methoxybenzoate

  • Reimer-Tiemann Formylation of Methyl 4-hydroxy-3-methoxybenzoate

  • Duff Reaction with Methyl 3-methoxybenzoate

  • Oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

The following table provides a summary of key quantitative data for these methods. It is important to note that direct comparison can be challenging due to variations in experimental conditions reported in the literature.

Synthesis RouteStarting MaterialKey Reagents & CatalystTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Methyl 3-methoxybenzoatePOCl₃, DMF0 °C to RT, several hoursGood to Excellent (substrate dependent)[1]Mild conditions, high yields for activated arenes.[2]Use of corrosive POCl₃, potential for side reactions.[3]
Gattermann-Koch Methyl 3-methoxybenzoateCO, HCl, AlCl₃, CuClHigh pressure, elevated temperatureModerate (substrate dependent)[4]Direct formylation of arenes.Requires high pressure and handling of toxic CO gas; not suitable for phenol ethers.[5]
Reimer-Tiemann Methyl 4-hydroxy-3-methoxybenzoateCHCl₃, NaOHBiphasic, heated~43% (for a similar substrate)[6]Uses readily available and inexpensive reagents.Moderate yields, formation of isomers, harsh basic conditions.[6]
Duff Reaction Methyl 3-methoxybenzoateHexamethylenetetramine (HMTA), acidElevated temperaturesGenerally inefficient for non-phenolic substrates.[7]One-pot procedure.Low yields for phenol ethers, requires strongly activating groups.[1][7]
Oxidation Methyl 4-(hydroxymethyl)-3-methoxybenzoateOxidizing agent (e.g., DDQ, PCC)Varies with oxidantHigh (reaction dependent)[8]Often high yielding and clean.Requires synthesis of the starting alcohol precursor.

Detailed Experimental Protocols and Mechanistic Insights

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2][9] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[10][11]

Reaction Workflow:

Vilsmeier_Haack Start Methyl 3-methoxybenzoate EAS Electrophilic Aromatic Substitution Start->EAS Reagents POCl₃, DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ Reagents->Vilsmeier_Reagent Reaction Vilsmeier_Reagent->EAS Electrophile Iminium_Salt Iminium Salt Intermediate EAS->Iminium_Salt Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Experimental Protocol (General Procedure):

  • To a solution of methyl 3-methoxybenzoate (1 equivalent) in DMF (used as both reagent and solvent) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (3 equivalents) under an inert atmosphere.[12]

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., K₂CO₃ or NaOH solution).[12]

  • Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.[12]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The methoxy group of methyl 3-methoxybenzoate is an ortho-, para-director. Due to steric hindrance from the adjacent methoxycarbonyl group, formylation is expected to occur predominantly at the para-position (C4). The use of POCl₃ activates DMF to form the electrophilic Vilsmeier reagent. The reaction is initially performed at a low temperature to control the exothermic reaction between POCl₃ and DMF. The final hydrolysis step is crucial to convert the stable iminium salt intermediate to the desired aldehyde.

Gattermann-Koch Formylation

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride (CuCl).[4] However, this method is generally not applicable to phenol ether substrates.[5]

Mechanistic Pathway:

Gattermann_Koch Start Methyl 3-methoxybenzoate EAS Electrophilic Aromatic Substitution Start->EAS Reagents CO, HCl, AlCl₃, CuCl Formyl_Cation Formation of Formyl Cation [HCO]⁺ Reagents->Formyl_Cation Generates Formyl_Cation->EAS Electrophile Intermediate Sigma Complex EAS->Intermediate Deprotonation Deprotonation & Aromatization Intermediate->Deprotonation Product This compound Deprotonation->Product

Caption: Gattermann-Koch formylation pathway.

Experimental Protocol (General Procedure):

Causality Behind Experimental Choices: The combination of CO, HCl, and AlCl₃ generates the highly reactive formyl cation, which acts as the electrophile. The high pressure is necessary to increase the concentration of CO in the reaction mixture. The unsuitability for phenol ethers is a significant drawback for the synthesis of this compound from methyl 3-methoxybenzoate.

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[13][14] For the synthesis of our target molecule, the starting material would be methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

Reaction Mechanism Overview:

Reimer_Tiemann Start Methyl Vanillate Phenoxide Formation of Phenoxide Start->Phenoxide Base Reagents CHCl₃, NaOH Carbene Generation of Dichlorocarbene :CCl₂ Reagents->Carbene Base EAS Electrophilic Attack by Carbene Carbene->EAS Phenoxide->EAS Intermediate Dichloromethyl Intermediate EAS->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Reimer-Tiemann reaction mechanism for the formylation of methyl vanillate.

Experimental Protocol (General Procedure):

  • Dissolve methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in aqueous sodium hydroxide solution.

  • Heat the solution and add chloroform (excess) dropwise with vigorous stirring.

  • Reflux the biphasic mixture for several hours.[15]

  • After the reaction is complete, cool the mixture and acidify with a dilute acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The strong base deprotonates both chloroform to generate the electrophilic dichlorocarbene and the phenolic hydroxyl group to form the more nucleophilic phenoxide. The electron-donating nature of the phenoxide directs the electrophilic attack of the dichlorocarbene to the ortho and para positions. In the case of methyl vanillate, the para position is blocked, so formylation is expected to occur at the ortho position (C5) relative to the hydroxyl group, which is the desired C4 position of the final product. The biphasic nature of the reaction often requires vigorous stirring or a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[6]

Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][16] While it is most effective for phenols, its application to phenol ethers like methyl 3-methoxybenzoate is generally less efficient.[1]

Experimental Protocol (General Procedure):

A mixture of the aromatic compound, HMTA, and an acid (e.g., acetic acid, trifluoroacetic acid, or boric acid/glycerol) is heated for several hours. The reaction is then quenched with water and the product is isolated.

Causality Behind Experimental Choices: The acidic conditions protonate HMTA, which then acts as a source of an electrophilic iminium ion. This electrophile attacks the electron-rich aromatic ring. Subsequent hydrolysis steps lead to the formation of the aldehyde. The low yields for less activated substrates like phenol ethers make this a less favorable route for the synthesis of this compound from methyl 3-methoxybenzoate.

Oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

An alternative to direct formylation is a two-step process involving the initial synthesis of the corresponding benzylic alcohol, Methyl 4-(hydroxymethyl)-3-methoxybenzoate, followed by its oxidation to the aldehyde.

Oxidation Workflow:

Oxidation Start Methyl 4-(hydroxymethyl) -3-methoxybenzoate Oxidation_Step Selective Oxidation Start->Oxidation_Step Oxidant Oxidizing Agent (e.g., DDQ, PCC, MnO₂) Oxidant->Oxidation_Step Product This compound Oxidation_Step->Product

Caption: Oxidation of the corresponding alcohol to synthesize this compound.

Experimental Protocol (General Procedure for Oxidation):

The choice of oxidizing agent is critical for the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A mixture of the alcohol, DDQ, and an acid catalyst in a suitable solvent like acetonitrile is heated.[8][17]

  • Using Pyridinium Chlorochromate (PCC): The alcohol is added to a suspension of PCC in dichloromethane and stirred at room temperature.

  • Using Manganese Dioxide (MnO₂): The alcohol is stirred with activated MnO₂ in a non-polar solvent like dichloromethane or chloroform at room temperature.

Causality Behind Experimental Choices: This route decouples the formylation from the main aromatic ring synthesis. The synthesis of the starting alcohol, Methyl 4-(hydroxymethyl)-3-methoxybenzoate, would be an additional step, for example, via reduction of the corresponding carboxylic acid or ester. The choice of oxidant depends on the desired reaction conditions, scale, and tolerance of other functional groups. DDQ is a powerful oxidant for benzylic alcohols.[8] PCC and MnO₂ are also common reagents for this transformation.

Conclusion

The synthesis of this compound can be accomplished through several established formylation reactions or via an oxidation route.

  • The Vilsmeier-Haack reaction stands out as a potentially high-yielding and reliable method for the direct formylation of methyl 3-methoxybenzoate under relatively mild conditions.

  • The Gattermann-Koch reaction is generally unsuitable for this specific transformation due to its limitations with phenol ether substrates.

  • The Reimer-Tiemann reaction , while feasible starting from methyl vanillate, often suffers from moderate yields and the formation of byproducts.

  • The Duff reaction is not considered an efficient method for formylating non-phenolic ethers.

  • The oxidation route offers a clean and potentially high-yielding alternative, provided that the precursor alcohol is readily accessible.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. The Vilsmeier-Haack reaction and the oxidation of the corresponding alcohol appear to be the most promising and practical approaches for the efficient synthesis of this compound.

References

A Comparative Guide to the Reactivity of Methyl 4-formyl-3-methoxybenzoate and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar yet functionally distinct aromatic aldehydes: Methyl 4-formyl-3-methoxybenzoate and Vanillin. As vital intermediates and building blocks in pharmaceutical and fine chemical synthesis, a nuanced understanding of their reactivity is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction pathways and design novel synthetic routes. This document moves beyond a simple cataloging of properties to explain the causal electronic and steric factors that govern their behavior in key organic transformations, supported by experimental frameworks.

Molecular Structure: The Foundation of Reactivity

At first glance, this compound and Vanillin (4-hydroxy-3-methoxybenzaldehyde) share a common 3-methoxybenzaldehyde core. However, the critical difference lies in the substituent at the 4-position of the aromatic ring: a methyl ester group versus a hydroxyl group. This single substitution dramatically alters the electronic landscape of each molecule, dictating their reactivity in nucleophilic additions, electrophilic aromatic substitutions, and reactions specific to their unique functional groups.

Caption: Chemical structures of Vanillin and this compound.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) possesses three key functional groups: an aldehyde, a phenolic hydroxyl, and a methoxy ether.[1][2] The hydroxyl and methoxy groups are powerful electron-donating groups (EDGs) due to the resonance effect of their oxygen lone pairs, which significantly increases the electron density of the aromatic ring.[3]

This compound features an aldehyde, a methoxy ether, and a methyl ester.[4] While the methoxy group is electron-donating, the methyl ester group is a moderate electron-withdrawing group (EWG). It withdraws electron density through both induction and resonance, making the attached aromatic ring electron-deficient compared to benzene.[3]

FeatureVanillinThis compound
Molecular Formula C₈H₈O₃[1]C₁₀H₁₀O₄[4]
Molar Mass 152.15 g/mol [2][5]194.18 g/mol [4]
Key Functional Groups Aldehyde, Hydroxyl (Phenol), EtherAldehyde, Ester, Ether
Dominant Electronic Effect on Ring Strongly Activating (Electron-Rich)Deactivating (Electron-Poor)

Comparative Reactivity Analysis

The electronic differences established by the hydroxyl versus the methyl ester group create divergent reaction pathways and rates.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The primary reaction of an aldehyde is nucleophilic addition at the electrophilic carbonyl carbon. The reactivity is governed by the magnitude of the partial positive charge on this carbon.

  • Vanillin: The powerful electron-donating hydroxyl group (para to the aldehyde) pushes electron density into the ring and, by extension, towards the aldehyde group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • This compound: The electron-withdrawing methyl ester group (meta to the aldehyde) pulls electron density away from the ring, which in turn slightly increases the electrophilicity of the carbonyl carbon. Therefore, the aldehyde in this compound is predicted to be more reactive towards nucleophiles than the aldehyde in vanillin.

This trend is consistent with established principles where electron-withdrawing groups on a benzaldehyde ring enhance reactivity in reactions like Wittig olefination and aldol condensations.[6]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene derivatives, and its rate is highly sensitive to the electron density of the ring.[7]

  • Vanillin: The ring is strongly activated by the combined electron-donating effects of the hydroxyl and methoxy groups.[3] The hydroxyl group is one of the most powerful activating groups, making the aromatic ring in vanillin highly nucleophilic and prone to rapid electrophilic substitution (e.g., nitration, halogenation, sulfonation) under mild conditions. Substitution is directed to the ortho and para positions relative to the powerful hydroxyl activator.

  • This compound: The ring is deactivated by the cumulative electron-withdrawing effects of the aldehyde and methyl ester groups, which overpower the activating effect of the single methoxy group.[3] Consequently, this molecule is significantly less reactive in EAS reactions, requiring harsher conditions to proceed. The directing effects are complex, but the deactivating groups will generally direct incoming electrophiles to meta positions.[8]

EAS_Reactivity cluster_vanillin Vanillin (Electron-Rich Ring) cluster_mfmb This compound (Electron-Poor Ring) V_Ring Aromatic Ring (High Electron Density) V_Intermediate Stabilized Arenium Ion Intermediate V_Ring->V_Intermediate Electrophile (E+) V_Product Fast EAS Reaction V_Intermediate->V_Product M_Ring Aromatic Ring (Low Electron Density) M_Intermediate Destabilized Arenium Ion Intermediate M_Ring->M_Intermediate Electrophile (E+) M_Product Slow EAS Reaction M_Intermediate->M_Product

Caption: Influence of ring electronics on Electrophilic Aromatic Substitution (EAS).

Reactivity of the Unique Functional Groups
  • Vanillin's Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base, forming a phenoxide ion. This anion is a potent nucleophile, readily participating in Williamson ether synthesis or O-acylation. This functionality is absent in this compound.

  • This compound's Ester Group: The methyl ester can undergo nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to an amide by reacting with an amine. These transformations are not possible with vanillin's hydroxyl group.

Experimental Protocols & Workflows

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)

This experiment is designed to highlight the vast difference in ring activation towards electrophiles.

Bromination_Workflow cluster_reactions Parallel Reactions at 25°C start Prepare separate solutions of Vanillin and This compound in Acetic Acid add_br2_v Add Bromine solution dropwise to Vanillin solution start->add_br2_v add_br2_m Add Bromine solution dropwise to MFB solution start->add_br2_m reagent Prepare a solution of Bromine in Acetic Acid reagent->add_br2_v reagent->add_br2_m monitor Monitor both reactions over time using Thin Layer Chromatography (TLC) add_br2_v->monitor add_br2_m->monitor quench Quench reactions with Sodium Thiosulfate solution monitor->quench workup Perform aqueous workup and extraction with Ethyl Acetate quench->workup analyze Analyze product formation and starting material consumption via GC-MS or NMR workup->analyze

Caption: Workflow for the comparative bromination experiment.

Methodology:

  • Preparation: In two separate flasks, dissolve equimolar amounts (e.g., 10 mmol) of Vanillin and this compound in 50 mL of glacial acetic acid.

  • Reagent Addition: While stirring at room temperature, add a 0.5 M solution of bromine in acetic acid dropwise to each flask simultaneously.

  • Monitoring: At 5-minute intervals, withdraw a small aliquot from each reaction, quench with a drop of sodium thiosulfate solution, and spot on a TLC plate to monitor the consumption of starting material.

  • Workup: After 30 minutes (or once the Vanillin reaction is complete), quench both reactions by pouring them into an aqueous solution of sodium thiosulfate. Extract the organic products with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR or GC-MS to determine the conversion percentage.

Expected Outcome: The Vanillin solution will decolorize the bromine almost instantly, indicating a rapid reaction, with TLC showing complete consumption of starting material within minutes. The this compound reaction will show little to no change, with TLC indicating a large amount of unreacted starting material even after an extended period. This result provides direct evidence of the highly activated nature of the vanillin ring compared to the deactivated ring of its ester counterpart.

Protocol 2: Comparative Grignard Reaction (Nucleophilic Addition)

This protocol aims to compare the reactivity of the aldehyde functional group.

Methodology:

  • Preparation: In two separate, flame-dried, three-neck flasks under an argon atmosphere, dissolve equimolar amounts (e.g., 10 mmol) of Vanillin and this compound in 50 mL of anhydrous THF. Cool both flasks to 0°C.

  • Reagent Addition: To each flask, slowly add 1.1 equivalents of methylmagnesium bromide (3.0 M in diethyl ether) via syringe over 15 minutes. Note: For the Vanillin reaction, 2.1 equivalents of the Grignard reagent will be required to account for the acidic phenolic proton.

  • Monitoring: Stir the reactions at 0°C and monitor by TLC for the disappearance of the starting aldehyde.

  • Workup: After 1 hour, cautiously quench both reactions by adding saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the resulting secondary alcohols by column chromatography and compare the isolated yields.

Expected Outcome: Based on electronic principles, the reaction with this compound is expected to proceed faster and potentially give a higher yield of the secondary alcohol product, reflecting the greater electrophilicity of its carbonyl carbon. The Vanillin reaction may be slower due to the reduced electrophilicity of its aldehyde.

Conclusion

While structurally related, this compound and Vanillin exhibit profoundly different chemical reactivities.

  • Vanillin is characterized by its electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution but rendering its aldehyde group less reactive toward nucleophiles. Its phenolic hydroxyl group provides an additional site for reactions such as etherification and esterification.

  • This compound features an electron-deficient aromatic ring, making it resistant to electrophilic attack. However, this electronic pull enhances the electrophilicity of its aldehyde, making it more reactive in nucleophilic addition reactions. The ester group offers a handle for hydrolysis or amidation.

This comparative guide underscores the critical importance of substituent effects in organic synthesis. The choice between these two molecules is not arbitrary but a strategic decision based on the desired transformation. For building complex molecules via electrophilic aromatic substitution, Vanillin is the superior starting material. Conversely, for modifications centered on nucleophilic addition to the aldehyde, this compound offers a more reactive substrate.

References

A Researcher's Guide to Differentiating Methyl Benzoate Isomers: A Spectroscopic Comparison of Methyl 4-formyl-3-methoxybenzoate and Methyl 3-formyl-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of research and the safety of therapeutic agents. Molecules with the same molecular formula but different arrangements of atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: Methyl 4-formyl-3-methoxybenzoate (Compound A) and Methyl 3-formyl-4-methoxybenzoate (Compound B).

As a Senior Application Scientist, the rationale behind selecting these specific isomers for comparison lies in the common synthetic challenge of controlling regioselectivity. The subtle shift of a formyl and a methoxy group on the benzene ring presents a tangible analytical challenge that can be effectively resolved through a multi-technique spectroscopic approach. This guide is structured to provide not only the spectral data but also the underlying principles and experimental protocols, ensuring a self-validating and authoritative resource for researchers.

The molecular structures of the two isomers are presented below. Their identical molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ) make them indistinguishable by basic mass spectrometry alone, necessitating a deeper analysis of their unique spectroscopic fingerprints.[1]

isomers cluster_A Compound A: this compound cluster_B Compound B: Methyl 3-formyl-4-methoxybenzoate A A B B

Figure 1: Molecular structures of the compared isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals provide a detailed map of the proton environments within a molecule. For our isomers, the arrangement of substituents on the aromatic ring leads to distinct and predictable differences in the aromatic region of the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with key analyte signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Comparative ¹H NMR Data Analysis

The key to differentiating Compound A and Compound B lies in the chemical shifts and coupling constants of the three aromatic protons. The electron-withdrawing nature of the formyl (-CHO) and methyl ester (-COOCH₃) groups, and the electron-donating nature of the methoxy (-OCH₃) group, exert distinct electronic effects that influence the shielding and deshielding of the aromatic protons.[2]

Proton Assignment Compound A (Predicted) Compound B (Predicted) Rationale for Difference
H-2 ~7.5 ppm (d)~7.5 ppm (d)Ortho to the ester, similar electronic environment.
H-5 ~7.9 ppm (d)~7.0 ppm (d)In A, H-5 is ortho to the strongly deshielding formyl group. In B, H-5 is ortho to the shielding methoxy group.
H-6 ~7.7 ppm (dd)~7.9 ppm (dd)In A, H-6 is meta to the formyl group. In B, H-6 is ortho to the formyl group, leading to a greater downfield shift.
-OCH₃ ~3.9 ppm (s)~4.0 ppm (s)Subtle differences due to the overall electronic environment.
-COOCH₃ ~3.9 ppm (s)~3.9 ppm (s)Minimal change expected.
-CHO ~10.4 ppm (s)~10.3 ppm (s)Minimal change expected.

Note: Predicted chemical shifts are based on established substituent effects on benzene rings. Actual values may vary slightly depending on the solvent and experimental conditions.[3][4]

The most telling difference is the chemical shift of H-5. In Compound A, its position ortho to the aldehyde group results in a significant downfield shift. Conversely, in Compound B, H-5 is ortho to the electron-donating methoxy group, causing an upfield shift compared to its counterpart in Compound A.

nmr_workflow cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Shifts, Splitting, Integration) proc->analysis comp Isomer Differentiation analysis->comp

Figure 2: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR by mapping the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observed nucleus and the corresponding frequency range.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) is often beneficial to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • A wider spectral width is used (typically 0-220 ppm).

    • Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay (d1) of 2-5 seconds is often necessary due to the longer relaxation times of quaternary carbons.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Comparative ¹³C NMR Data Analysis

The chemical shifts of the aromatic carbons, particularly those directly attached to the substituents (ipso-carbons), will be the most diagnostic.[5]

Carbon Assignment Compound A (Predicted) Compound B (Predicted) Rationale for Difference
C=O (Ester) ~166 ppm~166 ppmMinimal change expected.
C=O (Aldehyde) ~191 ppm~191 ppmMinimal change expected.
C-1 (C-COOCH₃) ~131 ppm~125 ppmIn B, this carbon is ortho to the electron-donating -OCH₃ group, causing an upfield shift.
C-2 ~112 ppm~111 ppmSimilar environments.
C-3 (C-OCH₃) ~160 ppm~134 ppmIn A, this carbon is attached to the -OCH₃ group. In B, it is the ipso-carbon of the formyl group.
C-4 (C-CHO) ~135 ppm~163 ppmIn A, this is the ipso-carbon of the formyl group. In B, it is attached to the -OCH₃ group.
C-5 ~129 ppm~114 ppmSignificant difference due to the opposing effects of the ortho substituent.
C-6 ~138 ppm~130 ppmPositional change relative to the electron-withdrawing/donating groups.
-OCH₃ ~56 ppm~56 ppmMinimal change expected.
-COOCH₃ ~52 ppm~52 ppmMinimal change expected.

Note: Predicted chemical shifts are based on incremental substituent effects.[6][7]

The most striking differences are observed for the ipso-carbons C-3 and C-4. The carbon attached to the electronegative oxygen of the methoxy group will resonate at a significantly lower field (~160-163 ppm) compared to the carbon of the formyl group (~134-135 ppm). By identifying these key signals, the two isomers can be unequivocally distinguished.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules. Functional groups have characteristic absorption frequencies, making IR a valuable tool for identifying their presence. While both isomers contain the same functional groups (ester, aldehyde, ether, aromatic ring), subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can be used for differentiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, run the spectrum as a mull (e.g., Nujol).

    • For liquids or solutions: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.[8]

Comparative IR Data Analysis
Functional Group Characteristic Absorption (cm⁻¹) Expected Observations for Isomers
C-H Stretch (Aromatic) 3100 - 3000Present in both isomers.[9][10]
C-H Stretch (Aliphatic) 3000 - 2850Present in both isomers (from methyl groups).
C-H Stretch (Aldehyde) 2850 - 2750 (often two weak bands)A key indicator for the aldehyde group, present in both.
C=O Stretch (Ester) 1750 - 1735Strong absorption expected in both. The exact position might shift slightly due to the electronic environment.
C=O Stretch (Aldehyde) 1740 - 1690Strong absorption expected in both. Conjugation with the aromatic ring lowers the frequency.
C=C Stretch (Aromatic) 1600 - 1450Multiple bands expected in both.
C-O Stretch (Ester/Ether) 1300 - 1000Strong, broad absorptions expected in both.
C-H Out-of-Plane Bending 900 - 675The pattern of these bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the benzene ring. This region is expected to show the most significant differences between the two isomers.

The primary differentiating feature in the IR spectra will be the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. A 1,2,4-trisubstituted benzene ring (as in these isomers) will have a characteristic pattern that can be subtly altered by the nature of the substituents, providing a unique fingerprint for each compound.

Mass Spectrometry (MS): Fragmentation and Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the molecular ion peak will be identical for both isomers (m/z 194), their fragmentation patterns upon ionization can differ, offering clues to their structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and is highly reproducible.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative MS Fragmentation Analysis

The stable aromatic ring will result in a prominent molecular ion peak for both isomers.[11][12] The fragmentation will likely be initiated by the loss of groups attached to the ring.

ms_fragmentation M [M]⁺˙ m/z = 194 M_OCH3 [M - ˙OCH₃]⁺ m/z = 163 M->M_OCH3 - ˙OCH₃ M_COOCH3 [M - ˙COOCH₃]⁺ m/z = 135 M->M_COOCH3 - ˙COOCH₃ M_H [M - H˙]⁺ m/z = 193 M->M_H - H˙ (from CHO) M_CHO [M - ˙CHO]⁺ m/z = 165 M->M_CHO - ˙CHO

Figure 3: Plausible fragmentation pathways for both isomers.

Key fragment ions to look for include:

  • [M - H]⁺ (m/z 193): Loss of the aldehydic proton.[13]

  • [M - ˙OCH₃]⁺ (m/z 163): Loss of the methoxy radical from either the ether or the ester group.

  • [M - ˙CHO]⁺ (m/z 165): Loss of the formyl radical.

  • [M - ˙COOCH₃]⁺ (m/z 135): Loss of the methyl ester radical.

While these primary fragments are expected for both isomers, the relative abundances of these ions may differ. For instance, steric or electronic effects could favor certain fragmentation pathways for one isomer over the other. However, differentiation by EI-MS alone can be challenging and should be used in conjunction with NMR and IR data for confident assignment.

Conclusion

The successful differentiation of the constitutional isomers this compound and Methyl 3-formyl-4-methoxybenzoate is a testament to the power of a multi-faceted spectroscopic approach. While mass spectrometry confirms the molecular weight and IR spectroscopy identifies the functional groups, it is the nuanced details within NMR spectra that provide the most definitive evidence for structural assignment. The distinct chemical shifts of the aromatic protons and carbons, governed by the electronic interplay of the substituents, serve as unambiguous fingerprints. This guide provides the necessary experimental framework and interpretive logic for researchers to confidently distinguish these and other closely related isomers, ensuring the integrity and precision of their scientific endeavors.

References

A Comparative Guide to the Synthesis of Methyl 4-formyl-3-methoxybenzoate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-formyl-3-methoxybenzoate is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its bifunctional nature, featuring both an aldehyde and a methyl ester, makes it a versatile building block for diverse molecular architectures. The efficient and high-purity synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug development. This guide provides a comprehensive comparison of various synthetic methodologies for this compound, with a focus on reaction yield and product purity, supported by experimental data from peer-reviewed literature and patents.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound is dictated by several factors, including the availability and cost of starting materials, scalability, safety, and the desired purity of the final product. Below is a comparative summary of prominent synthesis methods.

Synthesis Route Starting Material(s) Key Reagents & Catalyst Typical Yield (%) Reported Purity (%) Key Advantages Potential Challenges
Route 1: From 4-Carboxybenzaldehyde Derivative 4-Carboxybenzaldehyde, Methyl salicylateK₂CO₃, DMA~89%[1]Not SpecifiedHigh-yielding.Long reaction time (24.5 hours); requires removal of excess methyl salicylate.
Route 2: Oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate Methyl 4-(hydroxymethyl)-3-methoxybenzoateMild Oxidizing Agent (e.g., PCC, DMP)Good to ExcellentHighSelective reaction under mild conditions.Use of stoichiometric, often chromium-based, expensive, or hazardous oxidizing agents.
Route 3: Electrophilic Formylation (e.g., Vilsmeier-Haack) Methyl 3-methoxybenzoatePOCl₃, DMFModerate to GoodGoodWell-established, versatile for electron-rich aromatics.[2]Regioselectivity can be an issue, potentially yielding ortho and para isomers; harsh reagents.
Route 4: Palladium-Catalyzed Formylation Methyl 3-bromo-4-methoxybenzoateCO/H₂, Pd catalyst, Ligands, BaseGood to HighHighHigh functional group tolerance; milder conditions than some classical methods.[3][4]Requires specialized equipment for handling CO gas; catalyst cost and optimization.
Route 5: Isolation from DMT Byproducts Byproduct mixture from DMT productionMethanol, Heptane, WaterHighUp to 98.9%[5]Utilizes industrial waste stream, cost-effective.Requires access to a specific industrial byproduct stream and a multi-step purification process.

In-Depth Analysis of Synthetic Methodologies

Route 1: Synthesis from a 4-Carboxybenzaldehyde Derivative

This approach utilizes a modified Williamson ether synthesis-like reaction followed by esterification. It represents a high-yielding pathway to the target molecule.

Causality of Experimental Choices: The use of a carbonate base (K₂CO₃) is crucial for the initial deprotonation of the carboxylic acid, facilitating the subsequent reaction. N,N-Dimethylacetamide (DMA) is employed as a polar aprotic solvent to ensure the solubility of the reactants and facilitate the nucleophilic substitution. The final hydrolysis step with aqueous K₂CO₃ is a critical purification step to remove unreacted methyl salicylate.

Experimental Protocol:

  • A mixture of 4-carboxybenzaldehyde and potassium carbonate in N,N-dimethyl acetamide is stirred at 110°C for 30 minutes.[1]

  • Methyl salicylate is added, and the resulting mixture is stirred for 24 hours at 110°C.[1]

  • The solvent is removed under reduced pressure.

  • After cooling to room temperature, potassium carbonate and water are added to hydrolyze any excess methyl salicylate, with heating at 60°C until TLC analysis shows its disappearance.[1]

  • The product is extracted with ethyl acetate, washed, dried, and concentrated to afford this compound.[1]

Route_1_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Start 4-Carboxybenzaldehyde + Methyl Salicylate Step1 K2CO3, DMA 110°C, 24.5h Start->Step1 Step2 Solvent Removal Step1->Step2 Step3 Hydrolysis of excess Methyl Salicylate (K2CO3, H2O, 60°C) Step2->Step3 Step4 Extraction with Ethyl Acetate Step3->Step4 Step5 Wash, Dry, Concentrate Step4->Step5 Product Product Step5->Product This compound

Caption: Workflow for the synthesis from a 4-carboxybenzaldehyde derivative.

Route 2: Oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

This route involves the selective oxidation of a primary alcohol to an aldehyde. The starting material can be prepared from the reduction of the corresponding carboxylic acid or ester.

Causality of Experimental Choices: The choice of the oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane to avoid the formation of gem-diols which could be further oxidized.

Experimental Protocol (General):

  • To a stirred solution of methyl 4-(hydroxymethyl)-3-methoxybenzoate in anhydrous dichloromethane, add the chosen mild oxidizing agent (e.g., PCC or DMP) portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield pure this compound.

Route_2_Pathway Starting_Material Methyl 4-(hydroxymethyl)-3-methoxybenzoate Oxidation Mild Oxidizing Agent (e.g., PCC, DMP) in Anhydrous DCM Starting_Material->Oxidation Product This compound Oxidation->Product

Caption: Oxidation of the corresponding benzyl alcohol.

Route 3: Electrophilic Aromatic Substitution - The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. The likely precursor for this route would be methyl 3-methoxybenzoate.

Causality of Experimental Choices: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that attacks the electron-rich aromatic ring.[2] The methoxy group of methyl 3-methoxybenzoate is an activating, ortho-, para-directing group. The ester group is a deactivating, meta-directing group. Therefore, formylation is expected to occur at the position para to the activating methoxy group, which is also ortho to the deactivating ester group, leading to the desired product.

Experimental Protocol (General):

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • To this mixture, add methyl 3-methoxybenzoate dropwise, maintaining a low temperature.

  • After the addition, the reaction mixture is typically heated to drive the reaction to completion.

  • The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide).

  • The product is then extracted with an organic solvent, and the crude product is purified by distillation or chromatography.

Route 4: Palladium-Catalyzed Formylation

Modern cross-coupling reactions offer a powerful alternative for the synthesis of aromatic aldehydes. This route would likely start from a halogenated precursor, such as methyl 3-bromo-4-methoxybenzoate.

Causality of Experimental Choices: A palladium catalyst, in combination with a suitable phosphine ligand, facilitates the oxidative addition of the aryl halide. Carbon monoxide then inserts into the palladium-carbon bond, followed by reductive elimination with a hydride source (often from syngas, H₂/CO) to yield the aldehyde.[3][4] The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Experimental Protocol (General):

  • A pressure vessel is charged with methyl 3-bromo-4-methoxybenzoate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a suitable solvent.

  • The vessel is sealed, purged with inert gas, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas).

  • The reaction mixture is heated with stirring for a specified time.

  • After cooling and venting the gases, the reaction mixture is filtered, and the product is isolated and purified, typically by chromatography.

Route 5: Isolation from Dimethyl Terephthalate (DMT) Byproducts

This method is an industrially relevant and economically attractive route, as it utilizes a waste stream.

Causality of Experimental Choices: The process relies on the differential reactivity and solubility of the components in the byproduct mixture. Methyl 4-formylbenzoate is converted to its acetal to facilitate separation from DMT. The acetal is then hydrolyzed back to the aldehyde.[5]

Experimental Protocol:

  • The byproduct mixture from DMT production is treated with an alcohol (e.g., methanol) to convert Methyl 4-formylbenzoate to its acetal.

  • DMT is then crystallized and removed by filtration at a controlled low temperature.[5]

  • The alcohol is recovered from the filtrate by distillation.

  • The remaining material containing the acetal is treated with heptane and water and heated to hydrolyze the acetal back to this compound.[5]

  • The product is then isolated by filtration and dried.[5]

Route_5_Workflow Start DMT Byproduct Mixture Step1 Acetal Formation (Methanol) Start->Step1 Step2 DMT Crystallization & Filtration Step1->Step2 Step3 Alcohol Recovery (Distillation) Step2->Step3 Step4 Acetal Hydrolysis (Heptane/Water, 70°C) Step3->Step4 Step5 Filtration & Drying Step4->Step5 Product This compound Step5->Product

Caption: Purification workflow from DMT byproducts.

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where high yield is a primary concern, the route starting from a 4-carboxybenzaldehyde derivative is a strong candidate. Oxidation of the corresponding alcohol offers a clean and selective alternative, provided the starting material is readily available. For larger-scale industrial production, the isolation from DMT byproducts is likely the most economically viable and sustainable option. The classical electrophilic formylation reactions and modern palladium-catalyzed methods provide flexibility but may require more optimization for this specific substrate to achieve high regioselectivity and yield. The ultimate choice of method will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, purity, and available resources.

References

A Comparative Guide to the Synthesis of Methyl 4-formyl-3-methoxybenzoate: An Evaluation of Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-formyl-3-methoxybenzoate is a key substituted benzaldehyde derivative whose structural motifs—an aldehyde, a methyl ester, and a methoxy group—make it a versatile intermediate in the synthesis of complex organic molecules.[1][2] It serves as a critical building block for various high-value compounds in the pharmaceutical and fine chemical industries. The strategic placement of its functional groups allows for a diverse range of chemical transformations, demanding efficient and scalable synthetic routes for its preparation.

This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound, starting from commercially viable precursors. We will dissect each route, focusing on the underlying chemical principles, experimental efficiencies, and practical considerations for laboratory and process chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the optimal synthetic strategy for their specific research and development needs.

Comparative Analysis of Primary Synthetic Routes

The synthesis of this compound can be efficiently approached from two principal starting materials: Methyl 3-methoxybenzoate via electrophilic formylation and 3-Methoxy-4-methylbenzoic acid through an esterification and subsequent side-chain oxidation sequence. The choice between these routes is governed by factors including starting material cost, reagent hazards, scalability, and desired purity.

Route A: Electrophilic Formylation of Methyl 3-methoxybenzoate

This approach is arguably the most direct, involving the introduction of a formyl group onto the aromatic ring of Methyl 3-methoxybenzoate in a single step. The existing methoxy and methyl ester groups act as ring-directing substituents. The methoxy group at C3 is an ortho-, para-director, while the meta-directing methyl ester at C1 deactivates the ring. The C4 position is activated by the methoxy group and is the sterically favored site for electrophilic substitution, leading to the desired product regioselectivity.

The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) to introduce the formyl group.

Route_A start Methyl 3-methoxybenzoate reagents Vilsmeier-Haack Reagents (POCl₃, DMF) start->reagents product This compound reagents->product Formylation

Caption: Synthetic workflow for Route A.

Route B: Side-Chain Oxidation of a Toluene Derivative

This two-step pathway begins with 3-Methoxy-4-methylbenzoic acid. The first step is a standard Fischer esterification to produce Methyl 3-methoxy-4-methylbenzoate. The subsequent and more critical step involves the selective oxidation of the methyl group at C4 to an aldehyde. Direct oxidation can be challenging due to the risk of over-oxidation to a carboxylic acid.

A reliable method, analogous to the synthesis of the corresponding benzonitrile, involves a free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate.[3] This intermediate is then hydrolyzed, often with the aid of reagents like silver nitrate, to yield the desired aldehyde.[3] This sequence avoids harsh oxidizing agents and offers good control over the oxidation state.

Route_B cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation start 3-Methoxy-4-methylbenzoic acid intermediate Methyl 3-methoxy-4-methylbenzoate start->intermediate Methanol, H₂SO₄ (cat.) product This compound intermediate2 Methyl 3-methoxy-4-methylbenzoate intermediate2->product 1. NBS, AIBN 2. Hydrolysis (e.g., AgNO₃)

Caption: Synthetic workflow for Route B.

Quantitative Performance and Data Summary

The following table provides a side-by-side comparison of the two synthetic routes, summarizing key experimental and practical parameters to facilitate an informed selection.

ParameterRoute A: FormylationRoute B: Side-Chain OxidationRationale & Field Insights
Starting Material Methyl 3-methoxybenzoate3-Methoxy-4-methylbenzoic acidBoth precursors are commercially available. The choice may depend on bulk pricing and supplier availability at the time of purchase.
Number of Steps 12Route A offers procedural simplicity, which is advantageous for rapid synthesis and screening. Route B is more modular but requires isolation of an intermediate.
Key Reagents POCl₃, DMFMethanol, H₂SO₄, NBS, AIBN, AgNO₃Route A uses corrosive and moisture-sensitive reagents. Route B involves a radical initiator (AIBN) and a light-sensitive brominating agent (NBS), requiring careful handling.
Typical Overall Yield Moderate to Good (60-80%)Good (70-85%)While Route A is a single step, yields can be variable. The two-step nature of Route B often allows for higher overall throughput due to the high efficiency of both the esterification and the bromination/hydrolysis sequence.[3]
Process Safety Vilsmeier-Haack reaction is exothermic and generates HCl. Requires strict moisture control.Radical bromination can be highly reactive. AIBN requires careful temperature control. Use of silver nitrate adds cost.Both routes have manageable hazards for a standard laboratory setting, but Route A's exothermicity requires more careful monitoring during scale-up.
Purification Column chromatography or recrystallization.Intermediate purification by extraction; Final product by column chromatography or recrystallization.The Vilsmeier-Haack reaction can produce colored byproducts, often necessitating chromatographic purification. The final product from Route B may be cleaner before purification.

Detailed Experimental Protocols

The following protocols are provided as representative procedures. Researchers should perform their own reaction monitoring and optimization (e.g., via TLC or LC-MS) for best results.

Protocol for Route A: Vilsmeier-Haack Formylation

Materials:

  • Methyl 3-methoxybenzoate (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) (10 vol)

  • Saturated sodium acetate solution

  • Ice bath

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of DMF in DCM to 0°C using an ice bath.

  • Add POCl₃ dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.

  • Stir the mixture at 0°C for an additional 30 minutes.

  • Add a solution of Methyl 3-methoxybenzoate in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 vol).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol for Route B: Esterification and Oxidation

Part 1: Fischer Esterification

Materials:

  • 3-Methoxy-4-methylbenzoic acid (1.0 eq)

  • Methanol (20 vol)

  • Concentrated Sulfuric Acid (0.1 eq)

Procedure:

  • Dissolve 3-Methoxy-4-methylbenzoic acid in methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, reduce the volume of methanol under reduced pressure.

  • Pour the residue into cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-methoxy-4-methylbenzoate, which can often be used in the next step without further purification.

Part 2: Side-Chain Oxidation

Materials:

  • Methyl 3-methoxy-4-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) (15 vol)

  • Silver nitrate (AgNO₃) (2.5 eq)

  • Aqueous acetone

Procedure:

  • To a solution of Methyl 3-methoxy-4-methylbenzoate in CCl₄, add NBS and AIBN.

  • Heat the mixture to reflux under a light source (e.g., a 250W lamp) to initiate the radical reaction. Maintain reflux for 2-4 hours until the starting material is consumed (monitored by TLC/GC).

  • Cool the reaction mixture and filter to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude dibromomethyl intermediate.

  • Dissolve the crude intermediate in aqueous acetone. Add a solution of silver nitrate in water dropwise.

  • Heat the mixture to reflux for 1-2 hours to facilitate hydrolysis. A precipitate of silver bromide will form.

  • Cool the mixture, filter off the silver bromide, and concentrate the filtrate to remove acetone.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route A (Formylation) is the preferred method for rapid, small-scale synthesis where procedural simplicity is paramount. Its single-step nature makes it ideal for generating initial quantities for screening and early-stage research. However, careful control of the exothermic Vilsmeier-Haack reaction is crucial, especially during scale-up.

  • Route B (Oxidation) , while longer, often provides higher overall yields and may be more amenable to large-scale production. The two-step process allows for purification of the intermediate, potentially leading to a cleaner final product. The reagents and conditions are well-established in process chemistry, although the cost of silver nitrate and the handling of radical initiators are important considerations.

Ultimately, the selection of the synthetic route should be a strategic decision based on the specific project requirements, including scale, timeline, budget, and available equipment and expertise.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Methyl 4-formyl-3-methoxybenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In this guide, we delve into a critical aspect of quality control: the comparative High-Performance Liquid Chromatography (HPLC) analysis of "Methyl 4-formyl-3-methoxybenzoate" from various suppliers. This compound, a key building block in the synthesis of pharmaceuticals and other fine chemicals, demands stringent purity assessment to ensure the integrity of downstream applications.

This guide is structured to provide a comprehensive, scientifically-grounded framework for this analysis. We will explore the rationale behind the chosen analytical method, provide a detailed experimental protocol, and present a comparative analysis of hypothetical data from different suppliers. Our approach is rooted in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

The Importance of Purity in Synthesis

"this compound" (CAS 74733-24-7) is a substituted benzaldehyde with ester and methoxy functionalities.[1][2][3] Its reactivity makes it a versatile intermediate, but also susceptible to the presence of impurities arising from its synthesis. Common synthetic routes can introduce starting materials, byproducts, or over-reacted species into the final product. For instance, impurities related to vanillin, a common precursor, such as vanillic acid, vanillyl alcohol, 4-hydroxybenzaldehyde, and isovanillin, could potentially be present.[4] The presence of even trace amounts of these impurities can have significant consequences in a multi-step synthesis, leading to unwanted side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API).

A Strategic Approach to Purity Analysis: Reverse-Phase HPLC

To effectively assess the purity of "this compound," Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.[5] Given the aromatic nature and the presence of both polar (aldehyde and ester) and non-polar (methyl and methoxy groups) functionalities in our target molecule and its potential impurities, RP-HPLC offers the ideal selectivity for their separation.

Our method development is guided by established principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4] These authoritative sources provide the framework for creating a robust and reliable analytical method.

Experimental Workflow

The overall process for comparing the purity of "this compound" from different suppliers can be visualized as follows:

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_analysis HPLC Analysis cluster_evaluation Evaluation & Decision s1 Obtain Samples from Suppliers A, B, and C s2 Request & Review Certificates of Analysis (CoAs) s1->s2 Initial Vetting s3 Prepare Standard & Sample Solutions s2->s3 s4 Develop & Validate HPLC Method s3->s4 s5 Perform HPLC Analysis of all Samples s4->s5 s6 Data Processing & Purity Calculation s5->s6 s7 Compare Purity Data & Impurity Profiles s6->s7 s8 Select Optimal Supplier s7->s8 Based on Purity, Consistency, & Cost

Caption: A streamlined workflow for the comparative purity analysis of "this compound" from different suppliers.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed to be a robust starting point for the analysis. Method validation according to ICH Q2(R1) guidelines (including specificity, linearity, accuracy, precision, and robustness) is essential before its implementation for routine quality control.[4]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice for this separation.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade). The acidic modifier helps to suppress the ionization of any acidic impurities, leading to better peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Reference Standard: A well-characterized, high-purity standard of "this compound".

  • Samples: "this compound" obtained from at least three different suppliers (Supplier A, Supplier B, and Supplier C).

2. Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. 30 °C is a common temperature that provides good efficiency without degrading the analyte.
Detection Wavelength 278 nmAromatic compounds with carbonyl and ester groups typically exhibit strong UV absorbance in this region. A PDA detector can be used to scan for the optimal wavelength.
Injection Volume 10 µLA small injection volume helps to prevent column overloading and maintain good peak shape.
Gradient Elution Time (min) % Mobile Phase B (Acetonitrile)
030
2070
2570
2630
3030

3. Preparation of Solutions:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the "this compound" reference standard and dissolve it in 100 mL of diluent.

  • Sample Solutions (0.1 mg/mL): For each supplier, accurately weigh about 10 mg of the sample and dissolve it in 100 mL of diluent.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure that there are no interfering peaks from the solvent.

  • Inject the reference standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates.

  • Inject each of the sample solutions in duplicate.

  • After the analysis, process the chromatograms to determine the peak areas of the main compound and any impurities.

5. Purity Calculation:

The purity of each sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of this method, let's consider a hypothetical scenario where "this compound" from three different suppliers was analyzed.

SupplierPurity (%) by Area NormalizationNumber of Impurities Detected (>0.05%)Observations
Supplier A 99.852One known impurity at 0.10% and one unknown impurity at 0.05%.
Supplier B 99.524Two known impurities at 0.25% and 0.15%, and two unknown impurities at 0.08%.
Supplier C 99.951One known impurity at 0.05%.

Chromatographic Profile Insights:

  • Supplier A: Demonstrates high purity with a well-defined impurity profile. The known impurity should be identified if possible.

  • Supplier B: Shows a lower purity and a more complex impurity profile. The presence of multiple impurities, especially at higher levels, could be a concern for sensitive applications.

  • Supplier C: Exhibits the highest purity with a very clean chromatogram. This would likely be the preferred supplier for applications requiring the highest quality starting material.

Logical Framework for Supplier Selection

The decision to select a supplier is not based solely on the purity percentage but also on a holistic evaluation of the impurity profile and consistency.

supplier_selection cluster_criteria Evaluation Criteria cluster_decision Decision Making c1 Purity (%) d1 Risk Assessment for Downstream Processes c1->d1 c2 Impurity Profile (Number & Level of Impurities) c2->d1 c3 Consistency (Batch-to-Batch) d2 Supplier Qualification c3->d2 c4 Cost & Availability d3 Final Supplier Selection c4->d3 d1->d3 d2->d3

Caption: A logical decision-making process for selecting a supplier based on HPLC purity data and other critical factors.

Conclusion

The comparative HPLC analysis of "this compound" is a critical step in ensuring the quality and consistency of this important chemical intermediate. By employing a well-developed and validated reverse-phase HPLC method, researchers can confidently assess the purity of materials from different suppliers. This guide provides a comprehensive framework for this analysis, from the underlying scientific principles to a detailed experimental protocol and data interpretation. Ultimately, a thorough understanding of the purity and impurity profile of starting materials is paramount for the successful development of robust and reliable synthetic processes in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Synthesis of Methyl 4-formyl-3-methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl 4-formyl-3-methoxybenzoate, a versatile building block, is no exception. Its utility in the synthesis of various biologically active molecules necessitates a thorough understanding of its available synthetic pathways. This guide provides an in-depth cost-benefit analysis of three distinct routes to this valuable compound, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Executive Summary

This technical guide evaluates three primary synthetic pathways to this compound:

  • Pathway 1: Oxidation of Methyl Vanillate. This route utilizes a commercially available and renewable starting material derived from vanillin. The key transformation is the selective oxidation of a primary alcohol to an aldehyde.

  • Pathway 2: Formylation of Methyl 3-methoxybenzoate. This approach introduces the formyl group onto a readily available benzene derivative through electrophilic aromatic substitution.

  • Pathway 3: Methylation of 4-formyl-3-hydroxybenzoic Acid. This pathway starts from a precursor that already contains the desired formyl and carboxylic acid functionalities, requiring a final methylation step.

The optimal route is contingent on a variety of factors including cost of raw materials, reagent toxicity, reaction yield, scalability, and the environmental impact of the process. This guide will dissect each of these factors to provide a clear, data-driven comparison.

Pathway 1: Oxidation of Methyl Vanillate

This pathway commences with methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), which can be readily prepared by the esterification of vanillic acid, a derivative of the naturally abundant vanillin. The critical step is the selective oxidation of the hydroxymethyl group (formed from the reduction of the corresponding carboxylic acid) to an aldehyde.

Mechanistic Insight

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are preferred. Two common and effective reagents for this transformation are Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP).

  • PCC Oxidation: PCC is a milder version of chromic acid-based oxidants. The reaction proceeds via the formation of a chromate ester, followed by a 1,2-elimination to yield the aldehyde. The pyridinium counterion helps to buffer the reaction and prevent over-oxidation.

  • DMP Oxidation: Dess-Martin Periodinane is a hypervalent iodine reagent that offers a highly selective and mild oxidation under neutral conditions. The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular proton transfer and subsequent elimination to furnish the aldehyde.[1]

Caption: Synthetic route from Methyl Vanillate.

Experimental Protocols

A. Reduction of Methyl Vanillate to (4-hydroxy-3-methoxyphenyl)methanol

  • Materials: Methyl vanillate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF, Sulfuric acid (10% aqueous solution).

  • Procedure:

    • In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 eq.) in anhydrous diethyl ether.

    • Dissolve methyl vanillate (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-hydroxy-3-methoxyphenyl)methanol as a crude product, which can be used in the next step without further purification.

B. Oxidation using Pyridinium Chlorochromate (PCC)

  • Materials: (4-hydroxy-3-methoxyphenyl)methanol, Pyridinium chlorochromate (PCC), Anhydrous dichloromethane (DCM), Silica gel.

  • Procedure:

    • To a stirred solution of (4-hydroxy-3-methoxyphenyl)methanol (1.0 eq.) in anhydrous DCM, add PCC (1.5 eq.) in one portion.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium residues.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the combined filtrates under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

C. Oxidation using Dess-Martin Periodinane (DMP)

  • Materials: (4-hydroxy-3-methoxyphenyl)methanol, Dess-Martin Periodinane (DMP), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve (4-hydroxy-3-methoxyphenyl)methanol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere.

    • Add DMP (1.2 eq.) to the solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final product.[1][2]

Pathway 2: Formylation of Methyl 3-methoxybenzoate

This pathway involves the direct introduction of a formyl group onto the aromatic ring of methyl 3-methoxybenzoate. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

Mechanistic Insight

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich aromatic ring. The methoxy and methyl ester groups on the starting material direct the formylation to the ortho and para positions. Due to steric hindrance from the ester group, formylation is favored at the para position (position 4).

Caption: Vilsmeier-Haack formylation route.

Experimental Protocol
  • Materials: Methyl 3-methoxybenzoate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Sodium acetate.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF (3.0 eq.) to 0 °C in an ice-salt bath.

    • Add POCl₃ (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve methyl 3-methoxybenzoate (1.0 eq.) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

    • Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Pathway 3: Methylation of 4-formyl-3-hydroxybenzoic Acid

This route begins with a starting material that already possesses the aldehyde and carboxylic acid functionalities in the desired positions. The synthesis is completed by a simple methylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid.

Mechanistic Insight

The methylation of the phenolic hydroxyl group is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The base deprotonates the acidic phenolic proton, forming a phenoxide which then acts as a nucleophile to attack the methylating agent in an Sₙ2 reaction. The subsequent esterification of the carboxylic acid can be carried out using standard Fischer esterification conditions with methanol and a catalytic amount of strong acid.

Caption: Synthesis from 4-formyl-3-hydroxybenzoic Acid.

Experimental Protocol
  • Materials: 4-formyl-3-hydroxybenzoic acid, Dimethyl sulfate ((CH₃)₂SO₄), Potassium carbonate (K₂CO₃), Acetone, Methanol, Concentrated sulfuric acid.

  • Procedure:

    • Methylation: In a round-bottom flask, dissolve 4-formyl-3-hydroxybenzoic acid (1.0 eq.) in acetone.

    • Add potassium carbonate (2.5 eq.) and dimethyl sulfate (1.2 eq.) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-formyl-3-methoxybenzoic acid.

    • Esterification: Dissolve the crude 4-formyl-3-methoxybenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.

Cost-Benefit Analysis

The selection of an optimal synthetic route is a multi-faceted decision. The following table provides a comparative analysis of the three pathways based on key performance indicators.

MetricPathway 1: Oxidation of Methyl VanillatePathway 2: Formylation of Methyl 3-methoxybenzoatePathway 3: Methylation of 4-formyl-3-hydroxybenzoic Acid
Starting Material Cost Moderate (Methyl Vanillate: ~$31/5g, $100/25g)[2]Low (Methyl 3-methoxybenzoate: ~$30/25g, $45/25g)[4]High (4-formyl-3-hydroxybenzoic acid: ~$230/1g)[5]
Reagent Cost & Toxicity High (PCC is a toxic chromium reagent, ~$33/25g,

149/5g, $711/25g[6])
Moderate (POCl₃ is corrosive, ~$58/250g; DMF is a reprotoxin)Moderate (Dimethyl sulfate is toxic and carcinogenic)
Typical Overall Yield Moderate to High (dependent on both reduction and oxidation steps)ModerateHigh
Scalability Moderate (Use of stoichiometric, heavy metal oxidants can be problematic on a large scale. DMP can be explosive.[1])High (Vilsmeier-Haack is a well-established industrial reaction)Moderate (Handling of dimethyl sulfate on a large scale requires strict safety protocols)
Environmental Impact High (Chromium waste from PCC; high molecular weight byproducts from DMP)Moderate (Use of chlorinated solvents and corrosive reagents)Moderate (Use of toxic methylating agent)
Simplicity/Number of Steps Two steps from methyl vanillateOne step from methyl 3-methoxybenzoateTwo steps from 4-formyl-3-hydroxybenzoic acid

Conclusion and Recommendations

Each synthetic pathway to this compound presents a unique set of advantages and disadvantages.

  • Pathway 1 (Oxidation) is a viable option, particularly if starting from a renewable source like vanillin. The use of Dess-Martin Periodinane offers high selectivity and mild conditions, but its high cost and potential hazards on a large scale are significant drawbacks. PCC is a more economical oxidant but poses environmental and health risks due to its chromium content.

  • Pathway 2 (Formylation) emerges as a strong candidate for large-scale industrial synthesis. The Vilsmeier-Haack reaction is a robust and scalable method, and the starting material, methyl 3-methoxybenzoate, is relatively inexpensive. However, the reaction requires careful handling of corrosive and toxic reagents.

  • Pathway 3 (Methylation) is an excellent choice for laboratory-scale synthesis where the starting material is available, as it involves straightforward, high-yielding reactions. The high cost of 4-formyl-3-hydroxybenzoic acid, however, makes this route less economically viable for large-scale production.

Recommendation: For researchers focused on small-scale synthesis with a readily available precursor, Pathway 3 offers a reliable and high-yielding route. For industrial applications and large-scale production where cost and scalability are the primary drivers, Pathway 2 via the Vilsmeier-Haack formylation of methyl 3-methoxybenzoate is the most promising approach, provided that appropriate safety and environmental measures are implemented.

References

A Senior Application Scientist's Guide to the Formylation of Substituted Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the introduction of a formyl group (–CHO) onto an aromatic ring is a pivotal transformation. Formylated aromatic esters are valuable intermediates, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The choice of formylation method is critical, as it dictates the regioselectivity, yield, and functional group tolerance of the overall synthetic route.

This guide provides an in-depth comparison of key formylation methods applicable to substituted aromatic esters. We move beyond simple procedural lists to explore the underlying mechanisms, explaining the causality behind experimental choices and providing field-proven insights to help you select and execute the optimal strategy for your specific substrate.

Classical Electrophilic Formylation Methods

These methods are the bedrock of aromatic formylation and operate via electrophilic aromatic substitution (EAS). Their success with aromatic esters is highly dependent on the electronic nature of other substituents on the ring, as the ester group itself is electron-withdrawing and deactivating. Therefore, these reactions are most effective when the aromatic ring is co-activated by one or more electron-donating groups (EDGs) such as hydroxyl (–OH), alkoxy (–OR), or alkyl groups.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic compounds.[1] It employs a mild electrophile, the Vilsmeier reagent, which is generated in situ.

Mechanistic Insight: The reaction begins with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2] Due to the strong +M effect of the nitrogen atom, this iminium ion is a weaker electrophile than those generated in classical Friedel-Crafts reactions.[3] This mildness is advantageous, as it makes the reaction highly selective for electron-rich arenes, such as phenols, anilines, and their derivatives, minimizing side reactions.[3][4] The aromatic ring attacks the Vilsmeier reagent, and the resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[2]

Applicability to Aromatic Esters: This method is well-suited for aromatic esters that contain activating groups. The regioselectivity is governed by the directing effects of these activating groups, typically favoring formylation at the para position relative to the strongest activator, unless this position is sterically hindered.[5]

Vilsmeier_Haack_Mechanism cluster_1 Step 1: Vilsmeier Reagent Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent attacks POCl3 POCl₃ POCl3->Reagent Arene Electron-Rich Aromatic Ester Iminium Iminium Intermediate Reagent->Iminium Arene->Iminium attacks Aldehyde Formylated Aromatic Ester Iminium->Aldehyde H₂O workup

Caption: Mechanism of the Vilsmeier-Haack Reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[6]

Mechanistic Insight: The reaction proceeds under strongly basic conditions, where chloroform (CHCl₃) is deprotonated by hydroxide to form a carbanion. This intermediate rapidly undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[7][8] The phenol substrate is also deprotonated to form a phenoxide ion, which is a much more powerful nucleophile than the neutral phenol.[6] The electron-rich phenoxide ring attacks the dichlorocarbene. The strong preference for ortho substitution is attributed to a favorable interaction between the phenoxide oxygen and the incoming electrophile. Subsequent hydrolysis of the dichloromethyl group under the basic conditions yields the aldehyde.[6][7]

Applicability to Aromatic Esters: Direct application to aromatic esters is generally not feasible. The strongly basic conditions required for the reaction (e.g., aqueous NaOH) would readily hydrolyze the ester functionality. Therefore, the Reimer-Tiemann reaction is best employed to formylate a parent phenol, with the resulting hydroxy-aldehyde being esterified in a subsequent step.

Reimer_Tiemann_Mechanism cluster_1 Step 1: Dichlorocarbene Generation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Hydrolysis CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene OH_minus ⁻OH OH_minus->Carbene Phenol Phenol Intermediate Dichloromethyl Intermediate Carbene->Intermediate Phenoxide Phenoxide Ion Phenol->Phenoxide ⁻OH Phenoxide->Intermediate ortho-attack Aldehyde ortho-Hydroxy Benzaldehyde Intermediate->Aldehyde 1. ⁻OH 2. H₃O⁺

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Gattermann Reaction

The Gattermann reaction is another method that relies on a Friedel-Crafts-type mechanism to formylate aromatic compounds.[9][10]

Mechanistic Insight: The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃).[11] A more common and safer modification, which avoids the use of gaseous HCN, employs zinc cyanide (Zn(CN)₂) and HCl.[11] The Zn(CN)₂ reacts with HCl to generate the necessary HCN and the Lewis acid catalyst ZnCl₂ in situ. The electrophile, a formimidoyl cation equivalent, then attacks the aromatic ring, followed by hydrolysis to give the aldehyde.[9][12]

Applicability to Aromatic Esters: Like other classical EAS methods, the Gattermann reaction is most effective on activated aromatic rings. Its application to deactivated systems like unsubstituted aromatic esters is limited. However, for substrates bearing strong activating groups, it can be a viable option. The related Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not suitable for phenolic substrates.[11][13]

The Duff Reaction

The Duff reaction is a regioselective method for the formylation of highly activated aromatics, particularly phenols, using hexamethylenetetramine (HMTA) as the formyl source.[14][15]

Mechanistic Insight: In an acidic medium (e.g., acetic acid or trifluoroacetic acid), HMTA decomposes to generate an electrophilic iminium ion.[14][16] This electrophile attacks the electron-rich phenol, typically at the ortho position, in a process mechanistically related to a Mannich reaction. The resulting benzylamine-type intermediate is then hydrolyzed upon workup to afford the salicylaldehyde derivative.[14]

Applicability to Aromatic Esters: The Duff reaction requires strongly electron-donating groups and is primarily used for phenols.[14][17] Similar to the Reimer-Tiemann reaction, it is best applied to the phenol before esterification, as the reaction conditions may not be compatible with the ester group.

Modern Formylation Strategies

Modern synthetic methods offer powerful alternatives to classical EAS, often providing superior regiocontrol and functional group tolerance.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective strategy for functionalizing aromatic rings.[18]

Mechanistic Insight: This method utilizes a directing metalation group (DMG) on the aromatic ring. The DMG coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi, or LDA), directing the deprotonation (lithiation) to the adjacent ortho position.[19] This generates a stabilized aryllithium intermediate. The reaction is then quenched with an electrophilic formylating agent, almost exclusively DMF, to install the formyl group with high precision.[18]

Applicability to Aromatic Esters: DoM is exceptionally well-suited for the regioselective formylation of substituted aromatic esters. The ester group itself can function as a weak DMG, but if a stronger DMG (e.g., -OMe, -CONR₂, -NHCOtBu) is present on the ring, it will control the site of lithiation. This allows for the synthesis of specific isomers that are inaccessible through classical EAS methods.

DoM_Workflow Start Aromatic Ester with Directing Group (DMG) Step1 Add Strong Base (e.g., n-BuLi, LDA) -78 °C Start->Step1 Intermediate ortho-Lithiated Intermediate Step1->Intermediate Step2 Quench with DMF Intermediate->Step2 Product_int Tetrahedral Intermediate Step2->Product_int Step3 Aqueous Workup (H₃O⁺) Product_int->Step3 Final ortho-Formylated Aromatic Ester Step3->Final

Caption: General workflow for Directed ortho-Metalation (DoM).

Palladium-Catalyzed Formylation

Transition metal catalysis provides a powerful means to formylate aryl halides, offering an alternative to direct C-H activation.[20]

Mechanistic Insight: This approach typically involves the palladium-catalyzed carbonylation of an aryl bromide or iodide. In a key development, Beller and coworkers demonstrated an efficient formylation using synthesis gas (a 1:1 mixture of CO and H₂) as the formyl source.[21] The reaction proceeds through a standard catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, CO insertion to form an aroyl-palladium intermediate, and subsequent reductive elimination to yield the aldehyde. The choice of ligand, such as di(1-adamantyl)-n-butylphosphine (cataCXium A), is critical for achieving high yields and turnover numbers.[21]

Applicability to Aromatic Esters: This method is extremely versatile. The regioselectivity is determined by the position of the halogen atom on the starting aromatic ester, not by the electronic directing effects of other substituents. This allows for the formylation of both electron-rich and electron-poor aromatic esters with excellent control, provided the corresponding halo-ester is available.

Comparative Guide to Formylation Methods

The selection of an appropriate formylation method is a multifactorial decision based on the substrate structure, desired regioselectivity, required scale, and available reagents.

MethodFormylating Agent(s)Catalyst / PromoterSubstrate Scope (for Aromatic Esters)Key AdvantagesKey LimitationsRegioselectivityTypical Yield (%)
Vilsmeier-Haack DMF, POCl₃[22]NoneRequires activating groups (e.g., -OH, -OR)Mild electrophile, common reagentsNot for electron-poor systemsGoverned by EDGs (often para)[5]60 - 90
Reimer-Tiemann CHCl₃, NaOH/KOH[7]NoneNot directly applicable (hydrolyzes ester)Excellent for ortho-formyl phenolsHarsh basic conditions, low yields[23]Strongly ortho to -OH group[6]20 - 50
Gattermann Zn(CN)₂, HCl[11]Lewis Acid (AlCl₃)Requires strong activating groupsClassic methodUses toxic cyanidesGoverned by EDGs40 - 70
Duff Hexamethylenetetramine (HMTA)[14]Acid (e.g., AcOH)Not directly applicable (requires phenol)Avoids harsh reagentsInefficient, requires strong activation[14]ortho to -OH group[17]20 - 60
Directed ortho-Metalation DMF[18]Organolithium Base (n-BuLi, LDA)Broad scope, controlled by DMGExcellent, predictable regioselectivityRequires cryogenic temps, strong baseortho to Directing Group[18]70 - 95
Pd-Catalyzed CO/H₂ (syngas)[21]Pd(OAc)₂ / Ligand (e.g., cataCXium A)Broad scope (starts from aryl halide)High functional group toleranceRequires pressure equipment for CODetermined by halide position75 - 99[21]

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate

This protocol describes the formylation of an activated aromatic ester where the methoxy group directs substitution.

  • Materials: Methyl 4-methoxybenzoate, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred, cooled (0 °C) solution of methyl 4-methoxybenzoate (1.0 equiv) in anhydrous DCM, add phosphorus oxychloride (1.2 equiv) dropwise under a nitrogen atmosphere.

    • Add anhydrous DMF (3.0 equiv) dropwise to the mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the resulting mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford methyl 3-formyl-4-methoxybenzoate.

Protocol 2: ortho-Formylation of Methyl 2-methoxybenzoate via DoM

This protocol demonstrates the power of DoM to achieve formylation adjacent to the directing methoxy group, a position that would be disfavored under EAS conditions.

  • Materials: Methyl 2-methoxybenzoate, n-Butyllithium (n-BuLi, 2.5 M in hexanes), N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride solution, Diethyl ether, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add a solution of methyl 2-methoxybenzoate (1.0 equiv) in anhydrous THF to the flask.

    • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed. Stir the solution for 1 hour at -78 °C.

    • Add anhydrous DMF (1.5 equiv) dropwise to the aryllithium solution. Stir for an additional 1.5 hours at -78 °C.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield methyl 3-formyl-2-methoxybenzoate.

Conclusion and Recommendations

The formylation of substituted aromatic esters is a critical transformation that can be achieved through a variety of methods.

  • For electron-rich aromatic esters , the Vilsmeier-Haack reaction offers a reliable, scalable, and operationally simple approach, typically yielding the para-formylated product.

  • When precise regiocontrol is paramount, especially for accessing sterically hindered isomers or functionalizing less activated systems, Directed ortho-Metalation (DoM) is the method of choice. Its predictability and high yields often justify the need for anhydrous and cryogenic conditions.

  • For substrates where the desired regioisomer is defined by a halogen precursor, palladium-catalyzed formylation provides unparalleled functional group tolerance and is an excellent strategy for late-stage functionalization.

  • Classical methods like the Reimer-Tiemann and Duff reactions are not directly suitable for aromatic esters due to incompatible reaction conditions but remain essential for the synthesis of phenolic aldehyde precursors that can be subsequently esterified.

By understanding the mechanistic underpinnings and practical limitations of each method, researchers can confidently select the optimal synthetic route to achieve their target formylated aromatic ester with efficiency and precision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is rightfully on innovation. However, this pursuit must be anchored in an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a secondary task but a foundational pillar of responsible science. This guide provides essential, immediate, and procedural information for the safe handling and disposal of Methyl 4-formyl-3-methoxybenzoate (CAS 74733-24-7), ensuring the protection of both laboratory personnel and the environment.

Section 1: Hazard Assessment & Immediate Safety Precautions

Before any disposal procedure is considered, a thorough understanding of the compound's hazards is critical. This compound is an aromatic aldehyde and ester with specific associated risks.

1.1. Core Chemical Hazards This compound must be handled as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are significant.[1] Always consult the Safety Data Sheet (SDS) specific to the product you are using.

Identifier Value Source
CAS Number 74733-24-7[1]
Molecular Formula C₁₀H₁₀O₄[1]
GHS Hazard Codes H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
H302 / H332 (Potential)

1.2. Required Personal Protective Equipment (PPE) Handling this chemical, whether in pure form or as waste, mandates strict adherence to PPE protocols. The rationale is to create a complete barrier against the identified routes of exposure (skin, eyes, respiratory system).

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for degradation before each use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid compound and prepare waste solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.

Section 2: The Primary Disposal Pathway: Regulated Waste Collection

The most direct and universally compliant method for disposal is to treat this compound as a regulated hazardous waste, collected by your institution's Environmental Health and Safety (EHS) department.[2][3] This pathway minimizes in-lab chemical manipulation and ensures disposal complies with the Resource Conservation and Recovery Act (RCRA) and local regulations.[4]

Step-by-Step Protocol for EHS Waste Accumulation:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The original product container is often a suitable choice.[3]

    • Ensure the container is clean, in good condition, and free of leaks.

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.

    • Clearly list all contents, including this compound and any solvents (e.g., "Waste this compound in Ethanol"). Vague descriptions are not compliant.

    • Include the full chemical names; abbreviations are not acceptable.

  • Segregate Incompatible Wastes:

    • This is a critical safety step. Aldehydes are reactive and must be stored separately from incompatible materials to prevent dangerous reactions.[2]

    • DO NOT MIX WITH:

      • Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides): Aldehydes can be readily oxidized in an uncontrolled, exothermic reaction.

      • Strong Bases (e.g., sodium hydroxide): Can catalyze aldol condensation or other polymerization reactions.

      • Strong Acids: Can catalyze polymerization reactions.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, under the control of laboratory personnel.[2]

  • Maintain Proper Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the container within a secondary containment bin to catch any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4]

  • Schedule a Pickup:

    • Once the container is full or you are terminating the project, submit a chemical waste collection request to your EHS department through their designated system.[3][4]

Section 3: In-Lab Waste Treatment & Neutralization (Advanced Protocol)

For laboratories equipped and authorized to perform waste treatment, chemical neutralization can be a viable option for small quantities. This reduces the hazard level of the waste before final disposal. Crucially, you must consult with and receive approval from your institution's EHS office before implementing any in-lab treatment protocol.

The aldehyde functional group is the primary target for neutralization. Two effective, literature-supported methods are oxidation and bisulfite adduct formation.

Method A: Oxidation to the Corresponding Carboxylic Acid

This procedure oxidizes the aldehyde group to a less reactive and often more biodegradable carboxylic acid (4-carbomethoxy-2-methoxybenzoic acid). An aqueous hydrogen peroxide system is a relatively "green" and effective choice for electron-rich aromatic aldehydes.[5]

Step-by-Step Oxidation Protocol:

  • Setup: Perform this procedure in a chemical fume hood. Place a flask containing the this compound waste solution (dissolved in a suitable solvent like methanol or THF) in an ice bath on a stir plate.

  • Basification: While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) until the solution is basic (pH > 10).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the cooled, stirring solution. The reaction can be exothermic. Maintain the temperature below 30°C. The rationale for basic conditions is that the oxidation of aldehydes by H₂O₂ is more efficient in a basic medium.[5]

  • Reaction: Stir the mixture for 1-2 hours after the addition is complete, allowing it to slowly warm to room temperature.

  • Quenching & Neutralization: Carefully quench any remaining peroxide by adding a small amount of sodium sulfite or sodium metabisulfite solution until bubbling ceases. Neutralize the solution to approximately pH 7 with dilute hydrochloric acid.

  • Disposal: The resulting solution now contains the corresponding benzoic acid derivative.[6][7] This solution must still be collected as hazardous waste via EHS, but it is chemically less reactive. Label the container clearly with the final contents (e.g., "Treated waste of this compound, neutralized with NaOH/H₂O₂").

Method B: Precipitation via Bisulfite Adduct Formation

This classic organic chemistry reaction uses sodium bisulfite to form a solid, water-soluble adduct with the aldehyde, effectively removing it from a solution.[8][9] This is an excellent method for isolating the aldehyde from a waste stream.

Step-by-Step Adduct Formation Protocol:

  • Preparation: In a fume hood, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Reaction: Slowly add the saturated NaHSO₃ solution to your aqueous or ethanolic waste solution containing this compound while stirring vigorously.

  • Precipitation: The α-hydroxy sulfonate adduct will precipitate as a solid. Cooling the mixture in an ice bath can enhance precipitation.[8]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Disposal:

    • Solid Adduct: The filtered solid adduct is significantly less hazardous than the aldehyde. It should be placed in a sealed, labeled container and disposed of as solid hazardous waste through EHS.

    • Filtrate: The remaining liquid (filtrate) should be checked for residual aldehyde before being collected as hazardous waste through EHS.

Section 4: Spill Management

Immediate and correct response to a spill is vital for laboratory safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Although the compound is a solid, vapors from solutions can be flammable. Remove all ignition sources.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Clean-up (for small spills):

    • Wear your full PPE.

    • For a solid spill, gently cover with an absorbent material. Moisten the material slightly with water or a 60-70% ethanol solution to prevent dust from becoming airborne.

    • Carefully sweep the dampened material into a designated hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water.

  • Dispose: All contaminated cleaning materials (gloves, absorbent pads, etc.) must be sealed in a bag and disposed of as hazardous waste.[7]

Section 5: Visual Workflow and Summary

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste.

DisposalWorkflow start Generate Waste Containing This compound assessment Perform Hazard Assessment (Consult SDS & EHS) start->assessment is_small Small Quantity & EHS-Approved for In-Lab Treatment? assessment->is_small collect_waste Standard EHS Collection Protocol (See Section 2) is_small->collect_waste No treat_waste Advanced In-Lab Treatment (See Section 3) is_small->treat_waste Yes label_waste 1. Use Compatible Container 2. Attach 'Hazardous Waste' Label 3. List All Chemical Contents collect_waste->label_waste segregate_waste 4. Segregate from Incompatibles (Oxidizers, Acids, Bases) label_waste->segregate_waste store_waste 5. Store in Secondary Containment in a Satellite Accumulation Area segregate_waste->store_waste request_pickup 6. Request EHS Pickup store_waste->request_pickup oxidation Method A: Oxidation to Carboxylic Acid treat_waste->oxidation precipitation Method B: Bisulfite Adduct Precipitation treat_waste->precipitation collect_treated Collect Treated Waste for EHS Pickup (Label Final Contents) oxidation->collect_treated precipitation->collect_treated collect_treated->request_pickup

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-formyl-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery must be paved with an unwavering commitment to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling Methyl 4-formyl-3-methoxybenzoate, a compound that, while crucial in many synthetic pathways, presents notable hazards that demand our respect and diligence. Here, we move beyond a simple checklist to a deeper understanding of why specific protective measures are imperative.

Hazard Analysis: Understanding the Risks of this compound

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

  • H302: Harmful if swallowed. [2][3]

The presence of an aldehyde functional group, coupled with the aromatic ring, contributes to its irritant properties. It is our professional responsibility to establish a robust barrier between ourselves and these potential harms.

The Core Ensemble: Your Primary Defense

For routine laboratory operations involving this compound in a well-ventilated area, the following PPE is mandatory. This selection is based on a risk assessment for handling small quantities (milligrams to grams) with a low likelihood of significant aerosolization.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsStandard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical for protecting against the "serious eye irritation" hazard posed by this chemical.[1] A stray splash could have severe consequences.
Hand Protection Nitrile glovesNitrile provides excellent protection against a wide range of chemicals, including the functional groups present in this compound. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations.
Body Protection Flame-resistant (FR) lab coatA lab coat is your first line of defense against accidental spills and contamination of personal clothing. An FR lab coat provides an added layer of protection in a laboratory environment where flammable solvents are often present.
Footwear Closed-toe shoesThis is a fundamental laboratory safety rule. It protects your feet from spills and falling objects.

Situational PPE: Adapting to the Task at Hand

Certain procedures will necessitate an elevation of your protective measures. The key is to critically assess the potential for increased exposure and to scale your PPE accordingly.

Weighing and Aliquoting Solid Compound

When handling the powdered form of this compound, the primary risk is the generation of airborne dust, which can be inhaled and cause respiratory irritation.[1]

  • Primary Engineering Control: Always perform these operations in a chemical fume hood or a powder containment hood.

  • Enhanced Respiratory Protection: If a fume hood is not available or if you have any concerns about dust generation, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk operations, a half-mask respirator with P100 particulate filters would be more appropriate.

Operations with a High Risk of Splashing

When performing reactions in solution, especially during transfers, extractions, or quenching, the risk of splashing increases.

  • Enhanced Face Protection: In addition to chemical splash goggles, a full-face shield should be worn. This provides a secondary barrier for your entire face.

Procedural Workflow for Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Emergency Response: In Case of Exposure

Even with the best precautions, accidents can happen. Immediate and correct action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Management of Contaminated Materials

All disposable PPE that has come into contact with this compound should be considered contaminated waste.

  • Gloves, bench paper, and other solid contaminated materials: Place in a designated, sealed waste container for chemical waste.

  • Empty chemical containers: Triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.

  • Contaminated solutions: Dispose of in a designated halogenated or non-halogenated solvent waste container, as appropriate for the solvent used.

Never dispose of this chemical or its contaminated materials down the drain.

Conclusion: A Culture of Safety

By understanding the hazards of this compound and diligently applying the appropriate personal protective equipment and handling procedures, you are not only protecting yourself but also fostering a culture of safety within your laboratory. This commitment to safety is the bedrock upon which successful and innovative research is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formyl-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formyl-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.